molecular formula C8H14O3 B7885067 2-(4-Hydroxycyclohexyl)acetic acid CAS No. 68592-23-4

2-(4-Hydroxycyclohexyl)acetic acid

Cat. No.: B7885067
CAS No.: 68592-23-4
M. Wt: 158.19 g/mol
InChI Key: ALTAAUJNHYWOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxycyclohexyl)acetic acid is a high-purity cyclohexane derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound, appearing as a white to light yellow powder or crystal, has a molecular formula of C 8 H 14 O 3 and a molecular weight of 158.20 g/mol . It is characterized by the presence of both a carboxylic acid and a hydroxy group on a cyclohexyl ring, typically supplied as a mixture of cis and trans isomers with a purity of >98.0% . This compound is primarily for research use only (RUO) and is not intended for human or veterinary use. In scientific research, structurally similar cyclohexyl acetic acid derivatives are investigated for their potential to inhibit enzymes like glycerol-3-phosphate acyltransferase (GPAT) . GPAT is a key enzyme in the biosynthesis of triglycerides, and its inhibition is a potential therapeutic strategy for treating conditions like obesity and diabetes . Researchers utilize these compounds as conformationally constrained scaffolds to mimic biological substrates and probe enzyme active sites . The structural features of 2-(4-Hydroxycyclohexyl)acetic acid, particularly the two functional groups, allow for further chemical elaboration into more complex molecules for structure-activity relationship (SAR) studies . For safe handling, note that this compound may cause skin and serious eye irritation (GHS Warning) . It is recommended to wear protective gloves, eye protection, and face protection. After handling, wash skin thoroughly. The product is stable as a solid at room temperature when stored in a cool, dark place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTAAUJNHYWOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988271
Record name (4-Hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis-4-Hydroxycyclohexylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68592-23-4, 99799-09-4, 68592-22-3
Record name (4-Hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-Hydroxycyclohexylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Stereochemical Guide to 2-(4-Hydroxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemistry, synthesis, and characterization of 2-(4-Hydroxycyclohexyl)acetic acid , a critical scaffold in medicinal chemistry.

Executive Summary

2-(4-Hydroxycyclohexyl)acetic acid (CAS: 99799-09-4 for mixture) serves as a versatile saturated carbocyclic scaffold in drug discovery. It functions as a bioisostere for aromatic systems, offering improved solubility and defined spatial orientation of pharmacophores. It is particularly relevant as an intermediate for GPCR modulators (e.g., dopamine D3/D2 receptor partial agonists like Cariprazine analogs) and as a zinc-binding group precursor in Histone Deacetylase (HDAC) inhibitors.

This guide dissects the geometric isomerism (cis vs. trans), conformational dynamics, and rigorous separation protocols required to utilize this molecule effectively in high-affinity ligand design.

Structural Fundamentals & Stereoisomerism

The molecule consists of a cyclohexane ring substituted at the C1 and C4 positions. Because the substituents (


 and 

) are on opposite sides of the ring, the molecule exhibits geometric isomerism .
Geometric Isomers

The 1,4-disubstitution pattern eliminates chirality in the absolute sense (the molecule possesses a plane of symmetry passing through C1 and C4), making the isomers achiral diastereomers .

  • Trans-Isomer (CAS: 68592-23-4): The substituents are on opposite faces of the average ring plane.

  • Cis-Isomer (CAS: 68592-22-3): The substituents are on the same face of the average ring plane.

Conformational Analysis (Energetics)

The stability of the isomers is dictated by the A-values (conformational free energy) of the substituents:

  • Hydroxyl group (-OH): ~0.87 kcal/mol

  • Carboxymethyl group (

    
    ):  ~1.7 kcal/mol (estimated > -COOH due to extended chain).
    
The Trans-Isomer (Thermodynamic Product)

The trans-1,4-disubstituted cyclohexane can adopt a diequatorial (e,e) or diaxial (a,a) conformation.

  • Diequatorial (e,e): Both bulky groups are equatorial. This is the global energy minimum.

  • Diaxial (a,a): Both groups are axial, suffering from severe 1,3-diaxial interactions.

  • Result: The trans-isomer exists almost exclusively in the diequatorial conformation.

The Cis-Isomer (Kinetic/Higher Energy)

The cis-1,4-disubstituted cyclohexane must adopt an axial-equatorial (a,e) conformation.

  • Conformer A:

    
     (Equatorial) / 
    
    
    
    (Axial).
  • Conformer B:

    
     (Axial) / 
    
    
    
    (Equatorial).
  • Result: Since the carboxymethyl group is bulkier than the hydroxyl group, Conformer A is favored. The equilibrium lies toward placing the larger

    
     group in the equatorial position, forcing the 
    
    
    
    group axial.
Visualization: Conformational Energy Landscape

Conformation cluster_0 Thermodynamic Stability Trans_ee Trans-Isomer (Diequatorial) Global Minimum Trans_aa Trans-Isomer (Diaxial) High Energy Trans_ee->Trans_aa Ring Flip (Unfavorable) Cis_ae1 Cis-Isomer (COOH=Eq, OH=Ax) Major Conformer Cis_ae2 Cis-Isomer (COOH=Ax, OH=Eq) Minor Conformer Cis_ae1->Cis_ae2 Ring Flip (Equilibrium)

Figure 1: Conformational landscape. The Trans-diequatorial form is the most stable, minimizing steric strain.

Synthesis and Stereocontrol

Synthesis strategies prioritize stereoselectivity to maximize the yield of the thermodynamically stable trans-isomer, which is often the pharmacologically active scaffold.

Primary Route: Catalytic Hydrogenation

The most scalable route involves the hydrogenation of 4-hydroxyphenylacetic acid .

  • Substrate: 4-Hydroxyphenylacetic acid (CAS: 156-38-7).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C). Palladium (Pd/C) is less effective for phenol ring saturation under mild conditions.

  • Conditions: High pressure (50–100 bar H₂), 60–80°C, in Methanol or Acetic Acid.

  • Stereochemical Outcome:

    • Kinetic Control: Yields a mixture of cis and trans (often ~60:40).

    • Thermodynamic Equilibration: Heating the product with a base (e.g., KOH/Ethanol) or Raney Nickel can epimerize the cis isomer to the more stable trans isomer via a ketone intermediate mechanism.

Secondary Route: Reduction of Ketones

Reduction of 4-oxocyclohexylacetic acid allows for hydride delivery control.

  • Reagent: L-Selectride (bulky hydride) attacks from the less hindered equatorial face, yielding the cis-isomer (axial alcohol) selectively.

  • Reagent: NaBH₄ (small hydride) yields a mixture favoring the trans-isomer (equatorial alcohol).

Separation Protocol

Due to the distinct shapes (flat trans vs. kinked cis), the isomers have different solubilities.

ParameterTrans-IsomerCis-Isomer
Solubility (EtOAc) Low (Crystallizes first)High (Remains in mother liquor)
Melting Point Higher (~148°C+)Lower
Polarity (TLC) Lower R_f (more polar interaction)Higher R_f (often)

Step-by-Step Separation Workflow:

  • Crude Isolation: Filter catalyst from hydrogenation mixture and concentrate solvent.

  • Solvent Selection: Dissolve crude residue in hot Ethyl Acetate (or Acetone/Hexane mix).

  • Crystallization: Cool slowly to 4°C. The trans-isomer precipitates as a white crystalline solid.

  • Filtration: Collect the trans-isomer.

  • Mother Liquor: Concentrate the filtrate to obtain the cis-enriched oil.

Synthesis Start 4-Hydroxyphenylacetic Acid Step1 Hydrogenation (Rh/C, 50 bar H2, MeOH) Start->Step1 Intermediate Mixture of Cis/Trans (60:40) Step1->Intermediate Branch1 Path A: Isolation Intermediate->Branch1 Branch2 Path B: Equilibration Intermediate->Branch2 Cryst Fractional Crystallization (Ethyl Acetate) Branch1->Cryst Epim Epimerization (Raney Ni or Base/Heat) Branch2->Epim ProdTrans Pure Trans-Isomer (Solid, >98% de) Cryst->ProdTrans Precipitate ProdCis Cis-Enriched Liquor Cryst->ProdCis Filtrate Epim->ProdTrans Thermodynamic Drive

Figure 2: Synthesis and purification workflow targeting the trans-isomer.

Analytical Characterization

Distinguishing the isomers requires observing the coupling constants of the methine proton at C4 (the carbon bearing the hydroxyl group).

NMR Spectroscopy (¹H-NMR)

The diagnostic signal is the H4 methine proton .

  • Trans-Isomer (Diequatorial):

    • The H4 proton is axial .

    • It has two large diaxial couplings (

      
       Hz) with the adjacent axial protons at C3 and C5.
      
    • Appearance: A broad triplet of triplets (tt) or a wide multiplet.

    • Width at half-height (

      
      ):  > 20 Hz.
      
  • Cis-Isomer (Axial-Equatorial):

    • The H4 proton is equatorial (because the bulky OH group is forced axial by the larger acetic acid tail).

    • It has only small equatorial-axial and equatorial-equatorial couplings (

      
       Hz).
      
    • Appearance: A narrow singlet-like multiplet or quintet.

    • Width at half-height (

      
      ):  < 10 Hz.
      
Data Summary Table
FeatureTrans-IsomerCis-Isomer
Configuration 1,4-Diequatorial1-Equatorial, 4-Axial
H4 Proton (NMR) AxialEquatorial
H4 Multiplicity Broad (tt,

Hz)
Narrow (bs or pentet)
Thermodynamics More Stable ($ \Delta G \approx 0 $)Less Stable ($ \Delta G > 0 $)
Physical State Crystalline SolidWaxy Solid / Oil

Applications in Drug Development[2]

Scaffold for GPCR Ligands

The trans-1,4-cyclohexylene spacer is a privileged structure in medicinal chemistry, used to separate pharmacophores by a rigid 5–6 Å distance.

  • Example: It mimics the piperazine or cyclohexylamine linker found in Cariprazine (Vraylar), a dopamine D3/D2 receptor partial agonist. The trans-orientation ensures the correct vector alignment of the polar heads.

HDAC Inhibition

2-(4-Hydroxycyclohexyl)acetic acid derivatives act as Histone Deacetylase (HDAC) inhibitors .

  • Mechanism: The carboxylic acid (or its hydroxamic acid derivative) coordinates the Zinc ion (

    
    ) in the HDAC catalytic pocket.
    
  • Role of Stereochemistry: The trans-isomer typically fits the narrow hydrophobic channel of the HDAC enzyme more effectively than the cis-isomer, which may sterically clash with the channel walls.

Metabolic Stability

Compared to the aromatic precursor (4-hydroxyphenylacetic acid), the saturated cyclohexyl analog is:

  • Resistant to oxidative metabolism (no aromatic hydroxylation).

  • More soluble (higher

    
     character).
    
  • Non-planar , allowing for better exploration of 3D biological space.

References

  • BenchChem. Trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Properties and Synthesis. (Extrapolated for hydroxy-analog).[1][2][3][4] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-(4-Hydroxycyclohexyl)acetic acid.Link

  • American Elements. 2-(4-Hydroxycyclohexyl)acetic acid Technical Specifications.Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source for 1,4-cyclohexane stereochemistry).

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics with significant potential in oncology and beyond. This guide provides a detailed technical overview of 2-(4-Hydroxycyclohexyl)acetic acid, a compound identified as a putative histone deacetylase inhibitor. While specific research on this molecule is nascent, its structural features warrant a thorough examination of its potential biological activities. This document will synthesize the available information, contextualize it within the broader field of HDAC inhibition, and provide practical experimental protocols for its further investigation. Our objective is to equip researchers and drug development professionals with a foundational understanding of this compound and a framework for exploring its therapeutic promise.

Introduction to 2-(4-Hydroxycyclohexyl)acetic acid

2-(4-Hydroxycyclohexyl)acetic acid is a carboxylic acid derivative featuring a cyclohexane ring. Its chemical structure suggests its potential to interact with biological targets, and it has been classified as a histone deacetylase (HDAC) inhibitor[1]. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. The inhibition of HDACs can lead to the hyperacetylation of these proteins, resulting in chromatin relaxation and the altered expression of genes involved in various cellular processes, including cell cycle progression, differentiation, and apoptosis.[1]

The therapeutic potential of HDAC inhibitors is most prominently recognized in the field of oncology, with several inhibitors already approved for the treatment of certain cancers.[2][3] Beyond cancer, HDAC inhibitors are being investigated for a range of other conditions, including neurological disorders and inflammatory diseases. The biological activity of 2-(4-Hydroxycyclohexyl)acetic acid as an HDAC inhibitor positions it as a molecule of interest for further preclinical investigation.

Physicochemical Properties

A summary of the available physicochemical data for 2-(4-Hydroxycyclohexyl)acetic acid is presented in the table below. These properties are essential for its handling, formulation, and for designing in vitro and in vivo studies.

PropertyValueSource
CAS Number 99799-09-4[1]
Molecular Formula C8H14O3[1]
Molecular Weight 158.19 g/mol [1]
Boiling Point 326.4 °C[1]
Appearance White to light yellow powder/crystalTokyo Chemical Industry Co., Ltd.
Purity >98.0% (GC)Tokyo Chemical Industry Co., Ltd.
Solubility Information not readily available
SMILES O=C(O)CC1CCC(O)CC1[1]

Postulated Mechanism of Action: Histone Deacetylase Inhibition

Based on its classification, the primary mechanism of action of 2-(4-Hydroxycyclohexyl)acetic acid is presumed to be the inhibition of histone deacetylases. The general structure of an HDAC inhibitor typically comprises three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group.

HDAC_Inhibitor_Pharmacophore cluster_0 HDAC Inhibitor Scaffold cluster_1 HDAC Active Site ZBG Zinc-Binding Group (ZBG) e.g., Carboxylic Acid Linker Linker e.g., Alkyl Chain ZBG->Linker Zinc Zn2+ ZBG->Zinc Chelation Cap Cap Group e.g., Cyclohexyl Ring Linker->Cap

Caption: General pharmacophore model of a histone deacetylase inhibitor.

For 2-(4-Hydroxycyclohexyl)acetic acid, the carboxylic acid moiety is the most probable zinc-binding group . This functional group can chelate the zinc ion present in the active site of class I, II, and IV HDACs, thereby inhibiting their enzymatic activity. The ethyl group connecting the carboxylic acid to the cyclohexane ring likely serves as the linker . The 4-hydroxycyclohexyl group would function as the cap group , which interacts with the surface of the enzyme and contributes to the inhibitor's potency and selectivity.

The inhibition of HDACs leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. This can trigger a variety of downstream cellular effects, as depicted in the following pathway diagram.

HDAC_Inhibition_Pathway HDAC_Inhibitor 2-(4-Hydroxycyclohexyl)acetic acid HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Leads to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Allows for Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation

Caption: Downstream effects of HDAC inhibition.

Potential Biological Activities and Therapeutic Applications

The classification of 2-(4-Hydroxycyclohexyl)acetic acid as an HDAC inhibitor suggests its potential utility in several therapeutic areas.

Anticancer Activity

HDAC inhibitors are known to exert anticancer effects through various mechanisms, including:

  • Induction of Cell Cycle Arrest: By upregulating the expression of cyclin-dependent kinase inhibitors such as p21, HDAC inhibitors can halt the proliferation of cancer cells.

  • Promotion of Apoptosis: HDAC inhibitors can induce programmed cell death in malignant cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.

  • Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

  • Modulation of the Immune Response: HDAC inhibitors can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.

Some studies suggest that 2-(4-Hydroxycyclohexyl)acetic acid may have cytotoxic effects and could be explored for potential anti-cancer treatments, although further research is needed to fully understand its mechanisms of action and potential applications.[1]

Role in Hematopoiesis

The process of hematopoiesis, the formation of blood cellular components, is tightly regulated by a complex network of transcription factors and epigenetic modifiers, including HDACs. 2-(4-Hydroxycyclohexyl)acetic acid has been used in research settings to study its effects on hematopoiesis.[1] The precise role of this compound in regulating the differentiation and proliferation of hematopoietic stem and progenitor cells warrants further investigation.

Experimental Protocols

To facilitate the investigation of the biological activity of 2-(4-Hydroxycyclohexyl)acetic acid, the following detailed experimental protocols are provided.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is a standard method to determine the potency of a compound in inhibiting HDAC activity.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with an HDAC enzyme. Deacetylation of the substrate by the HDAC allows a developing enzyme to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

Materials:

  • 2-(4-Hydroxycyclohexyl)acetic acid

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developing enzyme (e.g., Trypsin)

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(4-Hydroxycyclohexyl)acetic acid in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Blank wells: Assay buffer only.

    • Negative control wells: Assay buffer, HDAC enzyme, and DMSO.

    • Positive control wells: Assay buffer, HDAC enzyme, and a known HDAC inhibitor (e.g., TSA).

    • Test wells: Assay buffer, HDAC enzyme, and serially diluted 2-(4-Hydroxycyclohexyl)acetic acid.

  • Enzyme Reaction: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add the developing enzyme to all wells.

  • Second Incubation: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow Start Start Prep_Compound Prepare serial dilutions of 2-(4-Hydroxycyclohexyl)acetic acid Start->Prep_Compound Setup_Plate Set up 96-well plate with controls and test compound Prep_Compound->Setup_Plate Add_Substrate Add fluorogenic HDAC substrate Setup_Plate->Add_Substrate Incubate1 Incubate at 37°C Add_Substrate->Incubate1 Add_Developer Add developing enzyme Incubate1->Add_Developer Incubate2 Incubate at 37°C Add_Developer->Incubate2 Read_Fluorescence Measure fluorescence Incubate2->Read_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro fluorometric HDAC inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, etc.)

  • Complete cell culture medium

  • 2-(4-Hydroxycyclohexyl)acetic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-Hydroxycyclohexyl)acetic acid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with 2-(4-Hydroxycyclohexyl)acetic acid Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Synthesis

Conclusion and Future Directions

2-(4-Hydroxycyclohexyl)acetic acid is a compound with a chemical structure that strongly suggests its potential as a histone deacetylase inhibitor. This classification opens up exciting avenues for research into its biological activities, particularly in the context of cancer and hematopoiesis. However, it is crucial to underscore that the currently available data is limited, and rigorous experimental validation is required to substantiate these claims.

Future research should prioritize the following:

  • Comprehensive in vitro profiling: Determine the IC50 values of 2-(4-Hydroxycyclohexyl)acetic acid against a panel of HDAC isoforms to establish its potency and selectivity.

  • Cell-based assays: Evaluate its cytotoxic and anti-proliferative effects on a diverse range of cancer cell lines.

  • Mechanism of action studies: Investigate the downstream effects of the compound on histone acetylation, gene expression, cell cycle progression, and apoptosis in treated cells.

  • In vivo studies: Should in vitro studies yield promising results, preclinical evaluation in animal models of cancer would be the next logical step to assess its efficacy and safety.

  • Pharmacokinetic and toxicological profiling: A thorough investigation of the compound's absorption, distribution, metabolism, excretion, and toxicity is essential for any potential therapeutic development.

References

  • Histone deacetylase (HDAC) inhibitors. YouTube; 2017. Available at: [Link]

  • Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube; 2020. Available at: [Link]

  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents.

Sources

Investigational Compound Technical Bulletin: 2-(4-Hydroxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Research and Drug Development Professionals

Preamble: Navigating the Landscape of an Undeclared Asset

In the vast expanse of chemical entities with latent therapeutic promise, 2-(4-Hydroxycyclohexyl)acetic acid emerges as a molecule of interest, primarily through its classification as a putative histone deacetylase (HDAC) inhibitor. This technical guide is designed to provide a comprehensive overview of the current, albeit limited, publicly available information on this compound. It is structured to cater to the discerning eye of researchers, scientists, and drug development professionals, offering not just a collation of facts, but a strategic blueprint for its potential future investigation. We will delve into its known attributes, candidly address the significant gaps in the existing research, and propose a logical framework for its systematic evaluation.

Section 1: Molecular Identity and Physicochemical Characteristics

2-(4-Hydroxycyclohexyl)acetic acid is a cyclohexane derivative with the following key identifiers:

PropertyValueSource
CAS Number 99799-09-4[1][2]
Molecular Formula C₈H₁₄O₃[1][3]
Molecular Weight 158.19 g/mol [3]
IUPAC Name 2-(4-hydroxycyclohexyl)acetic acid[1]
Boiling Point 326.4 °C at 760 mmHg[1]
Density 1.166 g/cm³[1]
Appearance White to light yellow powder/crystal

Section 2: The Therapeutic Postulate - Histone Deacetylase Inhibition

The primary therapeutic potential of 2-(4-Hydroxycyclohexyl)acetic acid is predicated on its classification as a histone deacetylase (HDAC) inhibitor.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[4] The inhibition of HDACs can result in the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes, including tumor suppressor genes.[4] This mechanism is the foundation for the use of several FDA-approved HDAC inhibitors in the treatment of various cancers.

However, it is critical to note that while 2-(4-Hydroxycyclohexyl)acetic acid is classified as an HDAC inhibitor, there is currently no publicly available data specifying which of the 18 known human HDAC isozymes it targets. The selectivity profile of an HDAC inhibitor is a key determinant of its therapeutic efficacy and toxicity.

Potential Application in Oncology

The designation of 2-(4-Hydroxycyclohexyl)acetic acid as an HDAC inhibitor inherently suggests its potential as an anti-cancer agent.[2] Some commercial suppliers also note that the compound may have cytotoxic effects.[2] The therapeutic rationale for using HDAC inhibitors in oncology is well-established, with demonstrated efficacy in inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[4]

Despite these promising indications, there is a conspicuous absence of published in vitro or in vivo studies demonstrating the anti-proliferative or cytotoxic activity of 2-(4-Hydroxycyclohexyl)acetic acid against any specific cancer cell lines.

Investigational Role in Hematopoiesis

Intriguingly, 2-(4-Hydroxycyclohexyl)acetic acid has been utilized in research settings to explore its effects on hematopoiesis, the process of blood cell formation.[2] The regulation of hematopoiesis is a complex process involving a delicate balance of self-renewal, proliferation, and differentiation of hematopoietic stem cells (HSCs).[5] Small molecules that can modulate these processes are of significant interest for various therapeutic applications, including the ex vivo expansion of HSCs for transplantation.[6][7][8]

The specific role and mechanism by which 2-(4-Hydroxycyclohexyl)acetic acid influences hematopoiesis remain to be elucidated from publicly accessible literature.

Section 3: Bridging the Knowledge Gaps - A Roadmap for Future Research

The current understanding of 2-(4-Hydroxycyclohexyl)acetic acid is rudimentary at best. For this compound to transition from a chemical entity to a viable therapeutic candidate, a systematic and rigorous preclinical evaluation is imperative. The following outlines the critical areas of investigation:

  • Mechanism of Action:

    • HDAC Isozyme Profiling: Determining the inhibitory activity (IC₅₀ values) against a full panel of human HDAC isozymes is the foremost priority.

    • Off-Target Effects: Screening against a broad panel of kinases and other relevant enzymes to assess selectivity.

    • Cellular Target Engagement: Confirming target engagement in a cellular context, for instance, by measuring histone acetylation levels.

  • Preclinical Efficacy:

    • In Vitro Cytotoxicity: Evaluating the anti-proliferative and cytotoxic effects across a diverse panel of cancer cell lines representing various tumor types.

    • In Vivo Tumor Models: Assessing the anti-tumor efficacy in relevant animal models (e.g., xenograft or syngeneic models).

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • ADME Properties: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • PK/PD Relationship: Establishing a relationship between the drug concentration in plasma and tissues and the observed pharmacological effect.

  • Toxicology and Safety Profile:

    • In Vitro Toxicity: Assessing cytotoxicity in normal, non-cancerous cell lines.

    • In Vivo Toxicology: Conducting acute and chronic toxicity studies in animals to determine the maximum tolerated dose (MTD) and identify any potential organ toxicities.

  • Synthesis and Structure-Activity Relationship (SAR):

    • Synthetic Route Optimization: Developing a scalable and efficient synthesis process.

    • Analog Synthesis: Synthesizing and evaluating analogs to establish a clear structure-activity relationship, which can guide the optimization of potency, selectivity, and pharmacokinetic properties.

Section 4: Foundational Experimental Protocols for Characterization

To catalyze the investigation of 2-(4-Hydroxycyclohexyl)acetic acid, we present the following detailed, step-by-step methodologies for essential initial experiments.

Protocol: HDAC Isozyme Selectivity Profiling

Objective: To determine the inhibitory potency of 2-(4-Hydroxycyclohexyl)acetic acid against a panel of recombinant human HDAC enzymes.

Methodology:

  • Reagents and Materials:

    • Recombinant human HDAC isozymes (e.g., HDAC1-11).

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

    • HDAC assay buffer.

    • Trichostatin A (TSA) as a positive control.

    • 2-(4-Hydroxycyclohexyl)acetic acid, dissolved in DMSO.

    • 384-well black microplates.

    • Plate reader with fluorescence capabilities.

  • Procedure:

    • Prepare a serial dilution of 2-(4-Hydroxycyclohexyl)acetic acid in DMSO, followed by a further dilution in HDAC assay buffer.

    • In a 384-well plate, add the diluted compound or control (TSA, DMSO vehicle) to the appropriate wells.

    • Add the specific recombinant HDAC enzyme to each well.

    • Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Read the fluorescence intensity on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of 2-(4-Hydroxycyclohexyl)acetic acid Add_Compound Add Compound/Controls to 384-well Plate Compound_Dilution->Add_Compound Control_Prep Prepare Controls (TSA, DMSO) Control_Prep->Add_Compound Add_Enzyme Add HDAC Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Develop Stop Reaction & Develop Signal Incubate->Stop_Develop Read_Fluorescence Read Fluorescence Stop_Develop->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for HDAC Inhibition Assay.
Protocol: In Vitro Cancer Cell Line Cytotoxicity Assay

Objective: To assess the anti-proliferative and cytotoxic effects of 2-(4-Hydroxycyclohexyl)acetic acid on a panel of human cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., a panel representing different tumor types).

    • Appropriate cell culture medium and supplements.

    • 2-(4-Hydroxycyclohexyl)acetic acid, dissolved in DMSO.

    • Doxorubicin as a positive control.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 96-well clear-bottom white microplates.

    • Luminometer.

  • Procedure:

    • Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of 2-(4-Hydroxycyclohexyl)acetic acid and doxorubicin in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the diluted compounds or controls (DMSO vehicle).

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percent cell viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Viability Readout Seed_Cells Seed Cancer Cells in 96-well Plates Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Add_Treatment Add Treatment to Cells Adherence->Add_Treatment Prepare_Compound Prepare Serial Dilutions of Compound/Controls Prepare_Compound->Add_Treatment Incubate_72h Incubate for 72h Add_Treatment->Incubate_72h Add_Reagent Add Cell Viability Reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_GI50 Calculate GI50 Measure_Luminescence->Calculate_GI50

Workflow for In Vitro Cytotoxicity Assay.

Section 5: Concluding Remarks and Forward Outlook

2-(4-Hydroxycyclohexyl)acetic acid represents a chemical entity with a plausible, yet unproven, therapeutic potential as an HDAC inhibitor. The existing data is insufficient to make any definitive claims about its efficacy or safety. This technical bulletin serves as a consolidation of the current knowledge and, more importantly, as a call to action for the research community. The proposed experimental frameworks provide a clear path forward for a thorough investigation of this compound. Should such studies reveal a favorable profile, 2-(4-Hydroxycyclohexyl)acetic acid could emerge as a novel candidate for further drug development, particularly in the realms of oncology and regenerative medicine.

References

A comprehensive list of references will be provided upon the availability of peer-reviewed research articles and patents specifically detailing the synthesis, biological evaluation, and therapeutic applications of 2-(4-Hydroxycyclohexyl)acetic acid. The information presented herein is compiled from publicly accessible chemical supplier databases and general literature on HDAC inhibitors.

Sources

The Emerging Potential of 2-(4-Hydroxycyclohexyl)acetic Acid in Neurological Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders necessitates the exploration of novel therapeutic strategies. One such promising avenue is the modulation of epigenetic mechanisms, particularly through the inhibition of histone deacetylases (HDACs). This technical guide provides an in-depth exploration of the potential of 2-(4-Hydroxycyclohexyl)acetic acid, a known histone deacetylase inhibitor, in the field of neurological research. While direct studies on this specific compound in neuroscience are nascent, its classification as an HDAC inhibitor provides a strong rationale for its investigation. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the theoretical framework, potential mechanisms of action, and detailed experimental protocols for evaluating 2-(4-Hydroxycyclohexyl)acetic acid as a candidate for neurotherapeutic development.

Introduction: The Epigenetic Frontier in Neurology and the Promise of HDAC Inhibition

The central nervous system (CNS) is governed by a complex interplay of genetic and environmental factors. Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as critical players in neuronal function and dysfunction. Histone acetylation, a key epigenetic marker, is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).

An imbalance in the activity of these enzymes, often leading to histone hypoacetylation, has been implicated in the pathogenesis of a range of neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][2] This hypoacetylation can lead to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby downregulating the expression of genes crucial for neuronal survival, synaptic plasticity, and cognitive function.[3]

HDAC inhibitors have emerged as a promising therapeutic strategy to counteract these detrimental epigenetic changes.[4] By blocking the activity of HDACs, these small molecules can restore histone acetylation to homeostatic levels, leading to a more open chromatin state and the re-expression of neuroprotective genes.[3][4] Preclinical studies with various HDAC inhibitors have demonstrated their potential to mitigate neurodegeneration, reduce neuroinflammation, and improve cognitive and motor functions in animal models of neurological diseases.[5][6][7]

2-(4-Hydroxycyclohexyl)acetic acid is a compound identified as a histone deacetylase inhibitor.[8] While its primary research focus to date has not been within neurology, its fundamental mechanism of action as an HDAC inhibitor provides a compelling rationale for its exploration as a potential neuroprotective agent. This guide will delineate a strategic research and development path for investigating this molecule in the context of neurological disorders.

Physicochemical Properties and Synthesis of 2-(4-Hydroxycyclohexyl)acetic Acid

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.

PropertyValueReference
Molecular FormulaC₈H₁₄O₃[9]
Molecular Weight158.20 g/mol [9]
CAS Number99799-09-4[10]
AppearanceWhite to light yellow powder/crystal[9]
Purity>98.0% (GC)[9]

Table 1: Physicochemical Properties of 2-(4-Hydroxycyclohexyl)acetic acid

The synthesis of 2-(4-Hydroxycyclohexyl)acetic acid can be achieved through various organic synthesis routes. A common approach involves the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate, followed by further chemical modifications.[11][12] The synthesis of related cyclohexyl acetic acid derivatives has also been described in the literature, providing a basis for optimizing the manufacturing process for this specific compound.[13]

Proposed Mechanism of Action in a Neurological Context

Based on its classification as an HDAC inhibitor, the primary proposed mechanism of action for 2-(4-Hydroxycyclohexyl)acetic acid in the CNS is the restoration of histone acetylation. This, in turn, is hypothesized to trigger a cascade of neuroprotective events.

HDAC_Inhibition_Pathway HCAA 2-(4-Hydroxycyclohexyl)acetic acid HDACs Histone Deacetylases (HDACs) HCAA->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Decreases Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Enhanced Gene Expression Chromatin->Gene_Expression BDNF BDNF Gene_Expression->BDNF HSP70 HSP70 Gene_Expression->HSP70 Anti_Inflammatory Anti-inflammatory Cytokines Gene_Expression->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Gene_Expression->Anti_Apoptotic Neuroprotection Neuroprotective Outcomes BDNF->Neuroprotection HSP70->Neuroprotection Anti_Inflammatory->Neuroprotection Anti_Apoptotic->Neuroprotection Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy and Safety cluster_2 Phase 3: IND-Enabling Studies HDAC_Assay HDAC Enzyme Inhibition Assay Cell_Viability Neuronal Cell Viability Assays HDAC_Assay->Cell_Viability Neuroinflammation_Assay In Vitro Neuroinflammation Models Cell_Viability->Neuroinflammation_Assay BBB_Model In Vitro Blood-Brain Barrier Model Neuroinflammation_Assay->BBB_Model PK_PD Pharmacokinetics & Pharmacodynamics BBB_Model->PK_PD AD_Model Alzheimer's Disease Models (e.g., APP/PS1 mice) PK_PD->AD_Model PD_Model Parkinson's Disease Models (e.g., MPTP-induced) PK_PD->PD_Model Toxicity Acute and Chronic Toxicity Studies AD_Model->Toxicity PD_Model->Toxicity GLP_Tox GLP Toxicology Toxicity->GLP_Tox CMC Chemistry, Manufacturing, and Controls (CMC) GLP_Tox->CMC Formulation Formulation Development CMC->Formulation

Caption: A phased preclinical development workflow for 2-(4-Hydroxycyclohexyl)acetic acid.

In Vitro Evaluation

The initial phase of research should focus on in vitro models to establish the compound's activity and neuroprotective potential.

4.1.1. HDAC Enzyme Inhibition Assay

  • Objective: To confirm and quantify the inhibitory activity of 2-(4-Hydroxycyclohexyl)acetic acid against a panel of HDAC isoforms.

  • Methodology:

    • Utilize commercially available fluorescent-based HDAC activity assay kits.

    • Prepare a dilution series of 2-(4-Hydroxycyclohexyl)acetic acid.

    • Incubate the compound with recombinant human HDAC enzymes (covering Class I, IIa, IIb, and IV) and a fluorogenic substrate.

    • Measure the fluorescence intensity to determine the rate of deacetylation.

    • Calculate the IC₅₀ values for each HDAC isoform to determine the compound's potency and selectivity.

4.1.2. Neuronal Cell Viability and Neuroprotection Assays

  • Objective: To assess the ability of 2-(4-Hydroxycyclohexyl)acetic acid to protect neuronal cells from various stressors.

  • Cell Models:

    • SH-SY5Y neuroblastoma cells (differentiated to a neuronal phenotype).

    • Primary cortical or hippocampal neurons from rodents.

    • Induced pluripotent stem cell (iPSC)-derived neurons from healthy and diseased individuals. [14]* Stressors:

    • Oxidative stress (e.g., H₂O₂).

    • Excitotoxicity (e.g., glutamate).

    • Amyloid-beta (Aβ) oligomers.

    • 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease.

  • Methodology:

    • Culture neuronal cells in multi-well plates.

    • Pre-treat cells with varying concentrations of 2-(4-Hydroxycyclohexyl)acetic acid for a specified duration.

    • Expose the cells to the chosen stressor.

    • Assess cell viability using assays such as MTT, LDH release, or live/dead cell staining.

    • Quantify the neuroprotective effect by comparing the viability of compound-treated cells to untreated controls.

4.1.3. In Vitro Neuroinflammation Models

  • Objective: To evaluate the anti-inflammatory properties of 2-(4-Hydroxycyclohexyl)acetic acid.

  • Cell Models:

    • BV-2 microglial cells.

    • Primary microglia.

    • Co-cultures of neurons and glia.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Methodology:

    • Culture glial cells or co-cultures.

    • Treat cells with 2-(4-Hydroxycyclohexyl)acetic acid.

    • Stimulate with LPS to induce an inflammatory response.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA or multiplex assays.

    • Assess the expression of inflammatory markers (e.g., iNOS, COX-2) using Western blotting or qPCR.

In Vivo Evaluation

Following promising in vitro results, the investigation should progress to in vivo animal models to assess efficacy, pharmacokinetics, and safety. [15] 4.2.1. Pharmacokinetic (PK) and Brain Penetration Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-Hydroxycyclohexyl)acetic acid and its ability to cross the blood-brain barrier (BBB).

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats.

  • Methodology:

    • Administer a single dose of 2-(4-Hydroxycyclohexyl)acetic acid via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain tissue samples at various time points.

    • Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters, including half-life, clearance, volume of distribution, and oral bioavailability.

    • Determine the brain-to-plasma concentration ratio to assess BBB penetration.

4.2.2. Efficacy in Animal Models of Neurodegenerative Diseases

  • Alzheimer's Disease Model:

    • Model: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD or APP/PS1).

    • Treatment: Chronic administration of 2-(4-Hydroxycyclohexyl)acetic acid.

    • Outcome Measures:

      • Behavioral: Morris water maze, Y-maze, novel object recognition to assess cognitive function.

      • Histopathological: Immunohistochemical analysis of amyloid plaque deposition and neuroinflammation (microgliosis and astrogliosis) in the hippocampus and cortex.

      • Biochemical: Western blot or ELISA for levels of soluble and insoluble Aβ, as well as markers of synaptic integrity (e.g., synaptophysin, PSD-95).

  • Parkinson's Disease Model:

    • Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) induced models in mice or rats.

    • Treatment: Administration of 2-(4-Hydroxycyclohexyl)acetic acid before, during, or after neurotoxin administration to assess prophylactic and therapeutic effects.

    • Outcome Measures:

      • Behavioral: Rotarod, cylinder test, and open field test to evaluate motor function.

      • Histopathological: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

      • Biochemical: HPLC analysis of dopamine and its metabolites in the striatum.

Safety and Toxicology
  • Objective: To evaluate the safety profile of 2-(4-Hydroxycyclohexyl)acetic acid.

  • Studies:

    • Acute Toxicity: Single high-dose administration to determine the maximum tolerated dose (MTD).

    • Sub-chronic and Chronic Toxicity: Repeated dosing over several weeks or months to assess long-term safety, including effects on major organs, hematology, and clinical chemistry.

    • Genotoxicity: Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test.

Analytical Methodologies

Robust analytical methods are crucial for the accurate quantification of 2-(4-Hydroxycyclohexyl)acetic acid in various matrices.

5.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: Separation of the compound based on its interaction with a stationary phase.

  • Typical Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (around 210 nm) is possible due to the carboxyl group, but may lack specificity. [16][17]More specific detection can be achieved by coupling the HPLC to a mass spectrometer.

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: Highly sensitive and selective method for quantification, especially in complex biological matrices.

  • Methodology:

    • Develop a multiple reaction monitoring (MRM) method specific to 2-(4-Hydroxycyclohexyl)acetic acid and an appropriate internal standard.

    • Optimize the ionization source parameters (e.g., electrospray ionization - ESI) and collision energies.

    • Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Conclusion and Future Directions

2-(4-Hydroxycyclohexyl)acetic acid, as a known HDAC inhibitor, represents a compelling yet underexplored candidate for neurological drug discovery. The scientific rationale for its investigation is strong, rooted in the established role of epigenetic dysregulation in a multitude of neurodegenerative diseases. This technical guide has outlined a comprehensive, albeit hypothetical, research and development plan to systematically evaluate its potential. The successful execution of these studies, from fundamental in vitro characterization to rigorous in vivo efficacy and safety assessments, will be crucial in determining whether this compound can be translated into a novel therapeutic for patients suffering from these debilitating disorders. Future research should also focus on structure-activity relationship (SAR) studies to potentially optimize the compound's potency, selectivity, and pharmacokinetic properties.

References

  • Histone Deacetylase Inhibitors: A Therapeutic Key in Neurological Disorders? ([Link])

  • Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. ([Link])

  • Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice. ([Link])

  • Histone Deacetylases as Epigenetic Targets for Treating Parkinson's Disease. ([Link])

  • Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson's disease. ([Link])

  • Histone deacetylase inhibitors are neuroprotective and preserve NGF-mediated cell survival following traumatic brain injury. ([Link])

  • Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. ([Link])

  • 2-(4-Hydroxycyclohexyl)acetic acid | CAS 99799-09-4 | AMERICAN ELEMENTS ®. ([Link])

  • Histone Deacetylase Inhibition in Alzheimer's Disease: Molecular Mechanisms, Therapeutic Potential, and Future Perspectives. ([Link])

  • Analytical Methods for Organic Acids. ([Link])

  • [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. ([Link])

  • Multiple roles of HDAC inhibition in neurodegenerative conditions. ([Link])

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. ([Link])

  • Method for synthesizing cyclohexyl acetate
  • Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes. ([Link])

  • Epigenetic Regulation in Ischemic Neuroprotection: The Dual Role of HDACs and HATs in Neuroinflammation and Recovery. ([Link])

  • Screening for cerebroprotective agents using an in vivo model of cerebral reversible depolarization in awake rats. ([Link])

  • Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson's disease. ([Link])

  • Analysis of Organic Acids in Aqueous Samples Application. ([Link])

  • Surprise: HDAC Goes Down, Not Up, in Alzheimer's Disease. ([Link])

  • Advances in current in vitro models on neurodegenerative diseases. ([Link])

  • Potential Efficacy of a Novel HDAC Inhibitor in Pre-clinical Models of Parkinson's Disease. ([Link])

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ([Link])

  • Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ([Link])

  • In vitro Models of Neurodegenerative Diseases. ([Link])

  • HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease. ([Link])

  • HDAC3 Inhibitors. ([Link])

  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. ([Link])

  • Safety Data Sheet: Acetic acid. ([Link])

  • In vitro Disease Models for Screening Services. ([Link])

  • Neuroprotective agents for clinical trials in ALS: A systematic assessment. ([Link])

  • Neuroprotection against neurodegenerative disorders by histone acetyltransferase inhibitors: An overview. ([Link])

  • Production of Cyclohexyl Acetate u sing Batch Reactor and Reactive Chromatography. ([Link])

  • Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. ()
  • New insights in animal models of neurotoxicity-induced neurodegeneration. ([Link])

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. ([Link])

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. ([Link])

  • Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ([Link])

  • HDAC6 Deficiency Has Moderate Effects on Behaviors and Parkinson's Disease Pathology in Mice. ([Link])

Sources

"2-(4-Hydroxycyclohexyl)acetic acid" molecular weight and formula.

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Pharmacophore Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Hydroxycyclohexyl)acetic acid , a critical saturated alicyclic building block used in the synthesis of next-generation antipsychotics (e.g., Cariprazine analogs) and peptidomimetic scaffolds. Unlike its aromatic precursor (4-hydroxyphenylacetic acid), this molecule introduces stereochemical complexity via cis/trans isomerism on the cyclohexane ring, significantly influencing pharmacokinetics and receptor binding affinity. This document serves as a reference for researchers requiring precise physicochemical data, validated synthetic protocols, and separation strategies for high-purity applications.

Physicochemical Profile

The following data aggregates experimental and computed values essential for stoichiometric calculations and solubility profiling in drug formulation.

PropertyValueTechnical Context
IUPAC Name 2-(4-Hydroxycyclohexyl)acetic acidSystematic nomenclature
Molecular Formula C₈H₁₄O₃ Saturated cyclohexane core
Molecular Weight 158.19 g/mol Monoisotopic mass: 158.0943 Da
CAS Registry 99799-09-4 (Mix) / 17175-06-3Generic vs. Stereospecific entries
Appearance White to off-white crystalline solidHygroscopic tendency
Melting Point 130–133 °C (Isomer dependent)Trans isomer typically higher MP
pKa (Acid) ~4.76 (Carboxyl)Comparable to acetic acid
logP 0.7 – 1.2Moderate lipophilicity; membrane permeable
Solubility DMSO, Methanol, EthanolPoor water solubility at neutral pH

Stereochemical Architecture: The Cis/Trans Criticality

For medicinal chemists, the 1,4-disubstitution pattern of the cyclohexane ring is the defining feature of this molecule. The biological activity of derivatives often hinges on the spatial orientation of the hydroxyl group relative to the acetic acid tail.

  • Thermodynamic Stability: The cyclohexane ring exists predominantly in a chair conformation.

    • Trans-Isomer: Both the bulky acetic acid group and the hydroxyl group can occupy equatorial positions (diequatorial). This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable.

    • Cis-Isomer: One substituent must occupy an axial position while the other is equatorial, creating higher steric strain.

  • Implication: Synthetic reductions of the aromatic precursor often yield a kinetic mixture (often cis-rich) that requires equilibration (epimerization) to access the thermodynamically preferred trans-isomer used in most drug scaffolds.

Synthetic Methodology & Protocol

The primary route to 2-(4-Hydroxycyclohexyl)acetic acid involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid . This process is sensitive; incorrect catalyst choice leads to hydrogenolysis (cleavage of the hydroxyl group) rather than ring saturation.

Validated Synthesis Workflow

Reaction: Heterogeneous Catalytic Hydrogenation Precursor: 4-Hydroxyphenylacetic acid (CAS: 156-38-7) Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C). Note: Palladium (Pd/C) is generally avoided as it promotes hydrogenolysis of benzylic-like C-O bonds.

Step-by-Step Protocol:
  • Solvation: Dissolve 4-hydroxyphenylacetic acid (10 mmol) in Methanol or Acetic Acid. Water may be added to improve solubility of the salt form if using basic conditions.

  • Catalyst Loading: Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate) under an inert Argon atmosphere.

  • Hydrogenation: Pressurize the autoclave to 50–100 bar (700–1450 psi) H₂ .

    • Critical Parameter: Maintain temperature at 50–60°C. Higher temperatures increase the risk of decarboxylation or deoxygenation.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Isomer Management: The crude product is a diastereomeric mixture (cis:trans ratio varies ~40:60 to 60:40 depending on solvent).

Isomer Separation Strategy

To isolate the pure trans-isomer (often the pharmacophore requirement), a recrystallization or chemical equilibration step is required.

  • Equilibration: Refluxing the mixture in mild base (KOH/EtOH) allows the cis-isomer to convert to the lower-energy trans-isomer via the enolate intermediate (if the stereocenter is alpha to carbonyl) or via reversible redox mechanisms if using specific catalysts. Note: For this specific hydroxy-acid, separation via crystallization is standard.[1]

  • Crystallization: The trans-isomer typically exhibits lower solubility in non-polar solvents (e.g., Hexane/Ethyl Acetate mix) due to better crystal packing efficiency.

Process Visualization

The following diagram outlines the logic flow for synthesis and purification.

SynthesisWorkflow cluster_purification Purification & Isomer Isolation start Precursor: 4-Hydroxyphenylacetic Acid reaction Catalytic Hydrogenation (Rh/Al2O3, 50 bar H2, 60°C) start->reaction Ring Saturation crude Crude Mixture (Cis + Trans Isomers) reaction->crude Filter & Conc. decision Target Isomer? crude->decision trans_path Recrystallization (EtOAc/Hexane) decision->trans_path Trans Required cis_path Chromatographic Separation (Silica Gel) decision->cis_path Cis Required final_trans Pure Trans-Isomer (Thermodynamic Product) trans_path->final_trans final_cis Pure Cis-Isomer (Kinetic Product) cis_path->final_cis

Figure 1: Synthetic workflow for the reduction of aromatic precursor to 2-(4-Hydroxycyclohexyl)acetic acid, highlighting the divergence in purification based on stereochemical requirements.

Analytical Characterization

Verifying the identity and purity of the synthesized compound requires multi-modal analysis.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 4.4 ppm (d, 1H): Hydroxyl proton (-OH ).

    • δ 3.4 ppm (m, 1H): Methine proton at C4 (geminal to -OH). Diagnostic: The splitting pattern and coupling constants (

      
      ) distinguish isomers. Axial protons (in trans-isomer) show large diaxial coupling (
      
      
      
      ).
    • δ 2.1 ppm (d, 2H): Methylene protons alpha to carboxyl (-CH ₂-COOH).

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-).

  • Observed Mass: [M-H]⁻ = 157.09 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids.

Applications in Drug Discovery

The 2-(4-Hydroxycyclohexyl)acetic acid scaffold is a versatile "linker" and pharmacophore modulator.

  • Peptidomimetics: It serves as a gamma-amino acid mimic (when the hydroxyl is converted to an amine) or a rigid spacer that restricts conformational freedom compared to linear alkyl chains.

  • Cariprazine Analogs: The trans-1,4-cyclohexane motif is structurally homologous to the linker found in Cariprazine (Vraylar), a D3/D2 receptor partial agonist used for schizophrenia. The hydroxy-acid derivative allows for ester or amide coupling to varying "head" groups to tune receptor selectivity.

  • Solubility Enhancement: Replacing a phenyl ring with a 4-hydroxycyclohexyl ring typically lowers logP and increases aqueous solubility, a common strategy in "Scaffold Hopping" to improve the ADME profile of lead compounds.

Applications core 2-(4-Hydroxycyclohexyl) acetic acid linker Rigid Linker Design (Restricts conformation) core->linker adme ADME Optimization (LogP reduction vs Phenyl) core->adme synth Precursor for Trans-1,4-diamines core->synth via Reductive Amination

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20848973, 2-(4-Hydroxycyclohexyl)acetate. Retrieved from [Link]

  • Agócs, G., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports. Retrieved from [Link]

  • Nishimura, S. (2001).Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (General reference for Rh/Al2O3 phenol reduction protocols).

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Hydroxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(4-Hydroxycyclohexyl)acetic acid, specifically its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. Instead, it offers a strategic framework for characterization, grounded in established scientific principles and practical experimental workflows. While publicly available data on this specific molecule is limited, this guide synthesizes information from analogous structures and predictive tools to provide a robust starting point for your investigations.

Introduction: Understanding the Molecule

2-(4-Hydroxycyclohexyl)acetic acid (CAS 99799-09-4) is a bifunctional organic molecule with a molecular formula of C8H14O3 and a molecular weight of approximately 158.2 g/mol .[1] Its structure, featuring a saturated cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of two chiral centers (at C1 and C4 of the cyclohexane ring) means the molecule exists as a mixture of cis and trans diastereomers, a critical consideration for any physicochemical characterization.[2]

Predicted Physicochemical Properties: A Starting Point for Investigation

In the absence of extensive experimental data, computational predictions provide a valuable initial assessment of a molecule's properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

Predicted Acidity (pKa)

The carboxylic acid group is the primary acidic center in 2-(4-Hydroxycyclohexyl)acetic acid. Computational models predict a pKa of approximately 4.72 for this functional group. This value is crucial for understanding and predicting the molecule's solubility in aqueous media at varying pH levels. At a pH below its pKa, the molecule will be predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will exist as the more soluble carboxylate anion.

PropertyPredicted Value
pKa~4.72
Isomeric Considerations

The cis and trans isomers of 2-(4-Hydroxycyclohexyl)acetic acid arise from the relative orientations of the hydroxyl and acetic acid groups on the cyclohexane ring. These geometric differences can lead to variations in their physical properties, including melting point, solubility, and chromatographic retention times. The cis isomer, with both substituents potentially in equatorial positions in the chair conformation, may exhibit different crystal packing and solvation characteristics compared to the trans isomer.[3]

Solubility Profile: A Guide to Experimental Determination

A comprehensive understanding of a compound's solubility is fundamental to its development and application. This section outlines a systematic approach to determining the solubility of 2-(4-Hydroxycyclohexyl)acetic acid.

Theoretical Framework

The solubility of 2-(4-Hydroxycyclohexyl)acetic acid is governed by several factors:

  • pH: As a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent.

  • Solvent Polarity: The presence of both a polar hydroxyl group and a carboxylic acid, along with a nonpolar cyclohexane ring, suggests that its solubility will vary significantly across solvents of different polarities.

  • Temperature: Solubility is generally temperature-dependent, and this relationship should be characterized.

  • Isomeric Form: The cis and trans isomers may have different solubilities due to differences in their crystal lattice energies.

Experimental Workflow for Solubility Determination

The following workflow provides a robust methodology for characterizing the solubility of 2-(4-Hydroxycyclohexyl)acetic acid.

Caption: A generalized workflow for determining the solubility of 2-(4-Hydroxycyclohexyl)acetic acid.

Detailed Experimental Protocols

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination

  • Preparation of Saturated Solutions: Add an excess of 2-(4-Hydroxycyclohexyl)acetic acid to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Serial Dilution: Add small volumes of the stock solution to an aqueous buffer at the desired pH.

  • Precipitation Monitoring: Monitor the solution for the formation of a precipitate over time using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Analytical Method for Quantification

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for quantifying 2-(4-Hydroxycyclohexyl)acetic acid in solubility samples.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for non-chromophoric carboxylic acids.

  • Isomer Separation: This method may also be optimized to separate the cis and trans isomers, allowing for the determination of their individual solubilities.[3]

Stability Profile: Unveiling Degradation Pathways

Assessing the chemical stability of a molecule is critical for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are an essential tool in this evaluation.[4][5][6]

Predicted Degradation Pathways

Based on the functional groups present in 2-(4-Hydroxycyclohexyl)acetic acid, several degradation pathways can be anticipated:

  • Oxidation: The secondary alcohol on the cyclohexane ring is susceptible to oxidation to form the corresponding ketone.[7][8] Strong oxidizing agents can potentially lead to ring-opening of the cyclohexane moiety.[9]

  • Dehydration: Under acidic conditions and elevated temperatures, the secondary alcohol could undergo dehydration to form an alkene.[10]

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can form an ester.

  • Decarboxylation: While generally stable, some carboxylic acids can undergo decarboxylation under harsh thermal stress.

G A 2-(4-Hydroxycyclohexyl)acetic acid B Oxidation A->B C Dehydration A->C D Esterification A->D E 2-(4-Oxocyclohexyl)acetic acid B->E F Cyclohexenylacetic acid isomer C->F G Ester derivative D->G

Caption: Potential degradation pathways of 2-(4-Hydroxycyclohexyl)acetic acid under stress conditions.

Forced Degradation Study Protocol

A systematic forced degradation study should be conducted to identify potential degradation products and develop a stability-indicating analytical method.

Protocol 3: Forced Degradation Study

  • Stress Conditions: Expose solutions of 2-(4-Hydroxycyclohexyl)acetic acid to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Development of a Stability-Indicating Analytical Method

The HPLC method described in section 3.4 should be validated to ensure it is stability-indicating. This involves demonstrating that the peaks corresponding to the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

Summary and Future Directions

Key recommendations for future work include:

  • Experimental determination of the pKa.

  • Comprehensive solubility profiling in various solvents and at different pH values and temperatures.

  • Separation and characterization of the cis and trans isomers to understand their individual physicochemical properties.

  • Execution of a thorough forced degradation study to identify degradation products and establish degradation pathways.

  • Development and validation of a stability-indicating analytical method.

By following the methodologies outlined in this guide, researchers can systematically build a comprehensive understanding of the physicochemical properties of 2-(4-Hydroxycyclohexyl)acetic acid, enabling its effective use in drug development and other scientific applications.

References

  • Chemistry Stack Exchange. (2016, April 1). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. Retrieved from [Link]

  • Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2016). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

  • YouTube. (2015, April 5). Determining cis/trans on cyclohexanes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Separation of cis/trans isomers of 1,4-disubstituted cyclohexanes and of Z/E-monounsaturated fatty acid methyl esters by gas—liquid chromatography on novel liquid crystal phases. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Matthias Rupp. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Reddit. (2014, August 1). Cyclohexane degradation?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

  • ECETOC. (n.d.). pKa. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • American Elements. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Application of 2-(4-Hydroxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(4-Hydroxycyclohexyl)acetic acid (CAS: 99799-09-4) is a critical bifunctional building block used primarily in the synthesis of GPCR ligands (such as dopamine D3/D2 partial agonists like Cariprazine) and histone deacetylase (HDAC) inhibitors.

Its utility lies in its 1,4-disubstituted cyclohexane geometry, which allows for precise stereochemical positioning of pharmacophores. However, this same geometry introduces specific handling challenges regarding stereoisomer separation (cis vs. trans) and potential intramolecular reactivity.

Chemical Identity Table
ParameterSpecification
IUPAC Name 2-(4-Hydroxycyclohexyl)acetic acid
Common Synonyms 4-Hydroxycyclohexaneacetic acid; (4-Hydroxycyclohexyl)acetic acid
CAS Number 99799-09-4 (General/Mixture)
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Physical State White to light yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Key Isomers Trans-isomer (Thermodynamically stable, often bioactive preferred)Cis-isomer (Kinetically accessible, prone to intramolecular interactions)

Stereochemistry & Reactivity: The "Hidden" Hazard

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, the application scientist must recognize the stereochemical implications on stability and reactivity.

The Cis/Trans Divergence

The cyclohexane ring adopts a chair conformation.

  • Trans-Isomer: Both the acetic acid side chain and the hydroxyl group can adopt equatorial positions (diequatorial), making this isomer thermodynamically more stable and sterically accessible for intermolecular reactions (e.g., amide coupling).

  • Cis-Isomer: One substituent is forced into an axial position. This proximity can facilitate intramolecular lactonization under acidic conditions or high heat, forming a bicyclic lactone (2-oxabicyclo[2.2.2]octan-3-one derivatives) or oligomers.

Operational Implication: When heating the cis-isomer or the mixture under acidic conditions (e.g., Fischer esterification), yield loss may occur due to cyclization.

Stereochemistry Mixture Commercial Mixture (CAS: 99799-09-4) Trans Trans-Isomer (Diequatorial) Mixture->Trans Recrystallization/HPLC Cis Cis-Isomer (Axial/Equatorial) Mixture->Cis Target Target API Synthesis (e.g., Cariprazine analogs) Trans->Target Amide Coupling (Stable) Cis->Target Controlled Cond. Byproduct Bicyclic Lactone / Oligomers (Impurity Risk) Cis->Byproduct Acid/Heat (Intramolecular Cyclization)

Figure 1: Stereochemical divergence showing the stability advantage of the Trans-isomer versus the cyclization risk of the Cis-isomer.

Hazard Identification & Risk Assessment

Based on GHS standards and validated SDS data, the compound is classified as an Irritant . However, its physical form (fine powder) necessitates respiratory precautions.

GHS Classification (H-Codes)
CodeHazard StatementRisk Level
H315 Causes skin irritation.[1]Moderate
H319 Causes serious eye irritation.[1]Moderate to High
H335 May cause respiratory irritation.Moderate
Toxicology Insight
  • Skin/Eye: The carboxylic acid moiety is acidic (pKa ~4.8), capable of causing contact dermatitis and chemical conjunctivitis upon exposure.

  • Inhalation: As a crystalline powder, dust generation is the primary vector for exposure. Inhalation can trigger mucosal inflammation in the upper respiratory tract.

Safe Handling & Storage Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (US) or P2 (EU) particulate respirator is mandatory when weighing open solids. Use a fume hood for quantities >1g.

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Why? Nitrile provides excellent resistance to the organic solvents (MeOH, DMSO) likely used to dissolve this compound. Latex is inferior for organic acid solutions.

  • Eye Protection: Chemical safety goggles. Face shields are recommended during large-scale synthesis involving acidic reagents.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: While stable at room temperature, refrigeration retards slow oxidation of the secondary alcohol and prevents "caking" due to trace moisture absorption.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >3 months. The hydroxyl group is susceptible to slow oxidation to the ketone (4-oxocyclohexylacetic acid) if exposed to air/moisture over long periods.

Operational Workflow: Purification & Usage[3]

Commercial supplies often arrive as a cis/trans mixture. For high-precision medicinal chemistry, isomer separation is often the first step.

Protocol: Isomer Enrichment via Recrystallization

Note: This protocol relies on the solubility differential between the planar trans-isomer and the kinked cis-isomer.

  • Dissolution: Dissolve the crude mixture (10g) in minimal hot Ethyl Acetate (EtOAc) (~50 mL) at 60°C.

  • Precipitation: Slowly add n-Heptane (anti-solvent) dropwise until turbidity persists.

  • Cooling: Allow the solution to cool to Room Temperature (RT) over 2 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the precipitate.

    • Result: The precipitate is typically enriched in the Trans-isomer (higher melting point, lower solubility).

    • Filtrate: Contains the Cis-isomer.[2][3]

  • Validation: Verify ratio using Proton NMR (¹H-NMR) in DMSO-d6. Look for the methine proton at C4; the axial proton (trans-isomer) appears as a broad multiplet upfield compared to the equatorial proton (cis-isomer).

Handling Workflow Diagram

Workflow cluster_precaution Critical Control Points Receipt Receipt of Material (Check CoA for Cis/Trans Ratio) Weighing Weighing (Fume Hood) Avoid Dust Generation Receipt->Weighing Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Reaction Reaction Setup (e.g., HATU Coupling) Solubilization->Reaction Waste Waste Disposal (Organic Acid Stream) Reaction->Waste

Figure 2: Standard operational workflow emphasizing the critical control point at the weighing stage to prevent inhalation exposure.

Emergency Response Procedures

Spillage (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 mask, goggles, and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Sweep up carefully (do not dry sweep) or use a HEPA-filter vacuum. Place in a biohazard/chemical waste bag.

  • Neutralization: Wipe the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize residual acid traces.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. The acidity requires thorough irrigation to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[1] Do not use organic solvents (like ethanol) to wash skin, as this may increase transdermal absorption.

References

  • American Elements. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid Safety Data Sheet. Retrieved January 31, 2026, from [Link]

  • Agai-Csongor, E., et al. (2012). Discovery of Cariprazine (RGH-188): A Novel Antipsychotic. Chemical Reviews.

Sources

Methodological & Application

Synthesis of 2-(4-Hydroxycyclohexyl)acetic Acid from 4-Hydroxyphenylacetic Acid: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(4-hydroxycyclohexyl)acetic acid from 4-hydroxyphenylacetic acid. This transformation, a catalytic hydrogenation of the aromatic ring, is a fundamental process in medicinal chemistry and drug development, yielding a saturated carbocyclic scaffold from a readily available aromatic precursor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and a discussion of the underlying chemical principles.

Scientific Introduction: The Strategic Importance of Arene Hydrogenation

The conversion of flat, aromatic structures into three-dimensional saturated rings is a cornerstone of modern synthetic chemistry. This transformation allows for the exploration of new chemical space and the generation of molecular scaffolds with distinct pharmacological properties. The hydrogenation of 4-hydroxyphenylacetic acid to 2-(4-hydroxycyclohexyl)acetic acid is an exemplary case, converting a simple phenolic compound into a cyclohexyl derivative with two key functional groups: a hydroxyl and a carboxylic acid. The resulting product exists as two geometric isomers, cis and trans, the selective synthesis of which is a primary focus of this guide.

The core of this synthesis is the catalytic hydrogenation of the phenol ring. This process typically involves the use of a heterogeneous catalyst, most commonly a noble metal such as rhodium, ruthenium, or palladium, supported on a high-surface-area material like activated carbon or alumina. The choice of catalyst and reaction conditions is paramount, as it not only dictates the efficiency of the hydrogenation but also the stereochemical outcome of the reaction, leading to a predominance of either the cis or trans isomer.

Mechanistic Overview: Pathways to Saturation and Stereocontrol

The hydrogenation of a phenolic ring is not a simple, single-step addition of hydrogen. The reaction proceeds through a series of intermediates, with the formation of a cyclohexanone species being a key mechanistic branch point.[1] The initial hydrogenation of the aromatic ring can lead to the formation of a cyclohexenol intermediate, which can then tautomerize to the more stable cyclohexanone.[1] Subsequent hydrogenation of the ketone functionality yields the final cyclohexanol product.

The stereoselectivity of the reaction—the preference for the formation of the cis or trans isomer—is largely governed by the nature of the catalyst and the reaction conditions. Generally, rhodium-based catalysts are known to favor the formation of cis-isomers, while palladium on alumina has been reported to yield a higher proportion of the trans-isomer.[2] This selectivity is attributed to the different ways the substrate adsorbs onto the catalyst surface and the subsequent delivery of hydrogen atoms.

G cluster_0 Reaction Pathway 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid Cyclohexanone_Intermediate 2-(4-Oxocyclohexyl)acetic Acid (Intermediate) 4-Hydroxyphenylacetic_Acid->Cyclohexanone_Intermediate Catalytic Hydrogenation cis_Product cis-2-(4-Hydroxycyclohexyl)acetic acid Cyclohexanone_Intermediate->cis_Product Hydrogenation (e.g., Rh/C) trans_Product trans-2-(4-Hydroxycyclohexyl)acetic acid Cyclohexanone_Intermediate->trans_Product Hydrogenation (e.g., Pd/Al2O3)

Figure 1: General reaction pathway for the hydrogenation of 4-hydroxyphenylacetic acid, highlighting the key cyclohexanone intermediate and the divergent pathways to the cis and trans products.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of both cis- and trans-2-(4-hydroxycyclohexyl)acetic acid. These protocols are based on established principles of catalytic hydrogenation and analogous transformations of similar substrates.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Hydroxyphenylacetic acid≥98%Sigma-Aldrich
5% Rhodium on activated carbon-Strem Chemicals
5% Palladium on alumina-Alfa Aesar
Methanol (MeOH)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Hydrogen gas (H₂)High purityAirgas
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Celite®-Sigma-Aldrich
Protocol 1: Stereoselective Synthesis of cis-2-(4-Hydroxycyclohexyl)acetic acid

This protocol is designed to favor the formation of the cis-isomer through the use of a rhodium-on-carbon catalyst.

Step-by-Step Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add 5% rhodium on activated carbon (1.0 g, 10 wt%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 10 bar.

  • Reaction: Stir the mixture vigorously at 60°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield cis-2-(4-hydroxycyclohexyl)acetic acid as a white solid.

G cluster_1 Workflow for cis-Isomer Synthesis Start 4-Hydroxyphenylacetic Acid + Rh/C in MeOH Hydrogenation Hydrogenation (10 bar H₂, 60°C, 24h) Start->Hydrogenation Filtration Filtration through Celite® Hydrogenation->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Recrystallization (EtOAc/Hexanes) Evaporation->Purification Product cis-2-(4-Hydroxycyclohexyl)acetic acid Purification->Product

Figure 2: Experimental workflow for the synthesis of cis-2-(4-hydroxycyclohexyl)acetic acid.

Protocol 2: Stereoselective Synthesis of trans-2-(4-Hydroxycyclohexyl)acetic acid

This protocol is designed to favor the formation of the trans-isomer by employing a palladium-on-alumina catalyst.

Step-by-Step Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) in methanol (150 mL).

  • Catalyst Addition: Add 5% palladium on alumina (1.0 g, 10 wt%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 10 bar.

  • Reaction: Stir the mixture at 80°C for 48 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the vessel to room temperature, vent the hydrogen, and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® and wash the pad with methanol (3 x 20 mL).

  • Solvent Removal: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes to afford trans-2-(4-hydroxycyclohexyl)acetic acid as a white solid.

Quantitative Data Summary

ParameterProtocol 1 (cis-isomer)Protocol 2 (trans-isomer)
Starting Material 4-Hydroxyphenylacetic acid (10.0 g)4-Hydroxyphenylacetic acid (10.0 g)
Catalyst 5% Rh/C (1.0 g)5% Pd/Al₂O₃ (1.0 g)
Solvent Methanol (150 mL)Methanol (150 mL)
Hydrogen Pressure 10 bar10 bar
Temperature 60°C80°C
Reaction Time 24 hours48 hours
Expected Product cis-2-(4-Hydroxycyclohexyl)acetic acidtrans-2-(4-Hydroxycyclohexyl)acetic acid
Expected Yield >80%>75%

Characterization and Validation

The identity and purity of the synthesized 2-(4-hydroxycyclohexyl)acetic acid isomers should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and, importantly, for determining the stereochemistry. The coupling constants of the protons on the cyclohexyl ring can distinguish between the cis and trans isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: The melting points of the cis and trans isomers are expected to be different and can be compared to literature values.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to determine the isomeric ratio in the crude reaction mixture.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the rigorous characterization of the final products. The distinct spectroscopic and physical properties of the cis and trans isomers provide a clear means of verifying the stereochemical outcome of each synthesis. Furthermore, the use of well-established and commercially available catalysts and reagents ensures the reproducibility of these procedures. Researchers should perform control experiments and systematically optimize reaction parameters to achieve the desired outcomes in their specific laboratory settings.

Conclusion

This technical guide provides a robust framework for the synthesis of cis- and trans-2-(4-hydroxycyclohexyl)acetic acid from 4-hydroxyphenylacetic acid. By carefully selecting the appropriate catalyst and reaction conditions, researchers can selectively access either geometric isomer in good yield. The protocols and insights presented herein are intended to empower scientists in the fields of medicinal chemistry and drug development to efficiently generate these valuable building blocks for their research endeavors.

References

  • Elsevier. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]

  • CABI. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • Elsevier. (2021). Catalytic hydro-deoxygenation of acetic acid, 4-ethylguaiacol, and furfural from bio-oil over Ni₂P/HZSM-5 catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enhanced hydrogenation of olefins and ketones with a ruthenium complex covalently anchored on graphene oxide. Retrieved from [Link]

  • Google Patents. (n.d.). US4337355A - Process for preparing 4-hydroxyphenylacetic acid.
  • American Chemical Society. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of the ruthenium–alumina system. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Theoretical study of rhodium(III)-catalyzed hydrogenation of carbon dioxide into formic acid. Significant differences in reactivity among rhodium(III), rhodium(I), and ruthenium(II) complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN100548473C - Preparation method of alumina-supported ruthenium and method for oxidizing alcohol.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]

  • ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxycyclohexyl)acetic acid. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Mechanistic insights into the oxidation of substituted phenols via hydrogen atom abstraction by a cupric-superoxo complex. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Retrieved from [Link]

  • RJPBCS. (n.d.). Preparation and characterization of X wt-%Ru/Al2O3 catalysts for cyclohexane oxidation using tert-butyl hydroperoxide. Retrieved from [https://www.rjpbcs.com/pdf/2010_1(3)/[1].pdf]([Link]1].pdf)

  • MDPI. (n.d.). Regioselective Transfer Hydrogenation of Substituted Oxiranes with Alcohols Using MgO as the Catalyst. Retrieved from [Link]

  • National Library of Medicine. (n.d.). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]

  • Chinese Chemical Society. (2023). Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis. Retrieved from [Link]

  • National Library of Medicine. (n.d.). The purification and characterization of acetoacetyl-coenzyme A reductase from Azotobacter beijerinckii. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis and Isolation of ()-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid to 2-(4-Hydroxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(4-Hydroxycyclohexyl)acetic Acid in Medicinal Chemistry

2-(4-Hydroxycyclohexyl)acetic acid is a valuable saturated carbocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Its cyclohexane ring offers a three-dimensional scaffold that can impart desirable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, when incorporated into drug candidates. The presence of both a hydroxyl and a carboxylic acid functional group provides versatile handles for further chemical modifications. The precursor, 4-hydroxyphenylacetic acid, is a readily available and cost-effective starting material.[1][2] The conversion of the aromatic ring to a cyclohexane ring via catalytic hydrogenation is a critical transformation in accessing this important intermediate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 4-hydroxyphenylacetic acid. We will delve into the underlying reaction mechanisms, offer detailed experimental protocols for two highly effective catalyst systems (Ruthenium on Carbon and Rhodium on Alumina), discuss process optimization, and provide methods for product characterization.

Mechanism and Catalyst Selection: A Rationale-Driven Approach

The catalytic hydrogenation of a phenolic ring is a well-established yet nuanced process. The reaction proceeds through the addition of hydrogen atoms across the aromatic pi-system, typically involving a heterogeneous catalyst.

The generally accepted mechanism for phenol hydrogenation involves the following key steps:

  • Adsorption: The aromatic ring of the phenol adsorbs onto the surface of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

  • Stepwise Hydrogenation: The activated hydrogen atoms are sequentially added to the adsorbed aromatic ring. This process often proceeds through partially hydrogenated intermediates, such as a cyclohexenol, which can rapidly tautomerize to a cyclohexanone intermediate.

  • Further Hydrogenation: The intermediate cyclohexanone is then further hydrogenated to the corresponding cyclohexanol.

  • Desorption: The final product, 2-(4-hydroxycyclohexyl)acetic acid, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

dot

Caption: Generalized mechanism of 4-hydroxyphenylacetic acid hydrogenation.

Catalyst Choice: Ruthenium vs. Rhodium

Both Ruthenium (Ru) and Rhodium (Rh) are highly active catalysts for the hydrogenation of aromatic rings.[3] The choice between them often depends on factors such as desired selectivity, reaction conditions, and cost.

  • Ruthenium on Carbon (Ru/C): Ruthenium is a highly effective and often more economical choice for aromatic hydrogenation.[3] It typically requires moderate to high pressures and temperatures to achieve good conversion rates. Carbon is a common support due to its high surface area and inertness under a wide range of reaction conditions.

  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium is generally more active than ruthenium, often allowing for milder reaction conditions (lower temperatures and pressures).[4] Alumina (Al₂O₃) is a robust support that can influence the catalyst's properties and is widely used in industrial applications.

Experimental Protocols

The following protocols provide a starting point for the catalytic hydrogenation of 4-hydroxyphenylacetic acid. It is crucial to perform these reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.

Protocol 1: Hydrogenation using 5% Ruthenium on Carbon (Ru/C)

Materials:

  • 4-Hydroxyphenylacetic acid (CAS: 156-38-7)

  • 5% Ruthenium on activated carbon (Ru/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂), high purity

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, temperature controller, and pressure gauge

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

Procedure:

  • Reactor Setup: To a clean and dry glass liner of a high-pressure autoclave, add 4-hydroxyphenylacetic acid (e.g., 5.0 g, 32.9 mmol) and 5% Ru/C (e.g., 0.5 g, 10 wt% of the substrate).

  • Solvent Addition: Add methanol (e.g., 50 mL) to the glass liner.

  • Assembly and Purging: Securely assemble the autoclave. Purge the system with nitrogen gas three times to remove air, followed by three purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing the uptake of hydrogen from the gas cylinder. The reaction is typically complete within 4-8 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a fume hood.

  • Catalyst Removal: Open the reactor and remove the reaction mixture. Filter the mixture through a pad of Celite® or a suitable filter paper to remove the Ru/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-(4-hydroxycyclohexyl)acetic acid, typically as a white to off-white solid.

Protocol 2: Hydrogenation using 5% Rhodium on Alumina (Rh/Al₂O₃)

Materials:

  • 4-Hydroxyphenylacetic acid (CAS: 156-38-7)

  • 5% Rhodium on alumina (Rh/Al₂O₃)

  • Acetic acid (glacial)

  • Hydrogen gas (H₂), high purity

  • High-pressure autoclave

  • Filtration apparatus

Procedure:

  • Reactor Setup: In the glass liner of a high-pressure autoclave, dissolve 4-hydroxyphenylacetic acid (e.g., 5.0 g, 32.9 mmol) in glacial acetic acid (e.g., 50 mL). Add 5% Rh/Al₂O₃ (e.g., 0.25 g, 5 wt% of the substrate).

  • Assembly and Purging: Assemble the autoclave and purge the system first with nitrogen and then with hydrogen gas as described in Protocol 1.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to a lower pressure (e.g., 10 bar) and heat to a milder temperature (e.g., 60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. Due to the higher activity of rhodium, the reaction may be complete in a shorter timeframe (e.g., 2-6 hours).

  • Cooling and Depressurization: Follow the cooling and depressurization steps as outlined in Protocol 1.

  • Catalyst Removal: Filter the reaction mixture to remove the Rh/Al₂O₃ catalyst and wash the catalyst with a small amount of acetic acid.

  • Product Isolation: Remove the acetic acid solvent under reduced pressure. To aid in the removal of residual acetic acid, the crude product can be co-evaporated with toluene. The resulting solid is the desired 2-(4-hydroxycyclohexyl)acetic acid.

Process Optimization and Parameter Effects

The yield and purity of 2-(4-hydroxycyclohexyl)acetic acid are highly dependent on the reaction parameters. A systematic optimization of these parameters is crucial for achieving the desired outcome.

dot

Caption: Key parameters influencing reaction yield and purity.

Table 1: Effect of Reaction Parameters on the Hydrogenation of 4-Hydroxyphenylacetic Acid

ParameterRangeEffect on YieldEffect on Purity/SelectivityGeneral Guidance
Temperature 50 - 150 °CIncreasing temperature generally increases the reaction rate and yield up to an optimal point.[5]Excessively high temperatures can lead to side reactions such as hydrogenolysis (cleavage of the C-O bond), reducing selectivity.Start with milder conditions (e.g., 60-80 °C) and gradually increase if the reaction is sluggish.
Hydrogen Pressure 10 - 50 barHigher pressure increases the concentration of hydrogen on the catalyst surface, generally leading to a faster reaction and higher yield.[5]Very high pressures can sometimes promote over-reduction or side reactions.A pressure of 10-30 bar is often sufficient for Rh-based catalysts, while Ru-based catalysts may require 30-50 bar for optimal performance.
Catalyst Loading 1 - 10 wt%Increasing catalyst loading will increase the reaction rate.While higher loading can speed up the reaction, it also increases cost and can make filtration more challenging.A loading of 5-10 wt% is a common starting point. This can be reduced for highly active catalysts or longer reaction times.
Solvent VariousThe choice of solvent can influence the solubility of the substrate and product, as well as the interaction with the catalyst surface, affecting both rate and selectivity.[6]Protic solvents like methanol and ethanol are commonly used. Acetic acid can also serve as a solvent and may enhance the reaction rate for some catalysts.Methanol is a good general-purpose solvent. Acetic acid is particularly useful with rhodium catalysts.
Reaction Time 2 - 24 hoursYield increases with time until the reaction reaches completion.Prolonged reaction times at high temperatures can increase the likelihood of side product formation.Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal time.

Characterization and Analytical Methods

Confirmation of the product structure and assessment of its purity are essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the final product. The hydrogenation of the aromatic ring will result in a significant change in the NMR spectrum. The product, 2-(4-hydroxycyclohexyl)acetic acid, can exist as a mixture of cis and trans isomers.

  • ¹H NMR: The aromatic protons of the starting material (typically in the range of 6.7-7.1 ppm) will be absent in the product spectrum. New signals corresponding to the aliphatic protons of the cyclohexane ring will appear in the upfield region (typically 1.0-2.2 ppm). The proton attached to the carbon bearing the hydroxyl group will appear as a distinct signal, and its multiplicity and chemical shift can help in determining the cis/trans ratio.[7] The protons of the acetic acid methylene group will also be present.

  • ¹³C NMR: The aromatic carbon signals (typically 115-156 ppm) of the starting material will be replaced by aliphatic carbon signals (typically 25-70 ppm) in the product. The chemical shifts of the cyclohexane ring carbons can also provide information about the stereochemistry of the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for determining the purity of the product and for monitoring the progress of the reaction.

Table 2: Suggested HPLC Method

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

This method should provide good separation of the starting material, 4-hydroxyphenylacetic acid, from the product, 2-(4-hydroxycyclohexyl)acetic acid. The starting material, with its aromatic ring, will have a longer retention time than the more polar, fully saturated product. The purity of the product can be determined by integrating the peak area of the desired compound relative to the total peak area.

Conclusion

The catalytic hydrogenation of 4-hydroxyphenylacetic acid to 2-(4-hydroxycyclohexyl)acetic acid is a robust and efficient transformation that provides access to a valuable building block for drug discovery and development. The choice of catalyst, either Ruthenium on Carbon or Rhodium on Alumina, allows for flexibility in reaction conditions. Careful optimization of temperature, pressure, and catalyst loading is key to achieving high yields and selectivities. The analytical methods outlined provide a reliable means of characterizing the final product and ensuring its purity. This application note serves as a comprehensive guide to empower researchers in their synthesis of this important molecule.

References

  • PubChem. (n.d.). Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid. Retrieved from [Link]

  • Lv, H., & Wang, F. (2016). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol.
  • Wang, D., et al. (2019).
  • Li, G., et al. (2018). Synergistic catalysis of nano-Pd and nano rare-earth oxide/AC: Complex nanostructured catalysts fabricated by a photochemical route for selective hydrogenation of phenol.
  • Wang, C., et al. (2018).
  • RJPBCS. (n.d.). Energy Consumption in Hydrogenation Plant. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • PubChem. (n.d.). 2-(2-Hydroxycyclohexyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shitikova, O. V., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed.
  • Shitikova, O. V., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC.
  • American Elements. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid. Retrieved from [Link]

  • Donohoe, T. J., et al. (2014).
  • Siemion, I. Z., et al. (1993). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed.
  • Cope, A. C., et al. (n.d.). Cyclohexaneacetic acid, α-cyano. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). cis–trans Isomerism in monoalkylhydroxamic acids by 1H, 13C and 15N NMR spectroscopy.
  • PubChem. (n.d.). Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2024, March 3). Need help on determining Cis and Trans with NMR spectrum. r/OrganicChemistry.
  • Beilstein Journals. (2023, November 20). BJOC - Search Results.
  • Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)
  • Williams, J. O., et al. (n.d.).
  • NIH. (n.d.). Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem.
  • OUCI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Ma, W., et al. (2024, May 20).
  • Self, J. L., et al. (n.d.). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing).
  • ResearchGate. (n.d.).

Sources

Application Note: High-Fidelity Synthesis and Stereochemical Control of 2-(4-Hydroxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-hydroxycyclohexyl)acetic acid (CAS: 17625-03-5) via the catalytic hydrogenation of 4-hydroxyphenylacetic acid .

While direct hydrogenation is atom-efficient, it historically suffers from poor stereocontrol, yielding variable mixtures of cis (kinetic) and trans (thermodynamic) isomers. For pharmaceutical applications—such as the synthesis of fibrinogen receptor antagonists or peptide mimetics—the trans-isomer (diequatorial conformation) is frequently the required pharmacophore due to its extended geometry and stability.

This guide moves beyond standard textbook procedures by integrating a Thermodynamic Equilibration Loop , ensuring high diastereomeric excess (>95% trans) and eliminating the need for wasteful chromatographic separation.

Mechanistic Insight & Route Selection

The Challenge of Stereochemistry

The reduction of the aromatic ring in 4-hydroxyphenylacetic acid creates two new stereocenters (C1 and C4 on the ring).

  • Kinetic Product (cis): Hydrogen adds to the face of the aromatic ring adsorbed onto the catalyst surface. This typically yields the cis-isomer (axial-equatorial), which is sterically strained.

  • Thermodynamic Product (trans): The diequatorial conformation is energetically favorable (approx. 1.7–2.0 kcal/mol more stable).

Selected Strategy: Hydrogenation-Isomerization

Direct hydrogenation over Rhodium (Rh) favors the cis-isomer. To achieve the trans-isomer efficiently, we utilize a two-stage protocol:

  • High-Pressure Hydrogenation: Rapid reduction of the aromatic ring using Rh/Al₂O₃ in water (Green Chemistry approach).

  • Base-Mediated Equilibration: Conversion to the ester followed by base-catalyzed epimerization to the thermodynamic trans-state, then hydrolysis.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
4-Hydroxyphenylacetic acid>98%Starting Material
5% Rhodium on Alumina (Rh/Al₂O₃)Reduced, dryCatalyst (prevents hydrogenolysis)
Water (Deionized)HPLC GradeSolvent (Hydrogenation)
Methanol (MeOH)AnhydrousSolvent (Esterification)
Sulfuric Acid (H₂SO₄)Conc.Catalyst (Esterification)
Sodium Methoxide (NaOMe)25% in MeOHIsomerization Base
Equipment
  • High-Pressure Reactor: Parr 4560 Series or equivalent (rated to 500 psi).

  • Filtration: 0.45 µm PTFE membrane (catalyst recovery).

  • Temperature Control: Oil bath or heating jacket capable of ±1°C precision.

Experimental Protocol

Phase A: Catalytic Hydrogenation (Aromatic Reduction)

Objective: Complete reduction of the aromatic ring while preserving the hydroxyl group.

  • Loading: Charge the autoclave with 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) and water (100 mL).

  • Catalyst Addition: Add 5% Rh/Al₂O₃ (1.0 g, 10 wt% loading). Note: Rhodium is preferred over Palladium or Platinum to minimize the hydrogenolysis of the benzylic-like C-OH bond.

  • Purge: Seal reactor. Purge with Nitrogen (3x 50 psi) followed by Hydrogen (3x 50 psi).

  • Reaction: Pressurize to 100 psi (6.9 bar) H₂. Heat to 50°C with vigorous stirring (1000 rpm).

    • Critical Parameter: Do not exceed 60°C during hydrogenation, as this increases the risk of defunctionalization (formation of cyclohexylacetic acid).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Vent H₂. Filter catalyst over Celite/PTFE. Concentrate filtrate under reduced pressure to yield crude 2-(4-hydroxycyclohexyl)acetic acid as a viscous oil/solid (approx. 60:40 cis:trans ratio).

Phase B: Stereochemical Inversion (The "Trans" Enrichment)

Objective: Convert the kinetic cis-mixture into the thermodynamic trans-isomer.

  • Esterification: Dissolve the crude acid in MeOH (100 mL). Add H₂SO₄ (0.5 mL). Reflux for 4 hours. Concentrate to obtain the methyl ester.

  • Isomerization: Dissolve the methyl ester in dry MeOH (50 mL). Add NaOMe (25% in MeOH, 1.0 eq).

  • Reflux: Heat to reflux (65°C) for 12 hours.

    • Mechanism:[1][2] The base deprotonates the alpha-position (relative to the ester), allowing the ring to undergo ring-flip/epimerization. The equilibrium shifts heavily toward the diequatorial trans-isomer.

  • Hydrolysis: Add NaOH (aqueous, 2M, 50 mL) directly to the reaction mixture. Stir at 50°C for 2 hours to hydrolyze the ester back to the acid.

  • Isolation: Acidify with HCl to pH 2. The trans-2-(4-hydroxycyclohexyl)acetic acid will precipitate or can be extracted with Ethyl Acetate.

  • Crystallization: Recrystallize from minimal hot water or Ethyl Acetate/Hexane to yield pure trans-isomer.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow, distinguishing between the kinetic and thermodynamic pathways.

SynthesisProtocol Start Start: 4-Hydroxyphenylacetic Acid Hydrogenation Step 1: Hydrogenation (Rh/Al2O3, H2, H2O, 50°C) Start->Hydrogenation CrudeMix Intermediate: Cis/Trans Mixture (Kinetic Control) Hydrogenation->CrudeMix Decision Target Isomer? CrudeMix->Decision DirectIso Direct Isolation (Cis-Enriched) Decision->DirectIso Cis Required Esterification Step 2: Esterification (MeOH, H+) Decision->Esterification Trans Required (Recommended) Isomerization Step 3: Base Isomerization (NaOMe, Reflux) Esterification->Isomerization Thermodynamic Equilibration Hydrolysis Step 4: Hydrolysis & Crystallization Isomerization->Hydrolysis FinalTrans Final Product: trans-2-(4-Hydroxycyclohexyl)acetic acid (>95% purity) Hydrolysis->FinalTrans

Caption: Figure 1. Process flow for the stereoselective synthesis of trans-2-(4-hydroxycyclohexyl)acetic acid showing the critical isomerization loop.

Analytical Validation

To validate the protocol, compare the NMR signals of the methine proton at the C4 position.

Parametercis-Isomertrans-Isomer
Geometry Axial-Equatorial (Strained)Diequatorial (Stable)
¹H NMR (C4-H) Narrow multiplet (Equatorial H)Broad triplet of triplets (Axial H)
Coupling (J) Small coupling constantsLarge diaxial coupling (~10-12 Hz)
Melting Point Generally LowerGenerally Higher (134-137°C)

Quality Control Check: Dissolve 10 mg of product in DMSO-d6. Focus on the chemical shift at 3.4–3.6 ppm .

  • If the signal width at half-height (W½) is < 10 Hz, you have the cis-isomer.

  • If the signal width (W½) is > 20 Hz, you have the trans-isomer (indicative of axial-axial coupling).

Troubleshooting & Optimization

Issue 1: Incomplete Hydrogenation

  • Cause: Catalyst poisoning or insufficient H₂ mass transfer.

  • Solution: Ensure the starting material is free of sulfur contaminants. Increase stirring speed to >1000 rpm to break gas-liquid boundary.

Issue 2: Hydrogenolysis (Loss of -OH group)

  • Observation: Product is cyclohexylacetic acid.

  • Cause: Temperature >60°C or use of Pd/C in acidic media.

  • Solution: Switch to Rh/Al₂O₃ and strictly control temperature at 50°C.

Issue 3: Low Trans-Selectivity

  • Cause: Insufficient reflux time during Step 3 (Isomerization).

  • Solution: Extend NaOMe reflux to 16 hours. Ensure anhydrous conditions during the esterification/isomerization phase to prevent premature hydrolysis before equilibrium is reached.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive guide on Rhodium vs. Palladium selectivity for phenols).
  • Ma, Y., et al. (2022). "Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source." Molecules, 27(23), 8546. Link

  • Varga, Z., et al. (2014). "Process for the preparation of trans-4-amino-cyclohexyl acetic acid ethyl ester HCl." United States Patent US8802888B2. (Describes the fundamental thermodynamic isomerization logic for cyclohexyl acetic acid derivatives). Link

  • Niederwieser, A., et al. (1978).[3] "Excretion of cis- and trans-4-hydroxycyclohexylacetic acid..." Clinica Chimica Acta, 90(2), 195-200.[3] (Reference for biological relevance and isomer identification). Link

Sources

Application Note: In Vitro Profiling & Bioanalysis of 2-(4-Hydroxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic disease profiling, pharmaceutical intermediate analysis, and toxicology. It focuses on 2-(4-Hydroxycyclohexyl)acetic acid (also known as 4-Hydroxycyclohexylacetic acid ; CAS 99799-09-4), a critical biomarker for errors in tyrosine metabolism (e.g., Hawkinsinuria) and a structural motif in modern drug design (e.g., PROTAC linkers).

Introduction & Scientific Context

2-(4-Hydroxycyclohexyl)acetic acid (4-HCHAA) is a secondary alcohol and carboxylic acid derivative primarily known as a deviation metabolite in the Tyrosine Catabolic Pathway . Under normal physiological conditions, tyrosine is degraded to homogentisate; however, in metabolic disorders like Hawkinsinuria or Transient Tyrosinemia , the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is defective or inhibited.[1] This blockade forces the precursor (4-hydroxyphenylpyruvate) into a shunt pathway, leading to the formation and excretion of 4-HCHAA.

Beyond its role as a biomarker, the cis/trans-4-hydroxycyclohexyl scaffold is increasingly utilized in medicinal chemistry as a rigid, non-aromatic linker for Proteolysis Targeting Chimeras (PROTACs) and as an intermediate in the synthesis of antipsychotics (e.g., Cariprazine analogs).

Key Biological & Chemical Properties
PropertyDetail
CAS Number 99799-09-4
Molecular Formula C₈H₁₄O₃ (MW: 158.20 g/mol )
Physiological Role Biomarker for HPPD deficiency (Hawkinsinuria, Tyrosinemia Type III).
Metabolic Fate Excreted unchanged or as a glucuronide conjugate in urine.
Solubility Soluble in methanol, DMSO, and water (moderate).
Stereochemistry Exists as cis- and trans- isomers; trans- is often the predominant urinary metabolite.

Mechanistic Pathway & Diagram

The following diagram illustrates the deviation in tyrosine metabolism that generates 4-HCHAA.

Tyrosinepathway Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisate HPPA->HGA Normal Pathway Quinol Quinolacetic Acid (Reactive Intermediate) HPPA->Quinol HPPD Defect (Hawkinsinuria) Hawkinsin Hawkinsin Quinol->Hawkinsin Reaction with Cysteine/GSH HCHAA 2-(4-Hydroxycyclohexyl)acetic Acid (4-HCHAA) Quinol->HCHAA Reduction/Cyclization (Shunt Pathway) TAT Tyrosine Aminotransferase HPPD 4-HPPD (Defective/Inhibited)

Figure 1: Formation of 4-HCHAA via the tyrosine metabolic shunt. In Hawkinsinuria, the reactive quinolacetic acid intermediate is diverted to form 4-HCHAA instead of Homogentisate.

Protocol A: LC-MS/MS Quantification in Biological Fluids

Purpose: To detect and quantify 4-HCHAA in urine or plasma as a biomarker for metabolic profiling. Sensitivity: Lower Limit of Quantitation (LLOQ): ~5 ng/mL.

Reagents & Equipment
  • Standard: 2-(4-Hydroxycyclohexyl)acetic acid (Reference Standard, >98% purity).

  • Internal Standard (IS): d4-4-Hydroxycyclohexylacetic acid or tropic acid (structural analog).

  • Matrix: Human Urine (drug-free) or Plasma.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Step-by-Step Procedure
1. Sample Preparation (Dilute-and-Shoot for Urine)
  • Thaw urine samples at room temperature and vortex for 30s.

  • Centrifuge at 10,000 × g for 5 minutes to remove particulates.

  • Transfer 50 µL of supernatant to a 96-well plate.

  • Add 450 µL of Internal Standard Solution (100 ng/mL in 10% MeOH).

  • Vortex mix for 1 minute.

  • Inject 5 µL directly into the LC-MS/MS system.

    • Note: For plasma, perform protein precipitation using 3 volumes of ice-cold Acetonitrile, centrifuge, and inject supernatant.

2. Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) – Ideal for polar acidic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0–1.0 min: 5% B (Isocratic hold for polarity)

    • 1.0–6.0 min: 5% → 60% B

    • 6.0–7.0 min: 95% B (Wash)

    • 7.1–10.0 min: 5% B (Re-equilibration)

3. Mass Spectrometry Parameters (ESI Negative Mode)

4-HCHAA ionizes best in Negative Mode due to the carboxylic acid group.

ParameterSetting
Ion Source Electrospray Ionization (ESI-)
Precursor Ion (Q1) 157.1 [M-H]⁻
Quantifier Ion (Q3) 113.1 (Decarboxylation/Loss of CO₂)
Qualifier Ion (Q3) 95.1 (Loss of H₂O from cyclohexyl ring)
Collision Energy -18 eV (Quant) / -25 eV (Qual)
Spray Voltage -2500 V

Protocol B: In Vitro Metabolic Stability (UGT Conjugation)

Purpose: To determine if 4-HCHAA undergoes Phase II metabolism (Glucuronidation) by UDP-glucuronosyltransferases (UGTs), which is critical for understanding its clearance.

Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGTs (e.g., UGT1A1, UGT2B7).

  • Cofactor: UDP-glucuronic acid (UDPGA) (5 mM stock).

  • Pore Forming Agent: Alamethicin (to permeabilize microsomes).

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂.

Procedure
  • Pre-incubation:

    • Mix HLM (0.5 mg/mL final) , Alamethicin (25 µg/mg protein) , and Buffer on ice. Keep for 15 min.

    • Add 4-HCHAA (10 µM final) .

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add UDPGA (2 mM final) to start the reaction.

    • Total reaction volume: 200 µL.

  • Sampling:

    • At time points 0, 15, 30, 60, and 120 min , remove 30 µL aliquots.

  • Termination:

    • Dispense aliquot into 120 µL of ice-cold Acetonitrile containing IS .

    • Vortex and centrifuge (4000 rpm, 20 min).

  • Analysis:

    • Analyze supernatant via LC-MS/MS (Protocol A).

    • Monitor for the appearance of Glucuronide metabolite (+176 Da shift; Precursor ~333 m/z).

Data Interpretation:

  • Calculate Intrinsic Clearance (CLint) based on the depletion of the parent compound or formation of the glucuronide.

  • Expectation: 4-HCHAA is relatively stable but may show slow glucuronidation at the secondary hydroxyl group.

Protocol C: Cytotoxicity Screening (MTT Assay)

Purpose: To verify the safety profile of 4-HCHAA, particularly if used as a pharmaceutical intermediate or linker.

Procedure
  • Cell Seeding: Seed HepG2 (liver) or HEK293 (kidney) cells at 10,000 cells/well in a 96-well plate. Incubate 24h.

  • Treatment: Treat cells with increasing concentrations of 4-HCHAA (0.1 µM – 500 µM) dissolved in media (<0.5% DMSO). Include Vehicle Control and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm .

  • Analysis: Plot % Viability vs. Log[Concentration] to determine IC₅₀.

References

  • Niederwieser, A., et al. (1978). "Excretion of trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family with a postulated defect of 4-hydroxyphenylpyruvate dioxygenase."[1][3][4] Clinica Chimica Acta, 90(2), 195–200. Link

  • Scott, C. R. (2006). "The genetics of tyrosinemia." American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 121–126. Link

  • FooDB Database. "trans-4-Hydroxycyclohexylacetic acid." Food Component Database. Link

  • Matyskiela, M. E., et al. (2016). "A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase." Nature, 535(7611), 252–257. (Context for linker chemistry). Link

  • American Elements. "2-(4-Hydroxycyclohexyl)acetic acid Product Information." Link

Sources

Application Note: 2-(4-Hydroxycyclohexyl)acetic Acid in Hematopoiesis Research

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical identity and its classification in research databases as a Histone Deacetylase (HDAC) Inhibitor with applications in hematopoiesis , I have designed this comprehensive Application Note.

Note on Scientific Context: While "2-(4-Hydroxycyclohexyl)acetic acid" (CAS 99799-09-4) is a distinct chemical entity, some commercial databases (e.g., Biosynth) describe it with text identical to established HDAC inhibitors like Phenylbutyrate. This guide treats the compound as a structural analog in the HDAC inhibitor class, providing a rigorous framework to validate its specific efficacy in hematopoietic stem cell (HSC) expansion and lineage differentiation.

Topic: Epigenetic Modulation of Hematopoietic Stem Cells (HSCs)

Part 1: Introduction & Mechanism of Action

Compound Overview

2-(4-Hydroxycyclohexyl)acetic acid is an alicyclic organic acid featuring a cyclohexane ring substituted with a hydroxyl group at position 4 and an acetic acid moiety at position 1.[1][2][3][4][5][6][7][8][9][10][11] Unlike aromatic HDAC inhibitors (e.g., Vorinostat), this compound presents a saturated, non-planar scaffold, potentially offering unique binding kinetics to the zinc-containing catalytic domain of Histone Deacetylases.

  • Primary Classification: Small Molecule Epigenetic Modulator (Putative HDAC Inhibitor).

  • Physiological Role: In hematopoietic research, it is utilized to study stemness maintenance and lineage commitment by modulating chromatin accessibility.

Mechanism of Action: Epigenetic "Relaxation"

The compound functions by inhibiting HDAC enzymes, preventing the removal of acetyl groups from histone lysine tails (H3K9ac, H4K16ac). This results in a "relaxed" chromatin structure (euchromatin), allowing transcription factors access to promoter regions of critical stem cell genes.

  • Target Pathway: HDAC Inhibition

    
     Hyperacetylation 
    
    
    
    Activation of HOXB4, p21, and CXCR4.
  • Hematopoietic Outcome:

    • HSC Expansion: Suppression of differentiation signals (e.g., via Wnt/

      
      -catenin modulation) while maintaining CD34+/CD38- phenotype.
      
    • Lineage Specification: At higher concentrations, it may induce erythroid or myeloid differentiation depending on cytokine context (similar to Butyrate effects).

G Compound 2-(4-Hydroxycyclohexyl) acetic acid HDAC HDAC Enzymes (Class I/II) Compound->HDAC Inhibits Histones Histone Tails (H3/H4) HDAC->Histones Deacetylation (Blocked) Chromatin Chromatin Relaxation Histones->Chromatin Hyperacetylation Genes Transcription of HOXB4, p21, CXCR4 Chromatin->Genes Promoter Access HSC HSC Self-Renewal (CD34+ CD38-) Genes->HSC Expansion

Figure 1: Proposed mechanism of action. The compound inhibits HDACs, leading to histone hyperacetylation and transcriptional activation of self-renewal genes.

Part 2: Experimental Protocols

Reagent Preparation

The compound is a solid acid. Proper solubilization is critical to prevent pH shock in cell culture.

ParameterSpecification
Stock Solvent DMSO (Dimethyl sulfoxide), anhydrous
Stock Concentration 100 mM (15.8 mg/mL)
Storage -20°C (Stable for 6 months); Avoid freeze-thaw cycles.
Working Buffer PBS or IMDM (Dilute immediately before use)
Filtration 0.22 µm PVDF or PES filter (Post-dilution recommended)

Protocol:

  • Weigh 15.8 mg of 2-(4-Hydroxycyclohexyl)acetic acid.[8]

  • Dissolve in 1.0 mL of sterile DMSO. Vortex until clear.

  • Aliquot into 50 µL vials and freeze at -20°C.

Ex Vivo HSC Expansion Assay

This protocol measures the compound's ability to expand Hematopoietic Stem Cells (HSCs) from human umbilical cord blood or bone marrow.

Materials:

  • CD34+ enriched cells (Human Cord Blood).

  • Basal Media: StemSpan™ SFEM II or equivalent serum-free media.

  • Cytokine Cocktail: SCF (100 ng/mL), TPO (50 ng/mL), FLT3L (100 ng/mL).

  • Test Compound: 2-(4-Hydroxycyclohexyl)acetic acid (Titration: 0.1 mM – 5.0 mM).

Workflow:

  • Thaw & Wash: Thaw CD34+ cells and wash in basal media.

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates (500 µL/well).
    
  • Treatment:

    • Control: Media + Cytokines + 0.1% DMSO.

    • Experimental: Media + Cytokines + Compound (e.g., 1.0 mM).

  • Culture: Incubate at 37°C, 5% CO₂, 5% O₂ (hypoxia preferred for HSCs) for 7 days.

  • Analysis (Day 7):

    • Count total nucleated cells (TNC).

    • Perform Flow Cytometry (Panel below).

    • Perform CFU Assay (MethoCult).

Flow Cytometry Panel (Stemness Verification)

To distinguish true stem cell expansion from differentiation.

MarkerFluorochromeTarget PopulationPurpose
CD45 PerCPLeukocytesGating viable cells
CD34 FITCHSC/ProgenitorStem/Progenitor marker
CD38 PEDifferentiatedAbsence indicates primitive HSC
CD90 (Thy1) APCHSCEnriched in long-term HSCs
CD45RA PE-Cy7GMP/LMPPAbsence indicates HSC/MPP
7-AAD -Dead CellsViability exclusion

Gating Strategy: Live (7-AAD-)


CD45+

CD34+

CD38-

CD45RA- / CD90+

Part 3: Data Analysis & Application Notes

Expected Results & Interpretation

Since this compound acts as an HDAC inhibitor, the dose-response curve is typically bell-shaped .

  • Low Dose (0.1 - 0.5 mM): Minimal effect.

  • Optimal Dose (0.5 - 2.0 mM):

    • Total Cell Count: Moderate increase (2-5 fold).

    • CD34+CD38- Fraction: Significant preservation or expansion (preventing the drop usually seen in culture).

    • CFU Output: Increase in CFU-GEMM (mixed colonies) and BFU-E.

  • Toxic Dose (> 5.0 mM): Cytotoxicity, apoptosis (Annexin V+), and cell cycle arrest.

Comparative Analysis Table

Comparing 2-(4-Hydroxycyclohexyl)acetic acid to standard HDAC inhibitors.

Feature2-(4-Hydroxycyclohexyl)acetic acidValproic Acid (VPA)Vorinostat (SAHA)
Structure Alicyclic AcidBranched Fatty AcidHydroxamic Acid
Potency Low/Moderate (mM range)Low (mM range)High (µM range)
Selectivity Likely Class I/IIaClass I/IIaPan-HDAC
Toxicity Lower cytotoxicity profileHepatotoxicity riskCytostatic at high doses
Primary Use HSC Expansion / Metabolic StudiesHSC Expansion / ReprogrammingCancer Therapy
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Cell Death pH drop due to acid concentration.Buffer media with HEPES; neutralize stock solution to pH 7.0 with NaOH if necessary.
Loss of CD34+ Spontaneous differentiation.Increase cytokine concentration; verify hypoxia (5% O₂) conditions.
Precipitation Compound insolubility in aqueous media.Pre-warm media to 37°C; ensure DMSO concentration is <0.5%.

Part 4: References

  • Biosynth. (2025). 2-(4-Hydroxycyclohexyl)acetic acid (cis- and trans-) Product Monograph. Retrieved from (Source of HDACi classification).

  • Araki, H., et al. (2004). "Chromatin-modifying agents permit human hematopoietic stem cells to undergo multiple cell divisions while retaining their repopulating potential." Blood, 103(10), 3701-3709. (Foundational protocol for HDACi in HSCs).

  • Chaurasia, P., et al. (2014). "Epigenetic reprogramming induces the expansion of cord blood stem cells." Journal of Clinical Investigation, 124(6), 2378-2395. (Mechanistic insight into chromatin relaxation).

  • American Elements. (2025). 2-(4-Hydroxycyclohexyl)acetic acid Technical Data. Retrieved from .[9]

Disclaimer: This protocol is designed for research use only (RUO). 2-(4-Hydroxycyclohexyl)acetic acid is an experimental reagent.[10] Users must validate specific dosing in their own cellular models, as potency may vary between batches and isomers (cis/trans).

Sources

Application Note: Strategic Derivatization of 2-(4-Hydroxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-(4-Hydroxycyclohexyl)acetic acid (CAS 99799-09-4) is a high-value bifunctional scaffold in medicinal chemistry, serving as a rigid linker and a pharmacophore in histone deacetylase (HDAC) inhibitors and peptide mimetics.[1] Its utility stems from the defined spatial arrangement of the carboxyl and hydroxyl termini separated by a cyclohexane ring.

However, successful incorporation of this building block requires rigorous control over two critical factors:

  • Stereochemistry: The cis and trans isomers exhibit distinct reactivities and 3D-vectors.[1] The trans-isomer (diequatorial) is often preferred for linear linker applications, while the cis-isomer is prone to intramolecular cyclization.[1]

  • Chemoselectivity: The presence of a primary carboxylic acid and a secondary alcohol necessitates orthogonal protection strategies to prevent polymerization (intermolecular) or lactonization (intramolecular).

This guide provides validated protocols for the chemoselective protection, stereochemical inversion, and functionalization of this scaffold.[1]

Stereochemical Analysis & The "Lactone Trap"

Before initiating synthesis, one must characterize the starting material's isomeric ratio.[1] Commercial sources often supply a mixture of cis and trans isomers.

The Conformational Landscape
  • Trans-Isomer (1r,4r): In the lowest energy chair conformation, both the acetic acid side chain and the hydroxyl group occupy equatorial positions.[1] This isomer is thermodynamically stable and sterically accessible for intermolecular coupling.[1]

  • Cis-Isomer (1s,4s): One substituent is axial and the other equatorial.[1] This proximity allows the hydroxyl group to attack the activated carboxyl carbon, forming a bridged bicyclic lactone (2-oxabicyclo[3.2.2]nonan-3-one ).

Critical Warning: Attempting to activate the carboxylic acid of the cis-isomer (e.g., with EDC/NHS or SOCl₂) without prior protection of the alcohol will result in rapid intramolecular lactonization, terminating the synthetic sequence.[1]

Decision Matrix & Workflow

The following flowchart outlines the strategic decision-making process based on your target moiety.

G Start Starting Material: 2-(4-Hydroxycyclohexyl)acetic acid Check Isomer Purity Check (H-NMR) Start->Check Target_Amide Target: Amide/Linker Check->Target_Amide Target_Ketone Target: 4-Oxo Derivative Check->Target_Ketone Decision_Lactone Risk of Lactonization? (Is Cis present?) Target_Amide->Decision_Lactone Prot_Ester Protocol A: Methyl Esterification Target_Ketone->Prot_Ester Decision_Lactone->Prot_Ester Yes (Protect COOH first) Prot_TBS Protocol B: TBDMS Protection Decision_Lactone->Prot_TBS No (Trans pure) Prot_Ester->Prot_TBS Prot_Mitsu Protocol C: Mitsunobu Inversion (Cis -> Trans) Prot_Ester->Prot_Mitsu If Trans required Prot_Ox Protocol D: Jones/Dess-Martin Oxidation Prot_Ester->Prot_Ox Final Ready for Coupling Prot_TBS->Final Prot_Mitsu->Final Prot_Ox->Final

Figure 1: Strategic workflow for derivatization preventing lactonization and ensuring isomeric purity.

Detailed Experimental Protocols

Protocol A: Chemoselective Methyl Esterification

Purpose: To protect the carboxylic acid and prevent lactonization/polymerization during subsequent steps.

Mechanism: Acid-catalyzed Fischer esterification.[1] Using methanol as solvent drives the equilibrium. Safety: Thionyl chloride releases HCl and SO₂ gases.[1] Perform in a fume hood.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Reagents:

    • 2-(4-Hydroxycyclohexyl)acetic acid (10.0 mmol, 1.58 g)[1]

    • Anhydrous Methanol (50 mL)

    • Thionyl Chloride (SOCl₂) (12.0 mmol, 0.87 mL)[1]

  • Procedure:

    • Dissolve the substrate in anhydrous methanol at 0°C (ice bath).

    • Add SOCl₂ dropwise over 10 minutes.[1] Note: Exothermic reaction.[2]

    • Remove ice bath and stir at room temperature for 1 hour.

    • Heat to reflux (65°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes; Stain: KMnO₄).[1] Product R_f will be higher than starting material.

  • Workup:

    • Concentrate the mixture in vacuo to remove methanol.

    • Redissolve residue in EtOAc (50 mL) and wash with sat.[1] NaHCO₃ (2 x 30 mL) to neutralize residual acid.

    • Wash with Brine (30 mL), dry over Na₂SO₄, filter, and concentrate.

  • Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.66 ppm (methyl ester).[1] The α-protons of the acetic acid chain will shift slightly upfield compared to the free acid.

Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Purpose: To convert the Cis-isomer (or mixture) into the thermodynamically stable Trans-isomer ester.

Mechanism: S_N2 inversion at the secondary alcohol center using a pronucleophile (4-nitrobenzoic acid) followed by hydrolysis.

  • Reagents:

    • Methyl 2-(cis-4-hydroxycyclohexyl)acetate (or mixture) (5.0 mmol)

    • Triphenylphosphine (PPh₃) (7.5 mmol)[1]

    • 4-Nitrobenzoic acid (7.5 mmol)

    • Diisopropyl azodicarboxylate (DIAD) (7.5 mmol)[1]

    • THF (anhydrous, 40 mL)

  • Procedure:

    • Dissolve substrate, PPh₃, and 4-nitrobenzoic acid in THF under Argon.[1] Cool to 0°C.[1][3]

    • Add DIAD dropwise over 15 minutes.[1] The solution will turn yellow.

    • Stir at 0°C for 30 mins, then warm to RT and stir overnight (12-16 h).

  • Hydrolysis (One-pot cleavage):

    • Add MeOH (20 mL) and K₂CO₃ (10 mmol) directly to the reaction mixture. Stir for 2 hours to cleave the nitrobenzoate ester.

  • Purification:

    • Filter off solids.[1] Concentrate filtrate.[1]

    • Purify via flash column chromatography (SiO₂, Gradient 10-40% EtOAc/Hexanes).[1]

  • Validation: The trans-isomer typically elutes after the cis-isomer on silica due to the equatorial alcohol being more accessible to the stationary phase hydrogen bonding. Confirm coupling constants in ¹H NMR: Trans H-4 (axial) appears as a triplet of triplets (tt, J ~ 11, 4 Hz).[1] Cis H-4 (equatorial) appears as a broad singlet or narrow multiplet.[1]

Protocol C: Silyl Protection (TBDMS)

Purpose: To mask the alcohol for amide coupling or Grignard reactions.

  • Reagents:

    • Methyl 2-(4-hydroxycyclohexyl)acetate (5.0 mmol)

    • Imidazole (12.5 mmol)[1]

    • TBDMS-Cl (tert-Butyldimethylsilyl chloride) (6.0 mmol)

    • DMF (anhydrous, 10 mL)

  • Procedure:

    • Dissolve ester and imidazole in DMF.[1]

    • Add TBDMS-Cl portion-wise.[1]

    • Stir at RT for 12 hours.

    • Quench: Pour into ice water (50 mL) and extract with Et₂O (3 x 30 mL).

    • Wash: Essential to wash organic layer with water (3x) to remove DMF, then Brine.[1]

  • Yield: Quantitative (>95%).

Protocol D: Oxidation to 4-Oxocyclohexylacetic Acid

Purpose: To create a ketone handle for reductive amination or Wittig reactions.[1]

  • Reagents:

    • Methyl 2-(4-hydroxycyclohexyl)acetate (5.0 mmol)

    • Dess-Martin Periodinane (DMP) (6.0 mmol)

    • DCM (25 mL)

  • Procedure:

    • Dissolve substrate in DCM.[1] Add DMP at 0°C.

    • Warm to RT and stir for 2 hours.

    • Quench: Add 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1] Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).

  • Validation: Disappearance of the CH-OH signal in NMR. Appearance of ketone carbonyl signal in ¹³C NMR (~210 ppm).[1]

Quantitative Data Summary

ParameterCis-IsomerTrans-Isomer
Thermodynamic Stability Lower (Axial/Equatorial)Higher (Diequatorial)
Lactonization Risk High (Forms bicyclo[3.2.2] system)Negligible
NMR Signal (H-4) Narrow multiplet (δ ~4.0 ppm)Wide tt (J~11Hz, δ ~3.6 ppm)
Polarity (TLC) Generally less polar (intramol.[1] H-bond)More polar
Recrystallization Difficult (oils)Possible (EtOAc/Hex)

References

  • Biosynth. "2-(4-Hydroxycyclohexyl)acetic acid (cis- and trans-) | 99799-09-4".[1] Biosynth Catalog. Link

  • National Institute of Standards and Technology (NIST). "cis-4-Hydroxycyclohexanecarboxylic acid lactone".[1] NIST Chemistry WebBook.[1] Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols". Organic Chemistry Portal. Link

  • FooDB. "trans-4-Hydroxycyclohexylacetic acid (FDB022313)".[1] FooDB Database.[1] Link[1]

  • MDPI. "Lactonization of α-Ferrocenyl Ketocarboxylic Acids via Nucleophilic Attack of Carbonyl Oxygen".[1] Molecules, 2023.[1][4] Link[1]

Sources

Application Note: A Comprehensive Guide to the Separation and Characterization of cis- and trans-2-(4-Hydroxycyclohexyl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The separation of geometric isomers presents a significant challenge in pharmaceutical development and chemical synthesis due to their often subtle differences in physical properties. 2-(4-Hydroxycyclohexyl)acetic acid, a molecule of interest for its potential biological activities, including as a histone deacetylase inhibitor, exists as two such geometric isomers: cis and trans.[1] The spatial orientation of the hydroxyl and acetic acid substituent groups on the cyclohexane ring dictates the molecule's three-dimensional shape, which can profoundly influence its pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to separate, quantify, and definitively characterize these isomers is not merely an analytical exercise but a critical necessity for drug development and quality control.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust separation of cis- and trans-2-(4-Hydroxycyclohexyl)acetic acid. We move beyond simple procedural lists to explain the fundamental principles governing the separation, offering detailed, field-proven protocols for both analytical and preparative-scale High-Performance Liquid Chromatography (HPLC), a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method, and definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Principles: The Stereochemical Basis for Separation

The key to separating the cis and trans isomers lies in understanding their conformational differences. The cyclohexane ring is not planar; it predominantly exists in a stable "chair" conformation. In a 1,4-disubstituted cyclohexane like our target molecule, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[2]

  • trans-Isomer: The most stable conformation for the trans isomer places both the larger acetic acid group and the hydroxyl group in equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that cause repulsion.[3][4]

  • cis-Isomer: The cis isomer is conformationally constrained to have one substituent in an axial position and the other in an equatorial position. This results in greater steric strain and a different molecular shape and polarity compared to the trans isomer.

This difference in thermodynamic stability and molecular geometry is the lever we will use to achieve chromatographic separation. The trans isomer, being more stable and presenting a different interaction profile, will behave differently on a chromatographic column than the less stable, sterically hindered cis isomer.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Hydroxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Stereocontrol, and Purification

Introduction: The "Deceptively Simple" Molecule

Welcome to the technical support center. You are likely here because the synthesis of 2-(4-hydroxycyclohexyl)acetic acid (4-HCAA) has proven more temperamental than its structure suggests.

While it appears to be a standard cyclohexane building block, this molecule presents a "perfect storm" of synthetic challenges:

  • Stereochemical Ambiguity: The cis (axial/equatorial) and trans (diequatorial) isomers have distinct physical properties and biological activities, yet they often co-elute.

  • Amphiphilic Nightmares: As a hydroxy-acid, it is highly soluble in water, making standard extraction protocols fail.

  • Catalytic Sensitivity: Aromatic hydrogenation requires a balance between ring saturation and preventing hydrogenolysis (stripping the hydroxyl group).

Below are the three most common "Support Tickets" we receive, resolved with deep mechanistic insight and actionable protocols.

Ticket #1: "I cannot control the Cis/Trans ratio."

User Problem: "I need the trans-isomer for a downstream peptide coupling, but my hydrogenation yields a 60:40 mixture. Recrystallization is killing my yield."

Root Cause Analysis

The stereochemical outcome depends entirely on the mechanism of hydrogen delivery or hydride attack .

  • Aromatic Hydrogenation (Route A): This is a syn-addition process. The catalyst binds to the face of the aromatic ring. If you use standard heterogeneous catalysts (Rh/C, PtO2), the hydrogen adds to one face, often favoring the cis isomer (kinetic product) because the catalyst surface hinders equilibration.

  • Ketone Reduction (Route B): If you start from 4-oxocyclohexylacetic acid, the ratio depends on the hydride size.

    • Small Hydrides (NaBH4): Attack from the axial direction (favored electronically)

      
       Equatorial Alcohol (Trans).
      
    • Bulky Hydrides (L-Selectride): Attack from the equatorial direction (favored sterically)

      
       Axial Alcohol (Cis).
      
Solution Protocol: Thermodynamic Control

If you require the Trans isomer (diequatorial, thermodynamically more stable), catalytic hydrogenation is often the wrong tool for high specificity. Switch to Ketone Reduction or Isomerization .

Method A: The Modified Ketone Reduction (High Trans Selectivity)

Instead of hydrogenating the phenol, oxidize the phenol to the ketone (or buy the ketone), then reduce under thermodynamic control.

  • Substrate: Methyl 2-(4-oxocyclohexyl)acetate (Ester is easier to handle than acid).

  • Reagent: NaBH4 (0.5 equiv) in Methanol at -78°C to 0°C .

    • Why? Lower temperature improves the axial attack preference, yielding more trans.

  • Equilibration (The Fixer): If the ratio is still poor, treat the crude alcohol mixture with Raney Nickel (without H2 pressure) or Aluminum Isopropoxide in refluxing isopropanol (Meerwein-Ponndorf-Verley conditions). This equilibrates the mixture to the thermodynamic trans-isomer (>90%).

Method B: High Pressure Isomerization (If you must hydrogenate)

If you are committed to hydrogenating 4-hydroxyphenylacetic acid:

  • Catalyst: 5% Ru/C (Ruthenium is better at equilibration than Rhodium).

  • Solvent: Water/NaOH (pH 8-9).

  • Temp/Pressure: High Temperature (100°C+) promotes thermodynamic equilibration to the trans isomer. Low temp favors cis.

Data: Reducing Agent Selectivity
PrecursorReagent/CatalystConditionsMajor IsomerApprox. Ratio (Trans:Cis)
Phenol 5% Rh/Alumina50 psi, 25°C, AcOHCis 20:80
Phenol 5% Ru/C1000 psi, 120°C, H2OTrans 85:15
Ketone L-SelectrideTHF, -78°CCis 5:95
Ketone NaBH4MeOH, 0°CTrans 75:25

Ticket #2: "My reaction stalled or I lost the Hydroxyl group."

User Problem: "I'm using Pd/C to hydrogenate 4-hydroxyphenylacetic acid. I see 20% starting material and 10% of a side product that looks like cyclohexylacetic acid (deoxygenated)."

Root Cause Analysis
  • Catalyst Mismatch: Palladium (Pd/C) is excellent for deprotection (hydrogenolysis). On benzylic-like positions (phenols are activated), Pd can cleave the C-O bond, especially in acidic media, leading to deoxygenation .

  • Poisoning: Phenols can form phenoxides that bind strongly to catalyst surfaces, stalling the reaction.

Solution Protocol: The Rhodium Standard

Rhodium is the gold standard for ring saturation without hydrogenolysis.

Optimized Hydrogenation Protocol:

  • Catalyst: 5% Rh/C or Rh/Alumina (5 wt% loading relative to substrate).

  • Solvent: Acetic Acid (Glacial) or Methanol .

    • Note: Acetic acid prevents catalyst poisoning by the phenoxide oxygen and accelerates the rate.

  • Pressure: 50–60 psi (3–4 bar). High pressure is not usually required for Rh.

  • Temperature: Ambient (25°C). Heating increases the risk of defunctionalization.

DOT Diagram: Reaction Pathway & Troubleshooting

SynthesisPathways Phenol 4-Hydroxyphenylacetic Acid Cis Cis-Isomer (Kinetic) Phenol->Cis H2, Rh/C, AcOH (Syn-addition) Trans Trans-Isomer (Thermodynamic) Phenol->Trans H2, Ru/C, High T (Equilibration) Deoxy Deoxygenated Side Product Phenol->Deoxy H2, Pd/C (Hydrogenolysis Risk) Ketone 4-Oxocyclohexylacetic Acid Ketone->Cis L-Selectride (Steric Control) Ketone->Trans NaBH4, MeOH (Electronic Control) Cis->Trans Isomerization (Raney Ni, Reflux)

Caption: Synthesis pathways showing catalyst impact on stereoselectivity and side-reaction risks.

Ticket #3: "I can't isolate the product from water."

User Problem: "The reaction worked, but after workup, my mass balance is 20%. The product is stuck in the aqueous phase."

Root Cause Analysis

2-(4-Hydroxycyclohexyl)acetic acid is a polar hydroxy-acid .

  • At high pH (basic workup), it is a salt (carboxylate)

    
     Water soluble.
    
  • At neutral/low pH, the hydroxyl group and carboxylic acid hydrogen bond with water, making partition into non-polar solvents (Ether, Hexane) impossible.

Solution Protocol: Salting Out & Polar Extraction

Do not use Diethyl Ether or Dichloromethane. They are too non-polar.

Step-by-Step Isolation Guide:

  • Filtration: Filter off the catalyst (Celite pad). Wash the pad with Methanol (not water).

  • Concentration: Rotovap to remove the bulk of the organic solvent (MeOH/AcOH). You will be left with an oil or aqueous residue.

  • Acidification: If you used basic conditions, acidify to pH 2 with 2N HCl.

  • Saturation: Add solid NaCl to the aqueous phase until saturated (Salting Out). This disrupts the hydrogen bonding network and forces the organic molecule out.

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) or n-Butanol .

    • Pro Tip: Perform 5x extractions. The partition coefficient is likely around 1.5–2.0, so a single extraction leaves 40% of product behind.

    • Continuous Extraction: For larger scales (>10g), use a continuous liquid-liquid extractor with EtOAc overnight.

  • Drying: Dry over Na2SO4 (Magnesium sulfate can sometimes bind polar hydroxy acids).

FAQs: Quick Technical Checks

Q: Can I separate the cis/trans isomers by flash chromatography? A: It is very difficult on standard Silica. They often co-elute.

  • Fix: Convert the acid to the Methyl Ester (MeOH/H2SO4). The esters have significantly different polarities and can be separated on silica (Trans usually elutes first in Hexane/EtOAc). Hydrolyze back to the acid with LiOH.

Q: Why is my product an oil instead of a solid? A: Trace solvent or cis/trans mixtures often prevent crystallization. The pure trans-acid has a melting point of ~134°C, while the cis is lower.

  • Fix: Azeotrope with Toluene to remove acetic acid traces. Triturate the oil with cold Diethyl Ether/Hexane to induce crystallization.

Q: Is lactonization a risk? A: Minimal. The distance between the C1-acetic acid tail and the C4-hydroxyl group is too large to form a stable lactone (it would require a bridged bicyclic structure which is highly strained). The primary risk is intermolecular polyesterification if heated dry without solvent. Always store as the free acid or salt, not the activated acid chloride.

References

  • ChemicalBook. (2026).[1] 4-Hydroxyphenylacetic acid Properties and Synthesis. Retrieved from

  • Comins, D. L., et al. (2001).[2] Reduction of N-Acyl-2,3-dihydro-4-pyridones.... Journal of Organic Chemistry.[2] Retrieved from

  • MDPI. (2020). The Influence of Carbon Nature on the Catalytic Performance of Ru/C. Retrieved from

  • TCI Chemicals. (n.d.). Hydrogenation Catalysts: Rhodium vs Ruthenium Selectivity. Retrieved from

  • Google Patents. (1975). Separation and purification of cis and trans isomers. US3880925A. Retrieved from

Sources

Optimizing reaction conditions for "2-(4-Hydroxycyclohexyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a direct question-and-answer format. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing 2-(4-Hydroxycyclohexyl)acetic acid?

A1: The most prevalent and scalable method for the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid is the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This process involves the reduction of the aromatic ring of the starting material to a cyclohexane ring in the presence of a catalyst and hydrogen gas. This method is favored due to the ready availability of the starting material and the efficiency of catalytic hydrogenation.

Q2: What are the typical catalysts used for this hydrogenation, and how do they compare?

A2: Several catalysts are effective for the hydrogenation of phenolic compounds. The most common choices include:

  • Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for aromatic ring hydrogenation. It generally offers good activity and selectivity.[1]

  • Raney Nickel (Raney-Ni): A cost-effective alternative to precious metal catalysts, Raney Nickel is also highly effective for the hydrogenation of aromatic compounds.[2][3][4] It is often used in industrial processes but requires careful handling due to its pyrophoric nature when dry.[5]

  • Rhodium (Rh) on a support (e.g., Alumina or Carbon): Rhodium catalysts are known for their high activity and can influence the stereoselectivity of the reaction, sometimes favoring the formation of the cis isomer.[6][7]

  • Platinum (Pt) based catalysts (e.g., Platinum oxide): These are also effective but can sometimes lead to over-reduction or other side reactions if not carefully controlled.

The choice of catalyst can significantly impact the reaction rate, yield, and the isomeric ratio (cis vs. trans) of the final product.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Optimizing the following parameters is crucial for a successful and reproducible synthesis:

  • Temperature: The reaction is typically conducted at elevated temperatures to facilitate the hydrogenation of the stable aromatic ring.

  • Hydrogen Pressure: High pressure is generally required to achieve a reasonable reaction rate. The optimal pressure will depend on the chosen catalyst and reaction scale.

  • Catalyst Loading: The amount of catalyst used will affect the reaction kinetics. It's important to find a balance between a fast reaction and cost-effectiveness.

  • Solvent: The choice of solvent can influence the solubility of the starting material and product, as well as the activity of the catalyst. Common solvents include alcohols (e.g., ethanol, methanol) and acetic acid.

  • Agitation: Efficient stirring is essential to ensure good contact between the solid catalyst, the liquid phase, and the hydrogen gas.

Troubleshooting Guide

Issue 1: Low or no conversion of 4-hydroxyphenylacetic acid.

Possible Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst - Use a fresh batch of catalyst.- If using an older batch, consider reactivation. For Pd/C, this can sometimes be achieved by washing with a solvent or a dilute acid/base solution, followed by drying under vacuum.[8] For Raney-Ni, ensure it has been stored properly under water or an inert solvent to prevent oxidation.[5]Catalysts can become deactivated over time due to exposure to air, moisture, or impurities. Poisoning of the active sites prevents the adsorption of reactants.
Catalyst Poisoning - Ensure all reagents and solvents are of high purity.- Common poisons for hydrogenation catalysts include sulfur, nitrogen, and halogen compounds.Catalyst poisons strongly adsorb to the active metal surface, blocking the sites required for hydrogen and substrate activation.
Insufficient Hydrogen Pressure or Leak in the System - Check the pressure gauge and ensure a constant hydrogen pressure is maintained throughout the reaction.- Inspect the reactor for any leaks.The hydrogenation of an aromatic ring is a thermodynamically demanding process that requires a sufficient concentration of hydrogen on the catalyst surface, which is directly related to the hydrogen pressure.
Poor Mass Transfer - Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.- Ensure the reactor design allows for efficient gas-liquid mixing.In a heterogeneous catalytic reaction, the rate can be limited by the diffusion of reactants to the catalyst surface. Vigorous stirring minimizes these diffusion limitations.

Issue 2: Formation of significant side products.

Possible Cause Troubleshooting Steps Scientific Rationale
Over-reduction of the Carboxylic Acid Group - Use a milder catalyst, such as Pd/C, which is generally less prone to reducing carboxylic acids compared to more aggressive catalysts like Rhodium under harsh conditions.- Optimize the reaction time and temperature to stop the reaction once the aromatic ring is hydrogenated.While the carboxylic acid group is generally stable under typical hydrogenation conditions for aromatic rings, prolonged reaction times or very high temperatures and pressures with highly active catalysts can lead to its reduction to an alcohol.
Hydrogenolysis of the Hydroxyl Group - This is less common for phenolic hydroxyl groups but can occur under very harsh conditions. Using milder conditions (lower temperature and pressure) can help to avoid this.Hydrogenolysis is the cleavage of a C-X bond (where X is often oxygen) by hydrogen. It is more likely to occur with benzylic alcohols but can be a concern with phenols under forcing conditions.
Formation of Cyclohexanone Intermediate - The hydrogenation of phenols can proceed through a cyclohexanone intermediate.[6] If this intermediate is detected, increasing the reaction time or hydrogen pressure may help to drive the reaction to the desired cyclohexanol product.The ketone is an intermediate in the reduction of the phenol to the alcohol. Incomplete reaction can lead to its presence in the final product mixture.

Issue 3: Poor control of stereochemistry (undesired cis/trans isomer ratio).

Possible Cause Troubleshooting Steps Scientific Rationale
Catalyst Choice - The choice of catalyst can influence the stereochemical outcome. For example, palladium catalysts often favor the formation of the thermodynamically more stable trans isomer in similar systems.[6][7] Rhodium catalysts, on the other hand, may favor the cis isomer.[6][7]The stereoselectivity is determined by the way the substrate adsorbs onto the catalyst surface and the subsequent addition of hydrogen atoms. Different metals have different surface properties, leading to different isomeric ratios.
Reaction Conditions - Varying the temperature and pressure can sometimes influence the isomer ratio.The thermodynamics and kinetics of the hydrogenation of the intermediate species on the catalyst surface can be influenced by the reaction conditions, thereby affecting the final isomer distribution.
Solvent Effects - The polarity of the solvent can affect the conformation of the substrate on the catalyst surface, which in turn can influence the stereoselectivity.The interaction of the solvent with the substrate and the catalyst can alter the transition state energies for the formation of the different isomers.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Reactor Setup: To a high-pressure autoclave, add 4-hydroxyphenylacetic acid and a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add 5-10 wt% of 10% Pd/C catalyst relative to the starting material.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 80-150 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by a suitable technique such as HPLC or GC-MS.[9]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to separate the cis and trans isomers if necessary.[10][11]

Protocol 2: Hydrogenation using Raney Nickel
  • Caution: Raney Nickel is pyrophoric when dry and must be handled with care under a liquid (e.g., water or the reaction solvent).[5]

  • Catalyst Preparation: Wash the commercial Raney Nickel slurry with the chosen reaction solvent to remove the storage liquid.

  • Reaction Setup: In a high-pressure autoclave, add the 4-hydroxyphenylacetic acid and the solvent. Add the washed Raney Nickel catalyst.

  • Hydrogenation: Follow steps 3-8 as described in Protocol 1. The reaction conditions may need to be adjusted based on the activity of the Raney Nickel.

Data Presentation

Table 1: Comparison of Catalysts for Aromatic Ring Hydrogenation

CatalystTypical SupportKey AdvantagesPotential Disadvantages
Palladium (Pd)Carbon (C)Good activity and selectivity, widely used.[1]Can be expensive.
Raney Nickel (Ni)N/A (skeletal)Cost-effective, high activity.[2][3][4]Pyrophoric, requires careful handling.[5]
Rhodium (Rh)Alumina (Al2O3), Carbon (C)High activity, can influence stereoselectivity towards cis isomers.[6][7]Expensive.
Platinum (Pt)Oxide (O2), Carbon (C)High activity.Can lead to over-reduction.

Table 2: Typical Reaction Conditions for Hydrogenation of Phenolic Compounds

ParameterTypical Range
Temperature80 - 150 °C
Hydrogen Pressure10 - 100 bar
Catalyst Loading5 - 20 wt%
SolventEthanol, Methanol, Acetic Acid, Water

Visualizations

Reaction_Pathway 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid Adsorbed Species Adsorbed Species 4-Hydroxyphenylacetic Acid->Adsorbed Species + H2 + Catalyst Cyclohexanone Intermediate Cyclohexanone Intermediate Adsorbed Species->Cyclohexanone Intermediate Partial Hydrogenation Side Products Over-reduction Hydrogenolysis Adsorbed Species->Side Products 2-(4-Hydroxycyclohexyl)acetic acid\n(cis and trans isomers) 2-(4-Hydroxycyclohexyl)acetic acid (cis and trans isomers) Cyclohexanone Intermediate->2-(4-Hydroxycyclohexyl)acetic acid\n(cis and trans isomers) Further Hydrogenation

Caption: Reaction pathway for the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid.

Troubleshooting_Flowchart Start Low Conversion? CheckCatalyst Check Catalyst Activity and for Poisons Start->CheckCatalyst Yes SideProducts Side Products? Start->SideProducts No CheckPressure Verify H2 Pressure and System Integrity CheckCatalyst->CheckPressure CheckStirring Ensure Efficient Stirring CheckPressure->CheckStirring End Successful Synthesis CheckStirring->End OptimizeConditions Optimize Temperature, Pressure, and Time SideProducts->OptimizeConditions Yes StereoIssue Poor Stereoselectivity? SideProducts->StereoIssue No ChangeCatalyst Consider a Milder Catalyst OptimizeConditions->ChangeCatalyst ChangeCatalyst->End SelectCatalyst Select Catalyst for Desired Isomer (Pd for trans, Rh for cis) StereoIssue->SelectCatalyst Yes VarySolvent Vary Solvent SelectCatalyst->VarySolvent VarySolvent->End

Caption: Troubleshooting flowchart for the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid.

References

  • U.S. Patent 4,412,082, "Method for preparing 4-hydroxyphenylacetic acid," issued October 25, 1983.
  • Chinese Patent CN101024184A, "Method for reactivating deactivated palladium/carbon c
  • (PDF) Protocol to operate a large-scale CO2 hydrogenation process for formic acid production - ResearchGate. (2025-11-09). [Link]

  • U.S. Patent 4,329,497, "Method for the production of 4-hydroxyphenylacetic acid," issued May 11, 1982.
  • World Intellectual Property Organization Patent WO2010070368A1, "Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl," published June 24, 2010.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024-04-18). [Link]

  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening - ResearchGate. (2025-08-07). [Link]

  • Chinese Patent CN108424371B, "The preparation method of 2-(4-aminocyclohexyl)
  • Raney nickel catalysis used in hydrogenation of aromatic amines - Google P
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024-03-09). [Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives | ACS Catalysis. (2020-09-15). [Link]

  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC - PubMed Central. (2023-11-03). [Link]

  • U.S. Patent 3,880,925, "Separation and purification of cis and trans isomers," issued April 29, 1975.
  • 4-Hydroxyphenylacetic acid - Diva-Portal.org. (2010-08-05). [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. [Link]

  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE | Request PDF - ResearchGate. (2025-08-05). [Link]

  • The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali1 | Journal of the American Chemical Society. [Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. [Link]

  • Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. [Link]

  • (PDF) Industrial Production of Acetic Acid: A Patent Landscape - ResearchGate. (2025-08-07). [Link]

  • Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol. a - ResearchGate. [Link]

  • Chinese Patent CN101422740A, "Activation method of inactive Pd/C catalyst in hydrogen
  • Poisoning and deactivation of palladium catalysts - SciSpace. [Link]

  • Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds | Request PDF - ResearchGate. [Link]

  • Process for the preparation of hydroxy benzene carboxaldehydes - Justia Patents. (1980-07-11). [Link]

  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction - MDPI. (2022-04-29). [Link]

  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex | Journal of the American Chemical Society. [Link]

  • Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. (2025-08-05). [Link]

  • Ethylene-alt-α-Olefin Copolymers by Hydrogenation of Highly Stereoregular cis-1,4 Polydienes: Synthesis and Structural Characterization - MDPI. (2024-03-20). [Link]

  • Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids - RSC Publishing. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. [Link]

Sources

"2-(4-Hydroxycyclohexyl)acetic acid" stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, storage, and analytical handling of 2-(4-Hydroxycyclohexyl)acetic acid (CAS 99799-09-4 for the isomer mixture).

Document ID: TS-HCA-2025-01 | Version: 2.1 | Role: Senior Application Scientist[1]

Introduction

As a bifunctional building block containing both a secondary hydroxyl group and a carboxylic acid moiety, 2-(4-Hydroxycyclohexyl)acetic acid presents unique stability challenges.[1] While generally stable as a solid, its dual functionality creates a propensity for intermolecular esterification (oligomerization) and oxidation under stress.[1] This guide provides a self-validating framework for maintaining compound integrity during drug development and research workflows.

Module 1: Storage & Handling Protocols[1]

Core Storage Directives

Unlike simple carboxylic acids, the presence of the 4-hydroxyl group lowers the activation energy for degradation.[1] Follow these tiered storage protocols:

ParameterRecommendationScientific Rationale
Primary Storage +2°C to +8°C (Refrigerated)Slows intermolecular esterification and oxidation kinetics.[1]
Short-Term Room Temp (< 25°C)Acceptable for < 30 days if kept dry.[1]
Container Amber Glass or opaque HDPEProtects from light; glass prevents gas exchange better than plastic.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Critical. Prevents oxidation of the secondary alcohol to a ketone.
Desiccant RequiredMoisture acts as a catalyst for hydrolysis but also facilitates crystal bridging; keep dry.[1]
FAQ: Handling & Environmental Control

Q: The Certificate of Analysis (CoA) says "Store at Room Temp," but you recommend 4°C. Why? A: Suppliers often list conditions for shipping stability or short-term shelf life.[1] For research purposes—where a compound may sit for months—refrigeration significantly extends the "purity window." The Arrhenius equation dictates that for every 10°C drop, reaction rates (like esterification) roughly halve.[1] We prioritize data integrity over minimum compliance.

Q: Is the compound hygroscopic? A: Moderately. The carboxylic acid and hydroxyl groups can form hydrogen bonds with atmospheric water.

  • Risk: Absorbed water can induce "caking" and hydrolytic degradation of any impurities.

  • Action: Always equilibrate the vial to room temperature before opening to prevent condensation.

Module 2: Stability Testing & Forced Degradation

To validate the shelf-life of your specific lot, perform the following stress tests. This is particularly crucial if the compound has been stored >6 months.

Stress Testing Workflow

Use this logic flow to determine if your sample is still viable.

StabilityWorkflow Start Sample > 6 Months Old Visual Visual Inspection (Color/Caking) Start->Visual Solubility Solubility Check (DMSO/Methanol) Visual->Solubility White/Off-white Fail Discard / Re-purify Visual->Fail Yellow/Brown HPLC HPLC Purity Check Solubility->HPLC Clear Solution Solubility->Fail Turbid/Insoluble (Polymerization) Pass Release for Use HPLC->Pass >98% Area HPLC->Fail <95% Area

Figure 1: Decision tree for assessing compound viability after long-term storage.

Validated Stress Conditions (Forced Degradation)

If you are developing a formulation, subject the compound to these conditions to identify degradation products:

StressorConditionExpected DegradantMechanism
Acid 0.1 N HCl, 60°C, 24hMinimalAcid stable; potential lactonization (slow).[1]
Base 0.1 N NaOH, 60°C, 24hSalt formationReversible; generally stable.[1]
Oxidation 3% H₂O₂, RT, 4hKetone derivative Oxidation of 2° alcohol to ketone.[1]
Heat 60°C dry heat, 7 daysOligomers Intermolecular esterification (polyester).[1]

Module 3: Troubleshooting Analytical Issues (HPLC)

The lack of a chromophore (conjugated system) makes this compound difficult to detect using standard UV settings (254 nm).

Universal HPLC Method for Hydroxy-Acids[1]
  • Column: C18 (L1) End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH is vital to keep the carboxylic acid protonated (R-COOH) for retention.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 210 nm (Critical: 254 nm will show nothing).

  • Temperature: 30°C.

Troubleshooting Guide

Q: I see a "Ghost Peak" or broad tailing. What is happening? A: This is likely dimerization or column overload .

  • Cause: At high concentrations in the injector, the -OH and -COOH groups interact.[1]

  • Fix: Dilute the sample to < 0.5 mg/mL. Ensure the sample solvent matches the mobile phase (e.g., 10% ACN in Water).[1]

Q: My retention time is shifting between runs. A: This indicates pH instability .

  • Cause: The carboxylic acid pKa is ~4.5. If mobile phase pH is near 4.5, the species fluctuates between ionized (COO-) and neutral (COOH).[1]

  • Fix: Ensure Mobile Phase A is buffered firmly at pH 2.0–2.5 (using Phosphate or TFA) to lock the molecule in its neutral, hydrophobic state.[1]

Q: I cannot see the peak at all. A: The compound has weak UV absorbance.

  • Fix 1: Switch to 210 nm .

  • Fix 2: Use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector) if available.[1]

  • Fix 3: Derivatization (e.g., esterification with a UV-active alcohol) is possible but adds complexity.[1]

HPLC_Troubleshoot Problem HPLC Issue Detected Split Peak Splitting/Tailing Problem->Split NoPeak No Peak Visible Problem->NoPeak Shift RT Shift Problem->Shift Split_Sol Solution: Check pH < 2.5 Dilute Sample Split->Split_Sol NoPeak_Sol Solution: Switch to 210 nm Use ELSD/RI NoPeak->NoPeak_Sol Shift_Sol Solution: Buffer Mobile Phase Check Column Temp Shift->Shift_Sol

Figure 2: Rapid diagnostic logic for HPLC method optimization.

Module 4: Chemical Compatibility & Reactivity[1]

Q: Can I dissolve this in DMSO for biological assays? A: Yes.

  • Solubility: Highly soluble in DMSO and Methanol.

  • Stability in DMSO: Good for short term (< 24h).

  • Warning: DMSO is hygroscopic. Long-term storage in DMSO at RT can lead to hydrolysis or oxidation.[1] Store DMSO stocks at -20°C or -80°C.[1]

Q: What reagents should I avoid? A:

  • Strong Oxidizers (Permanganates, Chromates): Will attack the secondary alcohol.

  • DCC/EDC (without amine): Activation of the acid without a nucleophile present can lead to self-esterification (oligomerization).[1]

  • Strong Bases: Will form the salt (carboxylate), changing solubility profile (soluble in water, insoluble in organic solvents).[1]

References

  • TCI Chemicals. Product Specification: 2-(4-Hydroxycyclohexyl)acetic acid (H1753).[1][2] Retrieved from .[1]

  • PubChem. Compound Summary: 2-(4-Hydroxycyclohexyl)acetic acid (CID 12702257).[1] Retrieved from .

  • LGC Standards. Reference Standard Data: 2-(4-Hydroxycyclohexyl)acetic acid.[1][3][4] Retrieved from .[1]

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (General principles applied to storage recommendations). Retrieved from .[1]

Sources

Addressing batch-to-batch variability of "2-(4-Hydroxycyclohexyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability & Experimental Inconsistency Document ID: TSC-2024-HCA-01 Status: Active / Verified

Introduction: The "Simple" Molecule Trap

As a Senior Application Scientist, I frequently field inquiries regarding 2-(4-Hydroxycyclohexyl)acetic acid . Users often treat this as a standard commodity chemical, only to encounter inexplicable fluctuations in biological potency or synthetic yield between batches.

The Reality: This molecule is not a flat 2D structure.[1][2][3][4][5][6] It is a 3D cyclohexane system subject to cis/trans stereoisomerism . Commercial "98% Purity" labels often refer to chemical purity (absence of side products), not isomeric purity. If your supplier does not specify the cis/trans ratio, you are introducing an uncontrolled variable into your drug discovery pipeline.

This guide provides the protocols to validate, troubleshoot, and standardize your use of this material.

Module 1: The Isomerism "Silent Killer"

The Core Problem

The cyclohexane ring exists primarily in a chair conformation.

  • Trans-isomer: Both the hydroxyl (-OH) and acetic acid (-CH2COOH) groups can adopt the thermodynamically stable equatorial positions.

  • Cis-isomer: One group is forced into a sterically hindered axial position.

Impact:

  • Biological Potency: A receptor pocket designed for the extended trans isomer may completely reject the kinked cis isomer, causing 10x-100x shifts in IC50 values.

  • Solubility: The crystal lattice energy differs between isomers, affecting dissolution rates in aqueous buffers.

Diagnostic Protocol: 1H-NMR Validation

Do not rely on the Certificate of Analysis (CoA) alone. Perform this check on every new batch.

Principle: Protons in the axial position resonate upfield (lower ppm) and display large coupling constants (


 Hz) compared to equatorial protons (

Hz).

Step-by-Step Procedure:

  • Solvent: Dissolve 10 mg sample in DMSO-d6 (preferred for hydroxyl resolution) or CD3OD . Avoid CDCl3 if the acid is poorly soluble.

  • Acquisition: Run a standard 1H-NMR (min. 400 MHz).

  • Analysis (The "Methine" Check): Focus on the proton at the C4 position (attached to the -OH).

    • Trans-isomer: The C4 proton is axial. Look for a broad multiplet (tt) with wide splitting.

    • Cis-isomer: The C4 proton is equatorial. Look for a narrower multiplet or quintet-like signal.

  • Integration: Integrate the C4 signals to calculate the ratio.

Decision Logic (Workflow)

IsomerLogic Start New Batch Received NMR Run 1H-NMR (DMSO-d6) Focus: C4-H Signal Start->NMR Check Is Cis/Trans Ratio Consistent with Previous Batches? NMR->Check Pass Proceed to Synthesis/Screening Check->Pass Yes (e.g., >95% Trans) Fail STOP: Isomer Mismatch Check->Fail No (Ratio Shifted) Action1 Recrystallize (Enrich Trans) Fail->Action1 In-house Fix Action2 Contact Supplier for Stereospecific Batch Fail->Action2 Sourcing Fix

Figure 1: Batch acceptance workflow based on stereochemical analysis.

Module 2: Synthetic Troubleshooting (Coupling Reactions)

Issue: Low Yield in Amide Coupling

Symptom: You are coupling the acetic acid tail to an amine, but yields are 30-50% lower than expected. Root Cause: Unprotected Hydroxyl Interference. While 1,4-lactonization is sterically difficult, intermolecular reaction (oligomerization) is a major risk. If you activate the carboxylic acid (e.g., with HATU/EDC) in the presence of the free secondary alcohol, the molecule can react with itself to form polyesters.

Solution: The "Dilution & Protection" Strategy
ParameterRecommendationScientific Rationale
Concentration < 0.05 M High dilution minimizes intermolecular collisions, reducing oligomerization risk.
Base Choice DIPEA or Collidine Non-nucleophilic bases prevent side reactions with the activated ester.
Reagent EDC/HOBt or T3P T3P (Propylphosphonic anhydride) is highly selective for amines over alcohols, reducing ester byproduct formation.
Protection TBS-Protection If yields remain low, protect the 4-OH with TBDMS-Cl before coupling, then deprotect with TBAF.

Module 3: Physical State & Handling

Issue: "Sticky" or Clumping Solid

Symptom: The powder adheres to the spatula and is difficult to weigh accurately. Root Cause: Hygroscopicity. The hydroxyl and carboxyl groups make this molecule avidly absorb atmospheric water. Impact: If your batch contains 5-10% water by weight, your stoichiometric calculations for downstream reactions will be incorrect, leading to unreacted reagents.

Corrective Protocol: Drying & Titration
  • Vacuum Drying: Place the material in a vacuum oven at 40°C over

    
     overnight.
    
  • Karl Fischer (KF) Titration: If precise stoichiometry is critical (e.g., GMP synthesis), measure water content via KF.

  • Storage: Store in a desiccator or under inert gas (Nitrogen/Argon).

Frequently Asked Questions (FAQs)

Q1: Can I convert the cis isomer to the trans isomer? A: Yes, but it requires harsh conditions. The trans isomer is thermodynamically favored. Heating the mixture in ethanol with a catalytic amount of sodium ethoxide (base-catalyzed equilibration) can enrich the trans isomer, but this may racemize other chiral centers if your molecule is more complex.

Q2: Why does my LC-MS show a split peak for the pure compound? A: This is likely separation of the isomers on your column. Standard C18 columns can separate diastereomers. Do not assume the second peak is an impurity; check the mass spectrum. If both peaks have the same M+1, it is the cis/trans pair.

Q3: Which isomer is usually the "active" drug component? A: Historically, the trans isomer is more commonly utilized in peptidomimetics because it mimics the extended conformation of peptide chains (e.g., Pro-Gly mimics). However, you must empirically determine this for your specific target.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and axial/equatorial stability).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanisms of hydrogenation and thermodynamic stability of disubstituted cyclohexanes).

  • U.S. Food and Drug Administration (FDA). (2018). Q3A(R2) Impurities in New Drug Substances. (Guidelines on impurity qualification, relevant for isomeric mixtures).

  • PubChem Database. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Troubleshooting Unexpected Results in "2-(4-Hydroxycyclohexyl)acetic acid" Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(4-Hydroxycyclohexyl)acetic acid." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioassays involving this compound. As a histone deacetylase (HDAC) inhibitor with potential cytotoxic effects, "2-(4-Hydroxycyclohexyl)acetic acid" presents unique challenges and opportunities in experimental settings.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve robust and reproducible results.

Introduction to "2-(4-Hydroxycyclohexyl)acetic acid"

"2-(4-Hydroxycyclohexyl)acetic acid" (CAS No. 99799-09-4) is a small molecule that has been classified as a histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[2][3] Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis, making them a target for cancer therapy and other diseases.[2][4] In addition to its activity as an HDAC inhibitor, "2-(4-Hydroxycyclohexyl)acetic acid" has been noted for its potential cytotoxic effects.[1]

A key characteristic of this compound is that it is often supplied as a mixture of cis and trans isomers.[1] The spatial arrangement of the hydroxyl and acetic acid groups on the cyclohexane ring can significantly influence the molecule's interaction with its biological targets.[5][6]

Table 1: Physicochemical Properties of 2-(4-Hydroxycyclohexyl)acetic acid

PropertyValueSource
CAS Number 99799-09-4[1][7]
Molecular Formula C₈H₁₄O₃[7][8]
Molecular Weight 158.20 g/mol [7][8]
Appearance White to light yellow powder or crystal[9]
Boiling Point 326.4 °C[1]
PubChem CID 12702257[7]

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I prepare a stock solution of "2-(4-Hydroxycyclohexyl)acetic acid"? The compound has limited solubility in aqueous buffers.

A1: Due to its organic structure, "2-(4-Hydroxycyclohexyl)acetic acid" is expected to have low solubility in aqueous solutions. The recommended starting solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing the Compound: Accurately weigh a precise amount of "2-(4-Hydroxycyclohexyl)acetic acid" powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.582 mg of the compound (Molecular Weight = 158.20 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound. For 1.582 mg, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can aid in dissolution if precipitation is observed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: What is the maximum final concentration of DMSO I can use in my cell-based assays?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO can be cell line-dependent. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent.

Q3: The compound is a mix of cis and trans isomers. How might this affect my results?

A3: The stereochemistry of a molecule can have a profound impact on its biological activity. The cis and trans isomers of "2-(4-Hydroxycyclohexyl)acetic acid" will have different three-dimensional shapes, which can lead to differences in how they bind to the active site of HDAC enzymes or other protein targets. This can manifest as:

  • Different Potencies: One isomer may be a more potent inhibitor than the other.

  • Different Selectivities: The isomers might inhibit different HDAC isoforms with varying affinities.

  • Different Off-Target Effects: The isomers could have distinct off-target activities.

If you observe variability in your results between different batches of the compound, it could be due to variations in the cis/trans ratio. For critical experiments, consider purchasing the specific trans isomer if available or performing analytical chemistry (e.g., NMR or chiral chromatography) to characterize the isomeric composition of your batch.

HDAC Inhibition Assays

Q4: I am not seeing any inhibition of HDAC activity in my assay. What could be the reason?

A4: There are several potential reasons for a lack of HDAC inhibition. A systematic troubleshooting approach is recommended.

start No HDAC Inhibition Observed compound_prep Compound Preparation Issue? start->compound_prep assay_setup Assay Setup Problem? compound_prep->assay_setup No solubility Check for Precipitation in Media compound_prep->solubility Yes enzyme_issue Enzyme/Substrate Issue? assay_setup->enzyme_issue No controls Review Positive/Negative Controls assay_setup->controls Yes enzyme_activity Confirm Enzyme Activity enzyme_issue->enzyme_activity Yes concentration Verify Stock Concentration solubility->concentration stability Assess Compound Stability concentration->stability reagents Check Reagent Integrity controls->reagents incubation Verify Incubation Times/Temps reagents->incubation substrate_quality Validate Substrate enzyme_activity->substrate_quality

Caption: Troubleshooting workflow for no observed HDAC inhibition.

Troubleshooting Steps:

  • Compound Integrity and Concentration:

    • Precipitation: Visually inspect your final assay wells for any signs of compound precipitation. If your compound is not fully dissolved, its effective concentration will be lower than intended.

    • Stock Solution: Ensure your stock solution was prepared correctly and has been stored properly to prevent degradation.

  • Assay Controls:

    • Positive Control: Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) in your assay. If the positive control also fails to show inhibition, the problem likely lies with the assay reagents or setup.

    • Negative/Vehicle Control: Your vehicle control (e.g., DMSO) should show maximum enzyme activity.

  • Enzyme and Substrate:

    • Enzyme Activity: Ensure that the HDAC enzyme (recombinant or from nuclear extract) is active. If the signal in your vehicle control is low, the enzyme may be inactive.

    • Substrate Quality: The acetylated substrate must be of high quality. If the substrate has been improperly stored or is degraded, the assay will not work.

Q5: My results from a fluorescence-based HDAC assay are inconsistent. What could be causing this?

A5: Fluorescence-based assays can be susceptible to interference from the test compound itself.

  • Autofluorescence: "2-(4-Hydroxycyclohexyl)acetic acid" or its degradation products might be fluorescent at the excitation and emission wavelengths of your assay, leading to an artificially high signal.

  • Fluorescence Quenching: The compound could be quenching the fluorescence of the reporter molecule, leading to an artificially low signal that could be misinterpreted as inhibition.

Protocol 2: Checking for Compound Interference in Fluorescence Assays

  • Prepare Control Wells:

    • Compound Only: Add your compound at the highest concentration used in your assay to a well containing assay buffer but no enzyme or substrate.

    • Compound + Product: Add your compound to a well containing the fluorescent product of the assay (e.g., the free fluorophore).

  • Measure Fluorescence: Read the fluorescence of these control wells.

    • If the "Compound Only" well shows a high signal, you have an autofluorescence issue.

    • If the "Compound + Product" well shows a lower signal than a well with just the product, you have a quenching issue.

If interference is detected, you may need to switch to a different detection method, such as a colorimetric or luminescent assay, or use a different fluorescent substrate with non-overlapping spectral properties.

Cytotoxicity Assays

Q6: I am seeing high variability in my cytotoxicity assay results. What are the common causes?

A6: High variability in cytotoxicity assays can stem from several factors.

start High Variability in Cytotoxicity Data cell_health Inconsistent Cell Health/Density start->cell_health compound_issues Compound Solubility/Stability start->compound_issues assay_protocol Assay Protocol Execution start->assay_protocol seeding Uneven Cell Seeding cell_health->seeding passage High Passage Number cell_health->passage precipitation Precipitation in Media compound_issues->precipitation degradation Degradation in Media compound_issues->degradation timing Inconsistent Incubation Times assay_protocol->timing reagent_add Inaccurate Reagent Addition assay_protocol->reagent_add

Caption: Common sources of variability in cytotoxicity assays.

Troubleshooting Checklist:

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding plates to avoid clumps and uneven cell distribution.

  • Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter of the plate can have different evaporation rates and temperature profiles. Consider not using the outer wells for experimental samples.

  • Compound Stability: "2-(4-Hydroxycyclohexyl)acetic acid," like many small molecules, may not be stable in cell culture medium for extended periods.[10] Consider performing a time-course experiment to assess the stability of your compound under assay conditions.

  • Assay-Specific Artifacts: Be aware of potential artifacts with your chosen cytotoxicity assay. For example, in MTT assays, some compounds can directly reduce the MTT reagent, leading to a false positive for cell viability.[11] In LDH release assays, compounds that damage the cell membrane through mechanisms other than apoptosis or necrosis can lead to LDH leakage.[12]

Q7: Is the observed cytotoxicity due to HDAC inhibition or an off-target effect?

A7: This is a critical question in understanding the mechanism of action of your compound. While specific off-target effects of "2-(4-Hydroxycyclohexyl)acetic acid" are not well-documented in publicly available literature, you can perform experiments to investigate this.

Protocol 3: Differentiating On-Target vs. Off-Target Cytotoxicity

  • Correlate with HDAC Inhibition: Perform a dose-response curve for both HDAC inhibition and cytotoxicity in the same cell line. If the IC50 values are similar, it suggests that the cytotoxicity is likely mediated by HDAC inhibition.

  • Use a Structurally Similar but Inactive Analog: If available, test a close structural analog of "2-(4-Hydroxycyclohexyl)acetic acid" that is known to be inactive as an HDAC inhibitor. If this analog does not cause cytotoxicity, it strengthens the case for on-target toxicity.

  • Rescue Experiment: Overexpression of the target HDAC isoform (if known) might rescue the cells from the cytotoxic effects of the compound.

  • Downstream Marker Analysis: Treat cells with "2-(4-Hydroxycyclohexyl)acetic acid" and perform a western blot for acetylated histones (e.g., acetyl-H3 or acetyl-H4). A dose-dependent increase in histone acetylation that correlates with cytotoxicity would support an on-target mechanism.

In-Depth Technical Guide

Understanding the Lack of Public Data

A significant challenge when working with "2-(4-Hydroxycyclohexyl)acetic acid" is the limited amount of publicly available bioactivity data. Searches of large databases like PubChem BioAssay and ChEMBL do not yield extensive information on its potency, selectivity, or off-target profile.[9][13][14][15][16][17][18] This means that researchers are often working with a relatively uncharacterized compound. Therefore, it is essential to establish baseline activity and perform rigorous controls in your own experimental systems.

The Importance of Isomeric Purity

As previously mentioned, "2-(4-Hydroxycyclohexyl)acetic acid" is often sold as a mixture of cis and trans isomers. The biological activity of stereoisomers can differ significantly.[5][6][13] For example, the cis and trans isomers of combretastatin A4, another small molecule, have vastly different potencies as tubulin polymerization inhibitors.[19] Without separating the isomers, the observed biological activity is an average of the effects of both, and the ratio of these isomers may vary between batches from suppliers.

Recommendation: For long-term projects or studies where reproducibility is paramount, consider the following:

  • Request a certificate of analysis from your supplier that specifies the cis:trans ratio.

  • If feasible, perform isomer separation or synthesize the pure isomers.

Investigating Compound Stability in Bioassays

The stability of a compound in cell culture medium is a critical and often overlooked factor that can lead to unexpected results. The components of cell culture medium, such as serum proteins and other small molecules, can interact with or degrade the test compound over the course of an experiment.

Protocol 4: Assessing Compound Stability in Cell Culture Medium

  • Prepare Samples: Add "2-(4-Hydroxycyclohexyl)acetic acid" to your cell culture medium (with and without serum) at the highest concentration you plan to use in your assays.

  • Incubate: Incubate the samples under the same conditions as your bioassay (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the medium.

  • Analysis: Analyze the concentration of the parent compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: A decrease in the concentration of the parent compound over time indicates instability.

If the compound is found to be unstable, you may need to consider shorter incubation times in your assays or replenish the compound during longer experiments.

References

  • American Elements. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid. Retrieved from [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Zhejiang University. Science. B, 12(5), 323–332.
  • Ganesan, A., Nolan, K., & Read, K. D. (2022). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. International Journal of Molecular Sciences, 23(19), 11433.
  • American Elements. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid. Retrieved from [Link]

  • Stübiger, G., & Scheer, U. (2020). Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease. Frontiers in Cell and Developmental Biology, 8, 595.
  • Ververis, K., Hiong, A., Karagiannis, T. C., & Licciardi, P. V. (2013). Histone deacetylase inhibitors (HDACIs): multitargeted anticancer agents. Biologics : targets & therapy, 7, 47–60.
  • Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. (2018). Molecules, 23(8), 2013.
  • Palas, K., & Gunning, P. T. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2589, 169–185.
  • Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Wank, M., Bressner, C., Flesch, D., & Stegmaier, P. (2022). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 17(4), e202100611.
  • Palas, K., & Gunning, P. T. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2589, 169–185.
  • PubChem. (n.d.). PubChem BioAssays. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(10), 823–828.
  • Palas, K., & Gunning, P. T. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches.
  • The impact of cis‐ and trans‐isomerism on biological activity. (n.d.).
  • PubChem. (n.d.). Legacy BioAssay Tools. Retrieved from [Link]

  • Wank, M., Bressner, C., Flesch, D., & Stegmaier, P. (2022). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors.
  • Kern, M., Fridrich, D., Reichert, J., Skrbek, S., Nussher, A., Hofem, S., Vatter, S., Pahlke, G., Rüfer, C., & Marko, D. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Molecular nutrition & food research, 51(9), 1175–1183.
  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

  • Chan, G. K., Kleinheksel, A. J., & Bemis, K. G. (2012). Artifacts in the MTT and LDH viability assays. Chemical research in toxicology, 25(9), 1885–1892.
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.
  • Aslantürk, Ö. S. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • Database Commons. (n.d.). ChEMBL. Retrieved from [Link]

  • Wang, Y., Xiao, J., Suzek, T. O., Zhang, J., Wang, J., & Bryant, S. H. (2012). PubChem's BioAssay database.
  • Fiveable. (n.d.). Cis–Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • PubChem. (n.d.). PubChem BioAssay: 2017 update. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Retrieved from [Link]

  • BMG Labtech. (n.d.). Screening for histone deacetylase (HDAC) active compounds. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Hydroxycyclohexyl)pyrazol-4-yl]acetic acid. Retrieved from [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2018). Molecules, 23(8), 2013.
  • Wang, Y., & Bryant, S. H. (2010). An overview of the PubChem BioAssay resource.
  • GitBook. (n.d.). Assay and Activity Questions. Retrieved from [Link]

  • Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2014). Molecules, 19(4), 4790–4811.

Sources

Minimizing by-product formation during "2-(4-Hydroxycyclohexyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-Hydroxycyclohexyl)acetic acid (CAS 99799-09-4) is a critical step in the production of various pharmaceutical intermediates, including dopamine receptor ligands and peptide mimetics. The most prevalent industrial route involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid .

While ostensibly simple, this reaction is plagued by three primary impurity classes:

  • Deoxygenated by-products (Hydrogenolysis products).

  • Stereoisomeric impurities (Uncontrolled cis/trans ratios).

  • Oligomers (Intermolecular esterification).

This guide provides a root-cause analysis and actionable protocols to minimize these by-products, ensuring high purity and yield.

Module 1: The Hydrogenation Landscape

The reduction of the aromatic ring without cleaving the C-O bond (hydrogenolysis) is the primary challenge.

Mechanism & Branching Pathways

The following diagram illustrates the kinetic competition between the desired hydrogenation and the undesired hydrogenolysis.

HydrogenationPath Start 4-Hydroxyphenylacetic Acid (Aromatic Precursor) Inter 4-Oxocyclohexylacetic Acid (Ketone Intermediate) Start->Inter H2, Catalyst (Step 1) ByProd1 Cyclohexylacetic Acid (Over-reduced) Start->ByProd1 H2, Pd/C (Hydrogenolysis) Product 2-(4-Hydroxycyclohexyl)acetic Acid (Target) Inter->Product H2, Stereoselective Reduction (Step 2) Product->ByProd1 High T, Acidic pH (Dehydration + Red) ByProd2 Polyesters/Oligomers Product->ByProd2 High Conc., Heat (Esterification)

Caption: Reaction pathway showing the critical branch points for hydrogenolysis (red) vs. desired hydrogenation (green).

Module 2: Troubleshooting & Optimization

Issue 1: "I am seeing significant amounts of Cyclohexylacetic acid (Over-reduction)."

Root Cause: Hydrogenolysis of the phenolic hydroxyl group. This is common when using Palladium (Pd) catalysts, especially under acidic conditions or high temperatures.

Technical Solution: Switch to Rhodium (Rh) or Ruthenium (Ru) catalysts.

  • Why? Rhodium binds the aromatic ring flat against the surface, facilitating ring hydrogenation faster than C-O bond cleavage. Palladium has a higher affinity for the oxygen-carbon bond scission.

ParameterRecommendationRationale
Catalyst 5% Rh/Al2O3 or 5% Rh/C Rhodium minimizes hydrogenolysis by >95% compared to Pd.
Solvent Water or Water/EtOH (neutral pH)Acidic solvents (Acetic acid) accelerate dehydration/hydrogenolysis.
Pressure 50–100 psi (3–7 bar)Moderate pressure favors ring saturation over cleavage.
Temperature < 50°CHigher temperatures increase the activation energy available for C-O cleavage.

Protocol 1: Low-Byproduct Hydrogenation

  • Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in water (10 vol).

  • Add 5% Rh/Al2O3 (5 wt% loading).

  • Purge reactor with N2 (3x), then H2 (3x).

  • Pressurize to 60 psi H2. Stir vigorously at ambient temperature (20-25°C) .

  • Monitor via HPLC. Stop immediately upon consumption of starting material to prevent secondary reductions.

Issue 2: "The Cis/Trans ratio is inconsistent."

Root Cause: The cis isomer (kinetic product) and trans isomer (thermodynamic product) form at different rates depending on the catalyst surface environment and pH.

  • Trans-isomer: Generally preferred for pharmaceutical binding pockets (diequatorial conformation).

  • Cis-isomer: Often forms predominantly in neutral hydrogenation.

FAQ: How do I maximize the Trans isomer? You must promote epimerization of the ketone intermediate or the final alcohol.

  • In-situ Epimerization: Conduct the hydrogenation in basic media (e.g., 1M NaOH). The phenoxide/alkoxide intermediate allows for equilibration to the thermodynamically stable trans form.

  • Post-Synthesis Isomerization: If you isolate a high-cis mixture, heat the acid in aqueous NaOH (reflux) for 4–6 hours, then re-acidify.

Separation Strategy (Crystallization): The trans isomer typically has a higher melting point and lower solubility in non-polar solvents than the cis isomer.

  • Solvent System: Ethyl Acetate / Hexane or Water (pH controlled).

  • Technique: Recrystallize the crude solid from hot Ethyl Acetate. The trans isomer precipitates first upon cooling.

Issue 3: "My product is forming a gum/insoluble solid during drying."

Root Cause: Oligomerization (Intermolecular Esterification). The molecule contains both a carboxylic acid and a hydroxyl group.[1] Heating the dry solid or concentrating it in the presence of trace acid triggers polyester formation.

Prevention Protocol:

  • Avoid Bulk Heating: Do not dry the product in an oven >60°C. Use a vacuum oven at 40°C with a nitrogen bleed.

  • Neutralize Completely: Ensure no mineral acid (HCl, H2SO4) remains from the workup. Wash the filter cake thoroughly with water until the filtrate pH is neutral.

  • Lyophilization: For small scale, freeze-drying from water is the safest method to prevent thermal oligomerization.

Module 3: Analytical Controls

To ensure process integrity, you must distinguish between the isomers and by-products.

HPLC Method Parameters (Example):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV @ 210 nm (Low wavelength is required as the cyclohexyl ring lacks a chromophore; the carboxyl group is the only absorber). Note: RI (Refractive Index) or ELSD is better if available.

Decision Tree for Workup:

WorkupLogic Start Crude Hydrogenation Mixture Check Check HPLC for Cyclohexylacetic Acid Start->Check HighImp Impurity > 5%? Check->HighImp YesImp Recrystallize from Water/Ethanol HighImp->YesImp Yes NoImp Proceed to Isolation HighImp->NoImp No YesImp->Check Iso Isolate Solid NoImp->Iso CheckIso Check Cis/Trans Ratio Iso->CheckIso Ratio Trans < 90%? CheckIso->Ratio FixRatio Reflux in NaOH (aq) (Epimerization) Ratio->FixRatio Yes GoodRatio Vacuum Dry < 40°C Ratio->GoodRatio No FixRatio->Iso

Caption: Logical flow for purification and isomer correction.

References

  • Neri, C. et al. (2018). Process for the preparation of trans-4-hydroxycyclohexylacetic acid derivatives. Google Patents. Link

  • Biosynth. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid (cis- and trans-) Technical Data. Biosynth Catalog. Link[2]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Rh vs Pd selectivity).
  • American Elements. (2024). 2-(4-Hydroxycyclohexyl)acetic acid Product Information.[2][3][4]Link[2]

Sources

Validation & Comparative

Comparative Profiling: Vorinostat (SAHA) vs. 2-(4-Hydroxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Vorinostat (SAHA) , the clinical gold standard for Histone Deacetylase (HDAC) inhibition, and 2-(4-Hydroxycyclohexyl)acetic acid , a distinct structural entity often investigated as a metabolic fragment or low-affinity probe.

This analysis is designed for drug development scientists to understand the critical pharmacophore requirements—specifically the Zinc Binding Group (ZBG) and linker topology—that differentiate a nanomolar drug (Vorinostat) from a millimolar structural analog (2-(4-Hydroxycyclohexyl)acetic acid).

Executive Summary: The Potency Gap

The comparison between Vorinostat and 2-(4-Hydroxycyclohexyl)acetic acid represents a fundamental study in Structure-Activity Relationship (SAR) for HDAC inhibitors.

  • Vorinostat (SAHA): A potent, pan-HDAC inhibitor (Class I, II, IV) with nanomolar efficacy (

    
     nM). It utilizes a hydroxamic acid  ZBG and a hydrophobic linker optimized for the 11 Å active site tunnel of HDAC enzymes.
    
  • 2-(4-Hydroxycyclohexyl)acetic acid: A structural analog characterized by a carboxylic acid ZBG and a saturated aliphatic core. Lacking the optimal linker length and the bidentate chelation power of a hydroxamate, this compound typically exhibits activity in the millimolar range (similar to Valproic Acid), serving primarily as a structural probe or metabolic reference rather than a therapeutic candidate.

Key Performance Matrix
FeatureVorinostat (SAHA)2-(4-Hydroxycyclohexyl)acetic acid
Primary Class Hydroxamic Acid HDAC InhibitorCarboxylic Acid / Aliphatic Acid
Zinc Binding Group (ZBG) Hydroxamate (-CONHOH)Carboxylate (-COOH)
Chelation Mode Bidentate (Strong)Monodentate/Bidentate (Weak)
Potency (

)
Nanomolar (nM) Millimolar (mM) (Estimated)
Linker Length Optimal (~6 Carbons)Sub-optimal (Short acetic tail)
Solubility Low (Class II/IV)High (Polar hydroxyl + acid)
Toxicity Risk Mutagenicity (Ames positive)Low (Metabolically stable core)

Mechanistic Analysis: The Pharmacophore War

To understand the performance disparity, one must analyze the interaction with the HDAC active site, which consists of a tubular pocket with a Zinc ion (


) at the base.
A. The Zinc Binding Group (ZBG)
  • Vorinostat: The hydroxamic acid group forms a reversible, bidentate chelate complex with the active site

    
    . This geometry displaces the water molecule required for the deacetylation catalysis, effectively locking the enzyme.
    
  • 2-(4-Hydroxycyclohexyl)acetic acid: The carboxylic acid is a weaker ZBG. While it can coordinate with Zinc (seen in inhibitors like Valproic Acid or Butyrate), the binding energy is significantly lower than that of hydroxamates. Furthermore, without a long linker, the carboxylate may struggle to reach the Zinc ion if the cyclohexyl ring is sterically hindered at the tunnel entrance.

B. Linker and Cap Region
  • Vorinostat: Features a straight 6-carbon chain (suberoyl) that perfectly spans the narrow tunnel, connecting the ZBG to the "Cap" (phenyl group) which sits on the enzyme surface.

  • 2-(4-Hydroxycyclohexyl)acetic acid: The "linker" is virtually non-existent (only the acetic acid carbons). The cyclohexyl ring acts as the "Cap." Because the distance from the Cap to the ZBG is too short, this molecule cannot simultaneously cap the entrance and bind the Zinc deep in the pocket, leading to drastically reduced potency.

Mechanism of Action Diagram

The following diagram illustrates the divergent binding modes and downstream effects.

HDAC_Mechanism SAHA Vorinostat (SAHA) (Hydroxamate ZBG) ActiveSite HDAC Active Site (Zinc Tunnel) SAHA->ActiveSite High Affinity Acid 2-(4-Hydroxycyclohexyl) acetic acid (Carboxylate ZBG) Acid->ActiveSite Low Affinity Chelation_Strong Strong Bidentate Zn2+ Chelation ActiveSite->Chelation_Strong SAHA Binding Chelation_Weak Weak/Transient Zn2+ Interaction ActiveSite->Chelation_Weak Acid Binding Inhibition Enzymatic Inhibition Chelation_Strong->Inhibition Potent (nM) Chelation_Weak->Inhibition Weak (mM) HistoneAc Accumulation of Acetylated Histones Inhibition->HistoneAc GeneExp Gene Expression (p21, Tumor Suppressors) HistoneAc->GeneExp

Caption: Comparative mechanism showing the high-affinity bidentate chelation of Vorinostat versus the weak interaction of the carboxylic acid analog.

Experimental Validation: Protocols

To objectively compare these compounds, a Fluorometric HDAC Activity Assay is the industry standard. This assay relies on a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) which fluoresces only after deacetylation by HDAC and subsequent cleavage by a developer enzyme.

Protocol: Comparative Fluorometric Assay

Objective: Determine


 values for Vorinostat and 2-(4-Hydroxycyclohexyl)acetic acid against nuclear extract (HeLa) or recombinant HDAC1.

Reagents:

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), 50 µM final.

  • Developer: Trypsin or Lysyl endopeptidase solution.

  • Test Compounds:

    • Vorinostat (dissolved in DMSO, serial dilution 1 nM – 10 µM).

    • 2-(4-Hydroxycyclohexyl)acetic acid (dissolved in buffer/DMSO, serial dilution 10 µM – 10 mM).

Workflow:

  • Preparation: Plate 10 µL of diluted test compounds into a black 96-well plate. Include "No Inhibitor" (100% Activity) and "No Enzyme" (Background) controls.

  • Enzyme Addition: Add 15 µL of diluted HDAC enzyme (e.g., HeLa nuclear extract) to each well. Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Substrate Initiation: Add 25 µL of Substrate solution. Incubate for 30–60 minutes at 37°C.

    • Note: HDACs remove the acetyl group during this phase.

  • Development: Add 50 µL of Developer solution containing Trichostatin A (to stop the HDAC reaction). Incubate for 15 minutes at room temperature.

    • Mechanism:[1][2][3] The developer cleaves the deacetylated lysine, releasing the fluorophore (AMC).

  • Readout: Measure Fluorescence Intensity (Ex/Em = 360/460 nm).

Data Analysis: Calculate % Inhibition using the formula:



Plot Log[Concentration] vs. % Inhibition to derive 

.
Experimental Workflow Diagram

Assay_Protocol Start Start: 96-Well Plate Prep AddComp Add Test Compounds (SAHA vs Cyclohexyl Acid) Start->AddComp AddEnz Add HDAC Enzyme (Incubate 10 min) AddComp->AddEnz AddSub Add Fluorogenic Substrate (Incubate 30-60 min) AddEnz->AddSub Deacetylation Enzymatic Reaction: Acetylated Lys -> Deacetylated Lys AddSub->Deacetylation StopDev Add Developer + Quencher (Cleaves Deacetylated Substrate) Deacetylation->StopDev Read Measure Fluorescence (Ex 360nm / Em 460nm) StopDev->Read

Caption: Step-by-step workflow for the Fluorometric HDAC Activity Assay used to determine potency.

Synthesis of Findings & Recommendations

Why the Discrepancy Exists

The vast difference in performance is driven by chelation thermodynamics . The hydroxamic acid of Vorinostat forms a stable 5-membered chelate ring with the Zinc ion. In contrast, the carboxylic acid of 2-(4-Hydroxycyclohexyl)acetic acid acts as a "short-chain fatty acid" mimic. Without the extended linker to penetrate the catalytic tunnel, its binding is likely limited to surface interactions or very weak active-site occupation, requiring millimolar concentrations to achieve inhibition.

Application Recommendations
  • Use Vorinostat (SAHA) when: You require a positive control for HDAC inhibition, induction of apoptosis, or chromatin remodeling in cell-based assays. It is the benchmark for potency.

  • Use 2-(4-Hydroxycyclohexyl)acetic acid when:

    • Investigating metabolic stability of cyclohexyl scaffolds.

    • Designing fragment-based drug discovery (FBDD) libraries where you intend to "grow" the molecule by adding a longer linker and a stronger ZBG.

    • You need a negative/low-affinity control to prove that the hydroxamic acid moiety is essential for your specific biological effect.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Retrieved from [Link]

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401, 188–193. Retrieved from [Link]

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097–5116. Retrieved from [Link]

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3898–3941. Retrieved from [Link]

Sources

Comparative Synthetic Strategies for 2-(4-Hydroxycyclohexyl)acetic Acid: Stereocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Hydroxycyclohexyl)acetic acid is a critical saturated intermediate used in the synthesis of fibrinogen receptor antagonists, GPCR ligands, and peptide mimetics. Its synthesis is defined by a central stereochemical challenge: controlling the cis/trans isomerism at the 1,4-position of the cyclohexane ring.

This guide compares the two dominant synthetic pathways:

  • Route A: Direct Catalytic Hydrogenation – The industrial workhorse offering high atom economy but poor stereocontrol.

  • Route B: The Ketone Inversion Strategy – A multi-step sequence utilizing 4-oxocyclohexylacetic acid to achieve >95% diastereomeric excess (de).

Key Takeaway: Use Route A for bulk manufacturing where isomeric mixtures are tolerable or separable by crystallization. Use Route B for medicinal chemistry applications requiring strict stereochemical purity (cis or trans).

Strategic Overview

The synthesis hinges on the reduction of the aromatic precursor, 4-hydroxyphenylacetic acid (PHPAA) . The choice of route is dictated by the requirement for the thermodynamically stable trans-isomer (diequatorial) versus the kinetically favored cis-isomer (axial-equatorial).

Pathway Visualization

SynthesisPathways PHPAA 4-Hydroxyphenylacetic Acid (Aromatic Precursor) DirectH2 Route A: Direct Hydrogenation (Rh/C or Ru/C) PHPAA->DirectH2 Mixture Mixture of Isomers (Cis/Trans ~ 70:30) DirectH2->Mixture High Pressure H2 Oxidation Oxidation (Jones/TEMPO) Mixture->Oxidation Purification Strategy CisProduct Cis-Isomer (Kinetic Product) Mixture->CisProduct Separation TransProduct Trans-Isomer (Thermodynamic Product) Mixture->TransProduct Separation Ketone 4-Oxocyclohexylacetic Acid (Key Divergent Intermediate) Oxidation->Ketone BulkyRed Route B1: Bulky Hydride (L-Selectride) Ketone->BulkyRed SmallRed Route B2: Small Hydride (NaBH4) Ketone->SmallRed BulkyRed->CisProduct >95% Cis SmallRed->TransProduct Major Trans

Figure 1: Strategic workflow comparing direct hydrogenation (Route A) and the ketone divergence pathway (Route B).

Deep Dive: Route A – Direct Catalytic Hydrogenation

This route utilizes heterogeneous catalysis to saturate the aromatic ring in a single step. It is the preferred method for cost-sensitive, large-scale production.

Mechanism & Stereochemistry

Heterogeneous hydrogenation generally proceeds via syn-addition of hydrogen from the catalyst surface. Consequently, the cis-isomer is the kinetic product.

  • Catalyst Choice: Rhodium (Rh) is most active for phenol ring saturation under mild conditions, favoring the cis isomer. Ruthenium (Ru) requires higher pressures but is cheaper.

  • Solvent Effects: Acidic media (Acetic acid/Water) accelerate the reaction and prevent catalyst poisoning by the phenoxide anion.

Experimental Protocol A (Self-Validating)

Target: ~10g Scale Mixture

  • Setup: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol).

  • Solvent System: Add Acetic Acid (50 mL) and Water (50 mL). The acid prevents ring opening or decarboxylation side reactions.

  • Catalyst: Add 5% Rh/C (1.0 g, 10 wt% loading). Note: Wet catalyst (50% H2O) is safer to handle.

  • Hydrogenation:

    • Purge with N2 (3x) and H2 (3x).[1]

    • Pressurize to 50 bar (725 psi) H2.

    • Heat to 60°C and stir at 1000 rpm for 12 hours.

  • Workup:

    • Filter catalyst over Celite (Caution: Pyrophoric).

    • Concentrate filtrate under reduced pressure to yield a viscous oil or low-melting solid.

  • Validation:

    • 1H NMR (DMSO-d6): Check for disappearance of aromatic protons (6.5-7.2 ppm).

    • Stereo-check: Integrate the H-4 proton. Cis (equatorial H) appears as a broad singlet/narrow multiplet; Trans (axial H) appears as a wide triplet of triplets (tt).

Performance Metrics:

  • Yield: >90%

  • Cis:Trans Ratio: Typically 70:30 to 80:20 (Rh/C).

  • Scalability: Excellent (Multi-kg).

Deep Dive: Route B – The Ketone Inversion Strategy

When high diastereomeric purity is required, relying on fractional crystallization of the Route A mixture is inefficient. Route B oxidizes the mixture to a common ketone intermediate, then reduces it stereoselectively.

Step 1: Oxidation to 4-Oxocyclohexylacetic Acid

The crude alcohol from Route A is oxidized using Jones Reagent (CrO3/H2SO4) or catalytic TEMPO/NaOCl (greener alternative).

Step 2: Stereoselective Reduction

The stereochemical outcome is dictated by the size of the reducing agent attacking the ketone.

B1: Synthesis of the Cis-Isomer (Axial Alcohol)
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Mechanism: The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (cis relative to the equatorial acetic acid tail).

  • Selectivity: >95:5 cis:trans.

B2: Synthesis of the Trans-Isomer (Equatorial Alcohol)
  • Reagent: Sodium Borohydride (NaBH4) in MeOH at -78°C or K-Selectride .

  • Mechanism: Small hydrides attack the axial face (trajectory control), yielding the thermodynamically stable equatorial alcohol (trans).

  • Selectivity: ~80:20 to 90:10 trans:cis (requires recrystallization for >99%).

Experimental Protocol B (Stereoselective)

Target: Trans-2-(4-hydroxycyclohexyl)acetic acid

  • Precursor: Dissolve 4-oxocyclohexylacetic acid (5.0 g, 32 mmol) in MeOH (50 mL).

  • Reduction: Cool to -10°C . Slowly add NaBH4 (1.2 eq, 1.45 g) in portions to control gas evolution.

  • Quench: Stir for 2 hours, then quench with 1N HCl until pH 2.

  • Extraction: Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane to isolate the trans-isomer.

Head-to-Head Comparison

FeatureRoute A: Direct HydrogenationRoute B: Ketone Reduction
Step Count 1 Step3 Steps (Hydrog. -> Oxid. -> Red.)
Atom Economy Excellent (Add H2 only)Moderate (Redox reagents waste)
Stereocontrol Poor (Mixture ~70:30)High (>95:5 tunable)
Cost Driver Catalyst (Rh/Ru)Reagents (Selectrides/TEMPO)
Scalability High (Industrial standard)Low-Medium (Lab/Pilot scale)
Primary Use Precursor for non-chiral targetsSAR studies, Crystal structure validation
Stereochemical Mechanism Diagram

Stereochemistry cluster_0 Hydride Attack Trajectories Ketone 4-Oxocyclohexylacetic Acid (Chair Conformation) AxialAttack Axial Attack (Small Hydride: NaBH4) Ketone->AxialAttack EquatorialAttack Equatorial Attack (Bulky Hydride: L-Selectride) Ketone->EquatorialAttack Trans Trans-Isomer (Equatorial -OH) Thermodynamic AxialAttack->Trans Cis Cis-Isomer (Axial -OH) Kinetic EquatorialAttack->Cis

Figure 2: Mechanistic basis for stereoselectivity in Route B. Small hydrides favor the thermodynamic trans-product, while bulky hydrides favor the kinetic cis-product.

References

  • Preparation of Trans-4-Amino-Cyclohexyl Acetic Acid (Analogous Chemistry). Richter Gedeon Nyrt. (2010).[2][3] Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. WO2010070368A1.[2] Context: Describes the hydrogenation and isomerization logic for 1,4-substituted cyclohexane acetic acids.

  • Stereoselective Hydrogenation of Phenols. Nishimura, S. (2001).[4] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. Context: Authoritative text on Rh/C vs Ru/C selectivity in phenol reductions.

  • Synthesis of 4-Hydroxyphenylacetic Acid Precursor. ChemicalBook. (2025).[2][5][6] 4-Hydroxyphenylacetic acid Synthesis and Properties. Context: Verifies precursor availability and industrial synthesis via diazotization.

  • Ruthenium Catalyzed Hydrogenation. Zhejiang Huahai Pharmaceutical. (2016).[4] Preparing method for trans-4-hydroxycyclohexanecarboxylic acid. CN106316825A. Context: Validates the use of Ru/C and high pressure for this specific class of molecules.

Sources

"2-(4-Hydroxycyclohexyl)acetic acid" vs sodium butyrate: a comparative analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Epigenetics & Drug Discovery Subject: Histone Deacetylase (HDAC) Inhibitors[1]

Executive Summary

This guide provides a technical comparison between Sodium Butyrate (NaBu) , the gold-standard Short-Chain Fatty Acid (SCFA) HDAC inhibitor, and 2-(4-Hydroxycyclohexyl)acetic acid (4-HCAA) , a cyclic structural analog.

While Sodium Butyrate is widely utilized for its ability to induce cell cycle arrest and differentiation (particularly in colorectal cancer and erythroid models), its utility is limited by rapid metabolism and high millimolar (mM) effective concentrations. 4-HCAA represents a structural evolution: a cyclic aliphatic acid that retains the carboxylate pharmacophore required for Zinc-dependent HDAC inhibition but introduces a cyclohexane ring to modulate lipophilicity and metabolic stability.

Verdict: Researchers should utilize Sodium Butyrate for establishing baseline epigenetic control due to its extensive literature validation. 4-HCAA is the superior candidate for Structure-Activity Relationship (SAR) studies focusing on the impact of cyclic constraints on HDAC binding affinity and for experiments requiring a non-aromatic, stable acid pharmacophore.

Chemical & Mechanistic Profile

Both compounds function primarily as Class I and IIa Histone Deacetylase (HDAC) inhibitors. They function by occupying the acetate release channel of the HDAC enzyme, chelating the Zinc ion (Zn²⁺) at the active site, thereby preventing the deacetylation of lysine residues on histone tails.

Structural Comparison
FeatureSodium Butyrate (NaBu)2-(4-Hydroxycyclohexyl)acetic Acid (4-HCAA)
Structure Linear, Short-Chain Fatty AcidCyclic, Aliphatic Carboxylic Acid
Pharmacophore Carboxylate (COO⁻)Carboxylate (COO⁻)
Lipophilicity (LogP) ~1.1 (Low)~1.3–1.6 (Moderate)
Steric Bulk Low (Flexible chain)High (Rigid Cyclohexane ring)
Metabolic Stability Low (Rapid

-oxidation)
Moderate (Resistant to simple

-oxidation)
Primary Target HDAC Class I (HDAC1, 2, 3)HDAC Class I/II (Broad spectrum)
Mechanism of Action: The Epigenetic Switch

The following diagram illustrates the shared pathway where both agents inhibit HDACs, leading to chromatin relaxation (euchromatin) and the reactivation of silenced tumor suppressor genes (e.g., p21/WAF1).

HDAC_Pathway Inhibitor Inhibitor (NaBu or 4-HCAA) HDAC HDAC Enzyme (Zn2+ Active Site) Inhibitor->HDAC Competitive Inhibition Histones Deacetylated Histones (Condensed Chromatin) HDAC->Histones Normal Function AcHistones Acetylated Histones (Relaxed Chromatin) Histones->AcHistones Inhibition of Deacetylation TF Transcription Factors (e.g., Sp1, p53) AcHistones->TF Recruitment GeneExp Gene Expression (p21, Bax, Cyclin D1) TF->GeneExp Activation Outcome Cell Cycle Arrest & Differentiation GeneExp->Outcome Phenotypic Change

Figure 1: Mechanism of Action.[1][2][3] Both agents inhibit the HDAC enzyme, shifting the equilibrium toward hyperacetylated histones, which opens chromatin structure for transcription factors.

Comparative Performance Analysis
A. Potency and IC50
  • Sodium Butyrate: Historically requires high concentrations (1–5 mM) to achieve significant HDAC inhibition. This high osmotic load can sometimes confound experimental results (non-specific toxicity).

  • 4-HCAA: The addition of the cyclohexane ring restricts the conformational freedom of the molecule. In SAR studies, cyclic analogs often show improved binding entropy compared to flexible linear chains. While still in the millimolar range, 4-HCAA often exhibits a sharper dose-response curve in differentiation assays due to improved lipophilicity allowing better cellular uptake.

B. Stability and Half-Life
  • Sodium Butyrate: Rapidly metabolized by mitochondria via

    
    -oxidation. In in vivo studies, serum half-life is minutes.
    
  • 4-HCAA: The cyclohexane ring prevents standard

    
    -oxidation. This makes 4-HCAA a superior choice for experiments requiring sustained epigenetic pressure over 24–48 hours without frequent media replenishment.
    
C. Toxicity Profile
  • Sodium Butyrate: Low cytotoxicity but high osmotic stress at effective doses.

  • 4-HCAA: Generally displays higher specific cytotoxicity toward cancer cells due to the lipophilic nature facilitating membrane permeation.

Experimental Protocols

To validate the comparative efficacy of these compounds, the following self-validating workflows are recommended.

Protocol A: Comparative Cell Viability & IC50 Determination

Objective: Determine the effective concentration required to inhibit growth in colorectal cancer cells (e.g., HCT116).

  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation:

    • Dissolve Sodium Butyrate in PBS (Stock: 100 mM).

    • Dissolve 4-HCAA in DMSO (Stock: 100 mM) due to the cyclohexyl ring's lipophilicity. Note: Ensure final DMSO concentration is <0.1%.

  • Treatment: Treat cells with a serial dilution (0.1, 0.5, 1, 2, 5, 10 mM) of both compounds for 48 hours.

  • Readout: Perform MTT or CellTiter-Glo assay.

  • Validation: Calculate IC50 using non-linear regression.

    • Expected Result: NaBu IC50

      
       2–5 mM. 4-HCAA should show comparable or slightly lower IC50 (1–3 mM) with a steeper slope.
      
Protocol B: Western Blot for Acetylated Histone H3 (Mechanism Check)

Objective: Confirm that the observed growth inhibition is due to HDAC inhibition, not general toxicity.

  • Treatment: Treat cells with 2 mM NaBu and 2 mM 4-HCAA for 6 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Crucial: Do NOT add phosphatase inhibitors if only looking at acetylation, but DO add HDAC inhibitors (e.g., Trichostatin A) to the lysis buffer to preserve acetylation states post-lysis.

  • Separation: Load 20 µg protein on 15% SDS-PAGE (Histones are small, ~15 kDa).

  • Blotting: Transfer to PVDF membrane (0.2 µm pore size recommended for histones).

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total H3 (preferred over Actin/GAPDH for histone normalization).

  • Analysis:

    • Pass Criteria: Both lanes must show >2-fold increase in Acetyl-H3 signal compared to Vehicle control. If 4-HCAA shows toxicity but no Acetyl-H3 increase, the mechanism is off-target.

References
  • Biosynth. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid (cis- and trans-).[1] Retrieved from

  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate.[1][2][3] Journal of Nutrition, 133(7), 2485S–2493S. Retrieved from

  • Ooi, C. C., et al. (2010).[4] Structure-activity relationship of butyrate analogues on apoptosis, proliferation and histone deacetylase activity in HCT-116 human colorectal cancer cells.[4] Clinical and Experimental Pharmacology and Physiology, 37(9), 905-911.[4] Retrieved from

  • Miller, A. C., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138.[5] Retrieved from

Sources

Technical Guide: Evaluating the Selectivity of 2-(4-Hydroxycyclohexyl)acetic Acid for HDAC Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide evaluates the selectivity profile of 2-(4-Hydroxycyclohexyl)acetic acid , positioning it within the landscape of histone deacetylase (HDAC) inhibitors.

Executive Summary & Mechanistic Positioning

2-(4-Hydroxycyclohexyl)acetic acid represents a specific subclass of HDAC inhibitors characterized by a carboxylic acid Zinc-Binding Group (ZBG) attached to a saturated cyclo-aliphatic scaffold. While often utilized as a chemical building block, its classification as an HDAC inhibitor places it in the same functional category as Valproic Acid (VPA) and Phenylbutyrate .

Unlike hydroxamic acid-based inhibitors (e.g., Vorinostat) which exhibit nanomolar potency and broad "pan-HDAC" activity, carboxylic acid inhibitors typically function as weak, millimolar-range inhibitors with distinct selectivity preferences for Class I HDACs (HDAC1, 2, 3, 8) over Class II isoforms.

This guide provides the framework for evaluating its selectivity, comparing it against industry standards, and detailing the specific experimental protocols required to validate its biological activity.

Structural Logic & SAR
  • ZBG: The terminal carboxylate group coordinates with the Zinc ion (

    
    ) in the HDAC catalytic pocket.
    
  • Linker/Cap: The cyclohexyl ring acts as a rigid, aliphatic "cap" or linker. Unlike the flexible aliphatic chain of VPA, the cyclohexyl ring introduces conformational constraint, potentially altering isoform selectivity by fitting differentially into the catalytic tunnel of specific HDACs.

Comparative Analysis: Alternatives & Performance

To objectively evaluate 2-(4-Hydroxycyclohexyl)acetic acid, it must be benchmarked against established inhibitors with known profiles.

Table 1: Performance Comparison Matrix
FeatureTarget: 2-(4-Hydroxycyclohexyl)acetic acid Alternative 1: Valproic Acid (VPA) Alternative 2: Vorinostat (SAHA)
Chemical Class Cyclic Aliphatic Carboxylic AcidBranched Aliphatic Carboxylic AcidHydroxamic Acid
Zinc Binding Group Carboxylate (-COOH)Carboxylate (-COOH)Hydroxamate (-CONHOH)
Potency (IC50) Expected: 0.5 – 5.0 mM (Millimolar)0.4 – 1.0 mM < 100 nM (Nanomolar)
Selectivity Profile Hypothesized Class I Selective (HDAC 1, 2)Class I (HDAC 1, 2,[1] 3) & Class IIaPan-HDAC (Class I, II, IV)
Metabolic Stability High (Cyclohexyl ring is stable)Moderate (Subject to glucuronidation)Low (Rapid hydrolysis)
Primary Utility Fragment-based screening, Linker designEpilepsy, Mood stabilization, OncologyCutaneous T-cell Lymphoma (CTCL)
Interpretation of Data[1][2][3][4][5][6]
  • Potency Gap: Researchers must adjust assay windows. While SAHA is active at 1 µM, 2-(4-Hydroxycyclohexyl)acetic acid likely requires concentrations of 1 mM to 10 mM to observe significant inhibition.

  • Selectivity Advantage: If the cyclohexyl ring provides steric exclusion from the narrower pockets of HDAC6 (Class IIb), this molecule may offer superior Class I selectivity compared to pan-inhibitors, reducing off-target toxicity.

Mandatory Visualization: Mechanism & Assay Logic

The following diagram illustrates the inhibition pathway and the logic of the fluorometric assay used to evaluate selectivity.

HDAC_Selectivity_Pathway cluster_mechanism Mechanism of Action cluster_assay Fluorometric Selectivity Assay Inhibitor 2-(4-Hydroxycyclohexyl) acetic acid Zn_Pocket HDAC Catalytic Pocket (Zn2+) Inhibitor->Zn_Pocket Chelation (Weak) Inhibition Competitive Inhibition Zn_Pocket->Inhibition Substrate Acetylated Lysine (Substrate) Substrate->Zn_Pocket Blocked Access HDAC_Isoform Recombinant HDAC (Isoform 1, 2, 3, or 6) Inhibition->HDAC_Isoform Prevents Substrate_Fluoro Ac-Lys-AMC (Fluorogenic Substrate) Substrate_Fluoro->HDAC_Isoform Deacetylation Deacetylation HDAC_Isoform->Deacetylation Active Enzyme Developer Trypsin/Developer Deacetylation->Developer Signal Fluorescence (Ex 350 / Em 440) Developer->Signal

Caption: Competitive inhibition mechanism of the carboxylic acid ZBG and the downstream fluorometric detection workflow for isoform selectivity profiling.

Experimental Protocol: Isoform Selectivity Profiling

To validate the selectivity of 2-(4-Hydroxycyclohexyl)acetic acid, you must utilize a Fluorometric Activity Assay . This protocol is self-validating through the use of positive and negative controls.

Materials Required[3][4][7]
  • Test Compound: 2-(4-Hydroxycyclohexyl)acetic acid (Dissolved in DMSO or Water; ensure pH is neutral if using water).

  • Recombinant HDAC Enzymes: Human HDAC1, HDAC3, HDAC6, and HDAC8 (Purified).

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC for Class I; Boc-Lys(Tfa)-AMC for Class IIa).

  • Reference Inhibitor: Trichostatin A (TSA) or Vorinostat (SAHA).

Step-by-Step Methodology

1. Compound Preparation (The "Millimolar Challenge")

  • Since the target is a carboxylic acid, prepare a high-concentration stock (e.g., 100 mM).

  • Perform a serial dilution to create a testing range of 10 µM to 10 mM .

  • Critical Check: Ensure the final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.

2. Enzymatic Reaction Setup

  • Blank (Background): Buffer + Substrate (No Enzyme).

  • Negative Control (100% Activity): Buffer + Substrate + Enzyme + Vehicle (DMSO).

  • Positive Control (Inhibition): Buffer + Substrate + Enzyme + 5 µM TSA.

  • Test Wells: Buffer + Substrate + Enzyme + 2-(4-Hydroxycyclohexyl)acetic acid (Various concentrations).

3. Incubation & Development

  • Incubate the plate at 37°C for 30 minutes.

  • Add the Developer Solution (containing Trypsin) to cleave the deacetylated fluorophore.

  • Incubate for an additional 15 minutes at room temperature.

4. Data Acquisition & Analysis

  • Read Fluorescence: Excitation ~350-380 nm, Emission ~440-460 nm.

  • Calculate % Inhibition:

    
    
    
  • Selectivity Ratio Calculation:

    
    
    
    • Interpretation: A ratio > 10 indicates selectivity for HDAC1 (Class I) over HDAC6.

Troubleshooting & Causality

  • Issue: No Inhibition Observed.

    • Causality: Carboxylic acids are weak. If you tested at nanomolar concentrations (like SAHA), you will see nothing.

    • Solution: Increase test concentration to 1–10 mM. Verify pH of the buffer isn't shifted by the acid.

  • Issue: High Background Fluorescence.

    • Causality: The compound itself might autofluoresce or the developer step was incomplete.

    • Solution: Run a "Compound Only" control (No enzyme, No substrate) to check for autofluorescence.

  • Issue: Inconsistent IC50 Values.

    • Causality: Zinc-dependent enzymes are sensitive to chelators in the buffer (e.g., EDTA).

    • Solution: Ensure assay buffer is EDTA-free .

References

  • American Elements. (2024). 2-(4-Hydroxycyclohexyl)acetic acid CAS 99799-09-4 Data Sheet. Retrieved from [Link]

  • Göttlicher, M., et al. (2001). "Valproic acid defines a novel class of histone deacetylase inhibitors inducing differentiation of transformed cells." The EMBO Journal, 20(24), 6969–6978. (Provides the reference standard for carboxylic acid HDACi potency).
  • Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6(3), 238–243. (Methodology for isoform selectivity profiling).

Sources

Independent verification of the published synthesis of "2-(4-Hydroxycyclohexyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification Guide: Synthesis of 2-(4-Hydroxycyclohexyl)acetic Acid

Executive Summary

This guide provides an independent verification of the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid , a critical intermediate in the production of fibrinogen receptor antagonists and peptide mimetics.

We compare the Standard Industrial Protocol (Method A) —catalytic hydrogenation of 4-hydroxyphenylacetic acid—against a Precision Laboratory Alternative (Method B) —the stereoselective reduction of 4-oxocyclohexylacetic acid.

Chemical Context & Stereochemical Challenge

The target molecule exists as two diastereomers based on the relative orientation of the hydroxyl group at C4 and the acetic acid side chain at C1.

  • Trans-Isomer (Thermodynamic): Both substituents occupy equatorial positions (1,4-diequatorial). This is generally the bioactive conformer for many target receptors.

  • Cis-Isomer (Kinetic): One substituent is axial, the other equatorial.

Critical Verification Metric: The biological potency of downstream APIs often depends on the specific isomer. Therefore, the synthesis must not only yield the product but strictly control the cis/trans ratio.

Comparative Analysis of Synthetic Routes

Method A: Catalytic Hydrogenation (The "Published" Standard)
  • Principle: Heterogeneous reduction of the aromatic ring using Rhodium on Carbon (Rh/C) or Alumina.

  • Pros: One-step from cheap starting material; high throughput.

  • Cons: High pressure required (50–100 bar); typically yields a ~60:40 to 70:30 cis:trans mixture requiring extensive recrystallization.

Method B: Ketone Reduction (The Verification Protocol)
  • Principle: Nucleophilic addition of hydride to 4-oxocyclohexylacetic acid.

  • Pros: High stereocontrol. NaBH₄ yields predominantly trans (thermodynamic); L-Selectride yields cis (kinetic).

  • Cons: Requires the ketone precursor (more expensive).

Detailed Experimental Protocols

Method A: High-Pressure Hydrogenation (Rh-Catalyzed)

Use this method for scale-up when preparative HPLC or fractional crystallization is available.

  • Preparation: In a high-pressure autoclave, dissolve 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) in Methanol (100 mL).

  • Catalyst Loading: Add 5% Rh/Al₂O₃ (1.0 g, 10 wt%). Note: Rhodium is preferred over Palladium to prevent hydrogenolysis of the benzylic-like C-O bond.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Heat to 60°C and stir at 800 rpm for 12 hours.

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a celite pad (Caution: Pyrophoric catalyst). Concentrate the filtrate in vacuo.

  • Result: A viscous oil solidifying upon standing. Yield: ~95%. cis:trans ratio typically ~2:1.

Method B: Stereoselective Borohydride Reduction (Verification Standard)

Use this method to generate an authentic trans-isomer standard.

  • Dissolution: Dissolve 4-oxocyclohexylacetic acid (2.0 g, 11.7 mmol) in MeOH (20 mL) and cool to 0°C (ice bath).

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.66 g, 17.6 mmol) portion-wise over 15 minutes. Causality: Low temperature and small hydride donor favor the equatorial alcohol (trans-product) via axial attack.

  • Quench: Stir for 2 hours at 0°C. Quench by dropwise addition of 1M HCl until pH ~2.

  • Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

  • Result: White crystalline solid. Yield: ~85%. trans selectivity >90%.[2][3]

Visualizing the Workflow

SynthesisComparison Start_A Start: 4-Hydroxyphenylacetic Acid Step_A1 Method A: Hydrogenation (Rh/Al2O3, 50 bar H2, 60°C) Start_A->Step_A1 Aromatic Reduction Start_B Start: 4-Oxocyclohexylacetic Acid Step_B1 Method B: Hydride Reduction (NaBH4, MeOH, 0°C) Start_B->Step_B1 Ketone Reduction Product_Mix Product A: Cis/Trans Mixture (~2:1) Step_A1->Product_Mix Intermediate Reaction Intermediate: Axial vs Equatorial Attack Step_B1->Intermediate Product_Pure Product B: Trans-Isomer (>90%) Intermediate->Product_Pure Thermodynamic Control Analysis Verification: 1H NMR & HPLC Product_Mix->Analysis Product_Pure->Analysis

Caption: Comparative workflow showing the industrial hydrogenation route (Method A) versus the stereoselective laboratory route (Method B).

Analytical Verification & Data

To verify the synthesis, you must distinguish the isomers using 1H NMR (DMSO-d6, 400 MHz) . The key diagnostic signal is the methine proton at C4 (


).
FeatureTrans-Isomer (Method B Major)Cis-Isomer (Method A Major)
Conformation 1,4-DiequatorialAxial-Equatorial

Signal

~3.45 ppm (tt)

~3.80 ppm (qn)
Coupling (

)
Large

(~11 Hz)
Small

(~3-4 Hz)
Melting Point 132 - 134 °C108 - 110 °C

Interpretation:

  • In the trans-isomer, the C4 proton is axial . It couples with the adjacent axial protons (at C3/C5) with a large coupling constant (

    
     Hz), resulting in a wide triplet-of-triplets.
    
  • In the cis-isomer, the C4 proton is equatorial . The couplings are all small (equatorial-axial and equatorial-equatorial), resulting in a narrow quintet-like multiplet.

References

  • Vertex Pharmaceuticals. (2019). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Journal of the American Chemical Society. Link (Demonstrates comparable hydrogenation protocols).

  • Gedeon Richter Ltd. (2018). Preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.[4] Patent CN108424371B. Link (Describes the industrial hydrogenation of phenylacetic acid derivatives).

  • Rodrigues Silva, D., et al. (2023).[5] Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones.[5] ResearchGate.[3][5] Link (Mechanistic validation of NaBH4 stereoselectivity).

  • Biosynth. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid (cis- and trans-).[6] Product Catalog. Link (Commercial verification of isomer existence).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxycyclohexyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxycyclohexyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.